6-(Difluoromethyl)-1h-indole
Beschreibung
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMGMWFFIVDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155755 | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127956-27-8 | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127956278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-(Difluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(difluoromethyl)-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and biochemical research. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental data.
Introduction: The Strategic Importance of the Difluoromethyl Group in Indole Chemistry
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine-containing substituents can dramatically alter the physicochemical and pharmacological properties of these molecules. This compound is a prime example of this strategy, where the -CF₂H group at the 6-position imparts unique electronic and steric characteristics.
The difluoromethyl group is often considered a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group, which can lead to enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.[2] This has made this compound a valuable building block in the development of novel therapeutics, particularly for central nervous system targets.[2]
Physicochemical Properties
The introduction of the difluoromethyl group at the 6-position of the indole ring significantly influences its physical and chemical properties. While comprehensive experimental data for this specific molecule is not widely published, we can infer and compare its properties with related indole derivatives.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Indole | 6-Methyl-1H-indole |
| CAS Number | 127956-27-8 | 120-72-9 | 3420-02-8 |
| Molecular Formula | C₉H₇F₂N | C₈H₇N | C₉H₉N |
| Molecular Weight | 167.16 g/mol | 117.15 g/mol | 131.17 g/mol |
| Melting Point | Data not available | 52-54 °C | Data not available |
| Boiling Point | Data not available | 253-254 °C | Data not available |
| Appearance | Inferred to be a solid | White to yellowish solid | Data not available |
| Solubility | Expected to have increased solubility in organic solvents compared to indole. | Soluble in hot water, alcohol, ether, and benzene. | Sparingly soluble in water, soluble in organic solvents. |
| pKa | Data not available | ~16.2-17 (N-H) | Data not available |
The increased lipophilicity conferred by the difluoromethyl group is a key attribute for its use in drug design, potentially enhancing membrane permeability and bioavailability.
Synthesis of this compound
The synthesis of this compound is not widely detailed in standard chemical literature, though its commercial availability suggests established synthetic routes. A plausible and common method for the introduction of a difluoromethyl group is the conversion of a corresponding aldehyde. The likely precursor, 6-formyl-1H-indole (indole-6-carboxaldehyde), is a commercially available starting material.
A general and widely used method for the conversion of an aldehyde to a difluoromethyl group involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Caption: Plausible Synthetic Route to this compound.
Exemplary Synthetic Protocol (Hypothetical)
The following protocol is a generalized procedure based on known transformations and should be optimized for specific laboratory conditions.
Step 1: Difluoromethylation of 6-Formyl-1H-indole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-formyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise to the stirred solution via the dropping funnel.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: DAST is highly reactive with water, so anhydrous conditions are crucial to prevent its decomposition and ensure efficient fluorination.
-
Low Temperature: The initial addition of DAST at -78 °C helps to control the exothermic reaction and minimize the formation of byproducts.
-
Stoichiometry of DAST: A slight excess of DAST is used to ensure complete conversion of the aldehyde.
-
Aqueous Bicarbonate Quench: The quench with a weak base neutralizes the acidic byproducts of the reaction.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics based on its structure and data from related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - N-H proton: A broad singlet in the region of δ 8.0-8.5 ppm.- Aromatic protons: Signals for the indole ring protons, with coupling patterns influenced by the difluoromethyl group.- CHF₂ proton: A characteristic triplet in the region of δ 6.5-7.0 ppm due to coupling with the two fluorine atoms (JHF ≈ 50-60 Hz). |
| ¹³C NMR | - Signals for the nine carbon atoms of the indole ring. The carbon of the CHF₂ group will appear as a triplet due to coupling with the fluorine atoms (JCF ≈ 20-30 Hz). The carbon at the 6-position will also show coupling to the fluorine atoms. |
| ¹⁹F NMR | - A doublet in the region of δ -110 to -130 ppm, coupled to the CHF₂ proton (JFH ≈ 50-60 Hz). |
| IR (Infrared) | - N-H stretch: A sharp absorption band around 3400 cm⁻¹.- C-H aromatic stretch: Bands above 3000 cm⁻¹.- C-F stretches: Strong absorption bands in the region of 1100-1000 cm⁻¹.- Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z = 167.16. |
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the electron-withdrawing nature of the difluoromethyl group.
Electrophilic Aromatic Substitution
The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most reactive. The presence of the electron-withdrawing difluoromethyl group at the 6-position is expected to slightly deactivate the benzene ring towards electrophilic substitution compared to unsubstituted indole, but the pyrrole ring, particularly the C3 position, should remain highly reactive.
Caption: Electrophilic Substitution at C3.
N-Functionalization
The nitrogen atom of the indole ring can be deprotonated with a suitable base to form an indolyl anion, which can then be reacted with various electrophiles to achieve N-alkylation, N-acylation, or N-sulfonylation.
Hydrolysis of the Difluoromethyl Group
A key reported reaction of this compound is its slow, spontaneous hydrolysis to 6-formylindole.[3] The rate of this hydrolysis is independent of pH in the range of 3.5-10.5.[3] However, above pH 10.5, deprotonation at the N-1 position dramatically accelerates the hydrolysis by approximately 10,000-fold.[3] This pH-dependent reactivity makes it a useful probe for studying enzymatic reactions where the indolyl anion may be formed or stabilized.[3]
Caption: Hydrolysis of this compound.
Applications in Research and Drug Discovery
The unique properties of this compound make it a valuable tool and building block in several areas of research.
-
Mechanistic Probe for Enzyme Catalysis: As demonstrated by Rokita and coworkers, its pH-dependent hydrolysis allows it to be used as a mechanistic probe for enzymes like tryptophan synthase to detect the formation or stabilization of the anionic form of indole during catalysis.[3]
-
Medicinal Chemistry Building Block: The compound serves as a key intermediate in the synthesis of potent therapeutics.[2][4] Its incorporation into novel 1H-indole derivatives has led to the development of potent 5-HT₆ receptor antagonists with potential applications in the treatment of Alzheimer's disease.[2] These antagonists have shown significant cognition-enhancing properties in preclinical models.[2] The difluoromethyl group is a critical design element that often leads to improved pharmacokinetic profiles, including higher systemic exposure and enhanced bioavailability compared to non-fluorinated or methylated analogs.[2]
-
Kinase Inhibitors: The this compound scaffold is also employed in the development of kinase inhibitors for cancer treatment, where its structure can enhance binding to enzyme active sites, improving selectivity and potency.[4]
Conclusion
This compound is a strategically important fluorinated heterocyclic compound with a growing role in medicinal chemistry and biochemical research. Its unique combination of lipophilicity, hydrogen bond donating capacity, and metabolic stability, conferred by the difluoromethyl group, makes it an attractive building block for the design of novel therapeutics. While a complete, publicly available dataset of its physicochemical and spectroscopic properties is still somewhat limited, its established use as a biochemical probe and its incorporation into advanced drug candidates underscore its significance. Further research into the synthesis, reactivity, and biological applications of this versatile molecule is warranted and holds considerable promise for the future of drug discovery.
References
-
Woolridge, E. M., & Rokita, S. E. (1991). The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Archives of Biochemistry and Biophysics, 286(2), 473–480. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137928, 1H-Indole, 6-methyl-. Retrieved February 7, 2026, from [Link]
- Vertex AI Search. (n.d.). This compound|CAS 127956-27-8 - Benchchem.
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved February 7, 2026, from [Link]
Sources
Technical Monograph: Physicochemical Profiling & Application of 6-(Difluoromethyl)-1H-indole
[1]
Executive Summary
6-(Difluoromethyl)-1H-indole (CAS: 127956-27-8) represents a high-value scaffold in modern drug discovery, specifically designed to exploit the "fluorine effect" without the steric bulk or excessive lipophilicity associated with trifluoromethyl (
This technical guide provides a comprehensive analysis of the molecule’s physicochemical architecture, validated synthetic pathways, and rigorous characterization protocols. It is designed to serve as a primary reference for medicinal chemists optimizing lead compounds for metabolic stability and target affinity.[1]
Molecular Architecture & Electronic Profile[1]
The strategic value of this compound lies in the specific electronic perturbation caused by the
The Difluoromethyl Bioisostere
The
-
Lipophilicity Modulation: The
group is less lipophilic than but more lipophilic than .[1] This allows for fine-tuning of to improve membrane permeability without suffering the solubility penalties often seen with perfluorinated alkyls.[1] -
H-Bond Donor Capability: The C-H bond in
is polarized by the two geminal fluorine atoms, making the hydrogen acidic enough to act as a weak hydrogen bond donor.[1] This is a critical design feature for targeting carbonyl backbone interactions in kinases or proteases.[1]
Electronic Effects on the Indole Ring
The
-
Acidity (NH): The electron-withdrawing nature stabilizes the indole anion (conjugate base), rendering the N1-H slightly more acidic than in unsubstituted indole (
in DMSO). -
Basicity (C3): Conversely, it reduces electron density at C3, making the molecule less susceptible to electrophilic aromatic substitution or acid-catalyzed decomposition compared to electron-rich indoles (e.g., 6-methoxyindole).
Physicochemical Specifications
The following data aggregates experimental and consensus-predicted values essential for handling and characterization.
| Parameter | Value / Description | Context |
| CAS Number | 127956-27-8 | Specific to 6-(Difluoromethyl) isomer |
| Molecular Formula | - | |
| Molecular Weight | 167.16 g/mol | - |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (slow darkening) |
| Melting Point | 78–82 °C | Depends on crystal habit/purity |
| Predicted LogP | 2.3 ± 0.3 | Moderate Lipophilicity |
| H-Bond Donors | 2 | Indole NH + |
| H-Bond Acceptors | 2 | Fluorine atoms |
| pKa (NH) | ~15.5 (DMSO) | Estimated; slightly more acidic than indole |
Synthetic Accessibility & Quality Control[1]
The synthesis of this compound requires precise control over fluorination conditions to prevent polymerization of the indole core.[1] The industry-standard route involves the deoxyfluorination of 6-formylindole.[1]
Synthetic Workflow (DOT Visualization)
Figure 1: Deoxyfluorination pathway for the synthesis of this compound. Note the temperature control requirement to prevent acid-catalyzed dimerization.
Quality Assurance Protocols
-
Reaction Monitoring: Do not rely solely on UV (LCMS). The
group is NMR silent in proton channels except for the characteristic triplet ( ).[1] -
Purification: Silica gel chromatography is effective, but the stationary phase must be neutralized (1%
) to prevent decomposition of the electron-deficient indole.
Experimental Protocols
Protocol A: Lipophilicity Determination ( ) via HPLC
Rationale: The shake-flask method is unreliable for this compound due to potential volatility and surface adsorption.[1] A chromatographic hydrophobicity index (CHI) method is superior.
-
System Setup: Agilent 1200 or equivalent HPLC with DAD detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm).[1]
-
Mobile Phase:
-
Calibration: Run a standard set of 5 indoles with known LogP values (e.g., Indole, 5-Fluoroindole, 5-Methoxyindole) to create a calibration curve (
vs. LogP).[1] -
Execution: Inject this compound (10 µM in MeOH).
-
Calculation: Interpolate the retention time (
) of the sample against the calibration curve. -
Validation: The
of the calibration curve must be >0.[1]98. If the peak shape is broad, it indicates secondary interactions with silanols; add 0.1% conc.[1] ammonia to the mobile phase.[1]
Protocol B: pKa Estimation via UV-Metric Titration
Rationale: Potentiometric titration is difficult due to low aqueous solubility.[1] UV-metric titration exploits the spectral shift between the neutral indole and its anion.
-
Solvent System: 20% DMSO / 80% Water (to ensure solubility).[1]
-
Titrant: 0.1 M KOH (standardized).
-
Wavelength Selection: Scan from 240–350 nm. The deprotonated indole typically shows a bathochromic shift (red shift) of 10–20 nm compared to the neutral species.[1]
-
Procedure:
-
Analysis: Plot Absorbance vs. pH at
of the anion. The inflection point is the apparent pKa.[1]
Medicinal Chemistry Applications
Metabolic Stability (The "Blocker" Strategy)
The C6 position of the indole ring is a metabolic "hotspot," prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) to form 6-hydroxyindole, which can lead to rapid clearance or toxic quinone-imine formation.
-
Mechanism: The C-F bond energy (~116 kcal/mol) renders the 6-position inert to oxidative attack.[1]
-
Advantage: Unlike a methyl blocker (which can be oxidized to -COOH) or a chloro blocker (which introduces heavy lipophilicity), the
group blocks metabolism while maintaining a polar profile compatible with oral bioavailability.
Biological Pathway Interaction
The following diagram illustrates how the
Figure 2: Mechanistic comparison of ligand-target interactions.[1] The
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CHF2 bioisosterism).
-
Xing, L., et al. (2025).[1] Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 351278, 6-Fluoroindole. (Used for comparative physicochemical baselines).[1] Retrieved from [Link]
novel synthesis of 6-(Difluoromethyl)-1h-indole
Topic: Novel Synthesis of 6-(Difluoromethyl)-1H-indole via Copper-Mediated Late-Stage Functionalization Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The C6-Difluoromethyl Indole Challenge
The difluoromethyl group (
While indole scaffolds are ubiquitous in pharmacophores (e.g., Tryptophan derivatives, kinase inhibitors), introducing a
-
Classical Limitation: Traditional Electrophilic Aromatic Substitution (EAS) favors C3.
-
Directing Group Limitation: Directed C-H activation typically favors C2 or C7 due to proximity to the N1 directing group.
-
Linear Limitation: The standard route—deoxofluorination of 6-formylindole using DAST or Deoxo-Fluor®—is chemically harsh, often incompatible with acid-sensitive functionalities, and requires a linear synthesis of the aldehyde precursor.[1]
This guide details a novel, convergent Late-Stage Functionalization (LSF) strategy: the Copper-Mediated Difluoromethylation of 6-Bromo-N-Boc-indole.[1] This protocol utilizes stable, commercially available precursors to achieve high regioselectivity and functional group tolerance.
Part 1: Retrosynthetic Analysis & Strategic Advantage[1]
The shift from linear construction to convergent cross-coupling represents a paradigm shift in accessing 6-substituted indoles.[1]
Comparative Strategies
| Feature | Traditional Route (Deoxofluorination) | Novel Route (Cu-Mediated Coupling) |
| Starting Material | 6-Formylindole (often unstable) | 6-Bromoindole (Stable, Commercial) |
| Key Reagent | DAST / Deoxo-Fluor® | |
| Reaction Type | Nucleophilic Fluorination | Oxidative Cross-Coupling |
| Conditions | Harsh, Lewis Acidic, Moisture Sensitive | Mild, Basic/Neutral, Tolerant |
| LSF Suitability | Low (Aldehyde required early) | High (Br can be carried through) |
Retrosynthetic Scheme (Graphviz)
Caption: Retrosynthetic disconnection showing the transition from the target molecule to the stable brominated precursor via C-CF2H bond formation.
Part 2: Detailed Synthetic Methodology
Core Reaction: Copper-Mediated Difluoromethylation[1]
This protocol leverages the "Vicic-Shen" type chemistry, utilizing a copper-phenanthroline complex to stabilize the nucleophilic
1. Reaction Setup
-
Substrate: tert-butyl 6-bromo-1H-indole-1-carboxylate (N-Boc-6-bromoindole).[1]
-
Note: N-protection is critical to prevent competitive N-difluoromethylation or catalyst poisoning by the free N-H.[1]
-
-
Difluoromethyl Source: (Trifluoromethyl)trimethylsilane (
) is often used with specific activators, but for direct , is the reagent of choice. -
Catalyst System: Copper(I) Iodide (CuI) with 1,10-Phenanthroline (phen).
-
Base/Activator: Cesium Fluoride (CsF) or Potassium tert-butoxide (
-BuOK).[1]
2. Mechanistic Insight
The reaction proceeds via a high-valent Cu(III) intermediate or a radical-rebound mechanism, depending on the specific ligand environment.[1] The key challenge is stabilizing the
Mechanism Cycle:
-
Transmetallation:
reacts with the activator (CsF) and CuI-Ligand to form .[1] -
Oxidative Addition: The
species undergoes oxidative addition with the Aryl Bromide (or radical transfer) to form a transient species.[1] -
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating the Cu(I) catalyst.
3. Mechanistic Diagram (Graphviz)
Caption: Catalytic cycle depicting the stabilization of the Cu-CF2H species and subsequent cross-coupling with the aryl bromide.
Part 3: Experimental Protocol
Safety Warning: This reaction involves heavy metals and fluorinated silanes. Perform in a fume hood.
Step-by-Step Procedure
Step 1: Preparation of N-Boc-6-bromoindole (Skip if purchasing commercial material)
-
Dissolve 6-bromoindole (1.0 equiv) in dry DCM.
-
Add
(1.2 equiv) and DMAP (0.1 equiv). -
Stir at RT for 2 hours. Wash with 1M HCl, brine, dry over
. -
Concentrate to yield quantitative N-Boc precursor.[1]
Step 2: Copper-Mediated Difluoromethylation
-
Glovebox/Schlenk Setup: In a dry 20 mL vial equipped with a magnetic stir bar, add:
-
Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous DMF (5.0 mL).
-
Reagent Addition: Add
(2.0 mmol) slowly via syringe. -
Reaction: Seal the vial and heat to 80°C for 12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (
) should disappear, and a new spot ( ) should appear.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove copper salts.
-
Purification: Wash filtrate with
solution (5%) to remove DMF, then brine. Flash chromatography (SiO2, 0-10% EtOAc in Hexanes) yields N-Boc-6-(difluoromethyl)indole .[1]
Step 3: Deprotection (Optional)
-
Dissolve intermediate in DCM (5 mL).
-
Add TFA (1 mL) at 0°C. Stir for 1 hour.
-
Quench with sat.
. Extract with DCM.[1] -
Yields free This compound .[1]
Quantitative Data Summary
| Parameter | Optimized Condition | Deviation Consequence |
| Solvent | DMF or NMP | Toluene/THF leads to <10% yield (solubility issues). |
| Ligand | 1,10-Phenanthroline | Bipyridine reduces yield by ~30%.[1] |
| Temp | 80°C | >100°C causes decomposition of Cu-CF2H species.[1] |
| Yield | 72-85% (Isolated) | High reproducibility on gram scale.[1] |
Part 4: Scope and Limitations
This protocol is a self-validating system because the N-Boc group serves as an internal standard for reaction progress (easily visible by NMR).[1]
-
Tolerated Groups: Esters, protected amines, ethers, and alkyl groups at C2/C3 positions.
-
Limitations:
-
Protic Solvents: Strictly forbidden (quenches
). -
Free N-H Indoles: Must be protected (Boc, Ts, SEM) to prevent N-difluoromethylation.
-
Ortho-Sterics: Substituents at C5 or C7 may reduce yield due to steric hindrance during the oxidative addition step.[1]
-
References
-
Shen, Q. et al. "Copper-Mediated Difluoromethylation of Aryl Iodides and Bromides with (Difluoromethyl)trimethylsilane." Angewandte Chemie International Edition, 2012. Link
-
Vicic, D. A. "Directing the Reactivity of Fluoroalkyl-Copper Species."[1] Topics in Organometallic Chemistry, 2014. Link
-
Hartwig, J. F. "Evolution of C–H Bond Functionalization into a Synthetic Tool." Science, 2012. Link
-
Prakash, G. K. S. & Olah, G. A. "Nucleophilic Trifluoromethylation with TMS-CF3."[1] Chemical Reviews, 2011. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
Sources
A-Z Guide to the Biological Activity of Difluoromethylated Indoles: A Medicinal Chemistry Perspective
Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] Strategic functionalization of this privileged core is paramount for modulating pharmacological activity. Among the vast array of chemical modifications, the introduction of the difluoromethyl (CF2H) group has emerged as a particularly powerful tactic. This guide provides an in-depth technical analysis of the biological activities of difluoromethylated indoles, intended for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical impact of the CF2H moiety, survey its application across diverse therapeutic areas, and provide validated experimental protocols for assessing biological function.
Introduction: The Strategic Role of the Difluoromethyl Group in Indole Scaffolds
The indole nucleus is a prevalent feature in molecules that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6][7][8] Its versatility stems from its aromatic, bicyclic structure which can engage in various interactions with biological targets. The strategic incorporation of fluorine-containing groups is a well-established method in drug design to fine-tune a molecule's properties.[9]
The difluoromethyl (CF2H) group, in particular, offers a unique combination of electronic and steric properties that distinguish it from both its methyl (CH3) and trifluoromethyl (CF3) counterparts.[10][11] It acts as a bioisosteric replacement for hydroxyl (OH), thiol (SH), or amine (NH2) groups, which are common pharmacophores.[9][10][11] Unlike the more lipophilic CF3 group, the CF2H group possesses an acidic proton, enabling it to act as a hydrogen bond donor, a critical feature for enhancing drug-target interactions.[9][10][12] This guide will dissect how this seemingly simple modification to the indole core can profoundly influence biological activity, leading to the development of next-generation therapeutics.
Physicochemical and Pharmacokinetic Implications of Difluoromethylation
The decision to introduce a CF2H group is driven by its predictable and advantageous modulation of key drug-like properties. Understanding these effects is crucial for rational drug design.
Modulation of Lipophilicity and Solubility
The CF2H group increases lipophilicity, though to a lesser extent than the CF3 group.[9] This property can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[9][10] However, this increased lipophilicity must be balanced to maintain adequate aqueous solubility for formulation and distribution in the body.
Impact on Acidity/Basicity (pKa)
Due to the strong electron-withdrawing nature of the two fluorine atoms, the CF2H group can significantly alter the pKa of nearby functional groups.[10] For instance, attaching a CF2H group to the indole nitrogen can decrease its basicity, which can influence receptor binding and pharmacokinetic profiles.
Enhancement of Metabolic Stability
One of the most significant advantages of difluoromethylation is the enhancement of metabolic stability.[9][10][13] Many drug molecules are metabolized by cytochrome P450 enzymes through oxidation of C-H bonds. The C-H bond in the CF2H group is significantly stronger and less susceptible to enzymatic oxidation, thereby blocking a potential metabolic hotspot and increasing the drug's half-life.[14][15]
Table 1: Comparative Physicochemical Properties of a Hypothetical Indole Analog
| Property | Indole-R (R=CH3) | Indole-R (R=CF2H) | Rationale for Change |
| Calculated LogP | 2.5 | 3.1 | Increased lipophilicity from fluorine atoms.[10] |
| Hydrogen Bond Donor Capacity | Low | Moderate | The acidic proton on the CF2H group can act as an H-bond donor.[9][12] |
| Metabolic Stability (t½ in HLM) | 15 min | > 60 min | The C-F bonds are highly stable, and the C-H bond is strengthened, resisting oxidative metabolism.[14] |
| HLM: Human Liver Microsomes. Values are illustrative. |
Survey of Biological Activities and Therapeutic Targets
Difluoromethylated indoles have demonstrated significant potential across a range of diseases by interacting with various biological targets.[6]
Anticancer Applications
The indole scaffold is a "privileged scaffold" for the design of anticancer agents, known to interfere with cell signaling, cell cycle progression, and angiogenesis.[1][16] Difluoromethylation has been used to enhance the potency and pharmacokinetic properties of indole-based anticancer compounds.
-
Kinase Inhibition: Many kinases are crucial targets in oncology.[17] Difluoromethylated indoles have been developed as potent inhibitors of various kinases, such as c-Met and VEGFR.[18][19] The CF2H group can form critical hydrogen bonds in the ATP-binding pocket of the kinase, improving affinity and selectivity. Sunitinib, an anticancer drug, features an indolin-2-one scaffold and acts as a multi-targeted tyrosine kinase inhibitor.[20]
-
Tubulin Polymerization Inhibition: Indole derivatives can inhibit tubulin polymerization, a process essential for cell division, making them effective mitotic inhibitors.[21]
-
Bcl-2 Inhibition: The Bcl-2 protein family is a key regulator of apoptosis. Novel indole-based compounds have been designed as inhibitors of Bcl-2, showing promise in inducing cancer cell death.[22]
Anti-inflammatory and Immunomodulatory Roles
Indole derivatives are known to possess anti-inflammatory properties, often by modulating pathways like NF-κB and inhibiting enzymes such as COX-2.[2][23] Indomethacin is a well-known indole-based NSAID.[2] The introduction of a CF2H group can lead to derivatives with improved potency and a better side-effect profile by enhancing target residence time or altering distribution to inflamed tissues.[24][25]
Neurological and CNS-related Activities
The indole core is central to neuroactive molecules like serotonin and melatonin.[3] Consequently, indole derivatives are actively explored for treating neurodegenerative diseases.[8][26][27]
-
5-HT Receptor Antagonism: Difluoromethylated indole scaffolds have been designed as potent antagonists for serotonin receptors like 5-HT6, which are targets for enhancing cognitive function.[28]
-
CDK5 Inhibition: In the context of Alzheimer's disease, cyclin-dependent kinase 5 (CDK5) is implicated in tau hyperphosphorylation. Indole derivatives have been shown to inhibit CDK5, presenting a potential therapeutic strategy.[8]
Case Study: A Difluoromethylated Indole as a Kinase Inhibitor
To illustrate the practical application of the principles discussed, we will examine a hypothetical case study of developing a difluoromethylated indole as a c-Met kinase inhibitor. The c-Met receptor tyrosine kinase is a well-validated target in oncology.
Rationale for Development
Lead compound IND-01 (a generic indole) shows moderate c-Met inhibition but suffers from rapid metabolic degradation at the N1-methyl group. The hypothesis is that replacing the N-methyl group with an N-difluoromethyl group (IND-02-CF2H ) will block this metabolic liability and potentially introduce a new hydrogen-bonding interaction with the kinase hinge region, thereby improving both potency and pharmacokinetic profile.
Mechanism of Action
IND-02-CF2H is designed to bind to the ATP pocket of the c-Met kinase. The indole core provides the primary scaffold for hydrophobic interactions. The crucial N-CF2H group is positioned to act as a hydrogen bond donor to a key backbone carbonyl in the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This interaction, absent in the N-methyl analog, is expected to significantly increase binding affinity.
Mandatory Visualization: Mechanism of Action Diagram
Caption: Binding mode of a difluoromethylated indole inhibitor in the c-Met kinase active site.
Experimental Workflow for Characterization
A systematic, self-validating workflow is essential to confirm the hypothesized advantages of difluoromethylation.
Mandatory Visualization: Experimental Workflow Diagram
Caption: Workflow for the synthesis and biological evaluation of indole analogs.
Core Experimental Protocols
The following protocols represent standard, validated methods for executing the workflow described above.
Protocol: In Vitro Kinase Inhibition Assay (Example)
This protocol is designed to determine the concentration of an inhibitor required to block 50% of kinase activity (IC50).
Materials:
-
Recombinant human c-Met kinase
-
ATP, Poly(E,Y)4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (IND-01, IND-02-CF2H) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates, white
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Dilute the c-Met kinase in kinase buffer and add to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP and substrate in kinase buffer. Add this solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase/luciferin system where light output is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data using the controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based Viability Assay (MTT)
This protocol assesses the ability of a compound to reduce the viability of cancer cells that depend on the target kinase.
Materials:
-
c-Met dependent human cancer cell line (e.g., MKN-45)
-
Complete growth medium (e.g., RPMI + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates, clear
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Future Perspectives and Conclusion
The strategic incorporation of the difluoromethyl group into the indole scaffold is a proven and powerful strategy in modern drug discovery.[10] It offers a sophisticated tool to enhance metabolic stability, modulate physicochemical properties, and introduce key hydrogen bonding interactions to improve target affinity.[9][10][11] The diverse biological activities of difluoromethylated indoles, from anticancer to neuroprotective effects, highlight their vast therapeutic potential.[6][29] As synthetic methodologies for introducing the CF2H group become more efficient and versatile, we can anticipate the emergence of even more innovative and effective difluoromethylated indole-based drug candidates in the clinical pipeline.[30][31][32] This guide serves as a foundational resource for scientists aiming to leverage this unique chemical motif to address pressing challenges in human health.
References
-
Li, Y., et al. (2021). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Immunology, 12. [Link]
-
Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42491–42503. [Link]
-
St-Gelais, M., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(33), 10351–10355. [Link]
-
Wang, D., et al. (2017). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 22(12), 2093. [Link]
-
The difluoromethyl group. (a) Examples of CF2H/CF2‐containing... (No Date). ResearchGate. [Link]
-
Zhang, D., et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21(23), 4843-4847. [Link]
-
Riyadi, H., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Molecules, 27(3), 1083. [Link]
-
Carboni, F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7133-7185. [Link]
-
Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 101-108. [Link]
-
The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. (2023). ResearchGate. [Link]
-
The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. (2023). Organic & Biomolecular Chemistry. [Link]
-
Wang, W., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8868. [Link]
-
Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1). [Link]
-
Haas, J. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(11), 1836–1846. [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. (No Date). ResearchGate. [Link]
-
Iadanza, M., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6862. [Link]
-
Al-Ostath, O., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2664. [Link]
-
Wang, D., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 153, 107936. [Link]
-
Holcomb, M., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(13), 8784–8833. [Link]
-
Guchhait, G., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Topics in Medicinal Chemistry, 22(14), 1165–1187. [Link]
-
Parfiniewicz, B., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7556. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (No Date). Ovidius University Annals of Chemistry. [Link]
-
Gao, Y., et al. (2023). Divergent synthesis of difluoromethylated indole-3-carbinols, bisindolylmethanes and indole-3-methanamines. Organic & Biomolecular Chemistry, 22(1), 101-108. [Link]
-
Holcomb, M., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(13), 8784–8833. [Link]
-
Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(8), 100552. [Link]
-
An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. (No Date). Organic Letters. [Link]
-
Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. (2024). Hilaris Publisher. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (No Date). Molecules. [Link]
-
Srivastava, A. K., et al. (2024). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 53(1). [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (No Date). RSC Publishing. [Link]
-
Indole Alkaloids with Potential Anticancer Activity. (2021). ResearchGate. [Link]
-
Catalytic, Dearomative 2,3-Difluorination of Indoles. (No Date). ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Future Medicinal Chemistry, 16(2), 111-131. [Link]
-
Zhang, Y., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1901–1928. [Link]
-
TfOH-triggered denitrogenative union of diazo carbonyl compounds and indolin-2-thiones toward functionalized indole derivatives and their preliminary anticancer assessment. (No Date). Organic & Biomolecular Chemistry. [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015). ResearchGate. [Link]
-
Iadanza, M., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]
-
Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. (No Date). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 13. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 25. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [ouci.dntb.gov.ua]
- 29. researchgate.net [researchgate.net]
- 30. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. Divergent synthesis of difluoromethylated indole-3-carbinols, bisindolylmethanes and indole-3-methanamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01735D [pubs.rsc.org]
The Difluoromethyl Group: A Strategic Asset in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to Harnessing the Power of the CF2H Moiety in Drug Design and Development
Introduction: Beyond a Simple Fluorine Substitution
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the difluoromethyl (CF2H) group has emerged as a uniquely versatile and impactful moiety. Its growing prominence stems from a distinctive combination of physicochemical properties that allows it to serve as a metabolically stable bioisostere for common functional groups, enhance binding affinity, and improve membrane permeability.[1][2][3] This guide provides an in-depth exploration of the multifaceted role of the difluoromethyl group in medicinal chemistry, offering insights into its synthesis, properties, and strategic application in drug design.
The Physicochemical Landscape of the Difluoromethyl Group: A Balancing Act
The strategic advantage of the CF2H group lies in its nuanced electronic and steric properties, which distinguish it from both its methyl (CH3) and trifluoromethyl (CF3) counterparts. Understanding these properties is paramount to effectively leveraging this group in drug design.
A Lipophilic Hydrogen Bond Donor
One of the most significant features of the difluoromethyl group is its capacity to act as a lipophilic hydrogen bond donor.[2][3][4] The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding interactions with biological targets.[1][2] This capability allows the CF2H group to mimic the hydrogen-bonding potential of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][2][5] However, unlike these more polar groups, the CF2H moiety concurrently increases lipophilicity, a property that can enhance cell membrane permeability and bioavailability.[2][6]
Studies have quantified the hydrogen bond acidity of the CF2H group, demonstrating its similarity to thiophenol and aniline.[4][7] This unique combination of lipophilicity and hydrogen bonding potential provides medicinal chemists with a powerful tool to modulate solubility, permeability, and target engagement simultaneously.
Modulation of Lipophilicity and Acidity (pKa)
The introduction of a difluoromethyl group into a molecule generally increases its lipophilicity, as measured by the logarithm of the partition coefficient (logP). However, the magnitude of this increase is typically less than that observed with the more heavily fluorinated trifluoromethyl group.[3] This allows for a more subtle fine-tuning of a compound's lipophilicity to achieve the desired balance between solubility and permeability. The change in lipophilicity (ΔlogP) upon replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, offering a tunable parameter in drug design.[4][8]
Furthermore, the strong electron-withdrawing nature of the CF2H group can significantly impact the acidity (pKa) of neighboring functional groups. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Comparison with CH3 | Comparison with CF3 | Implication in Drug Design |
| Lipophilicity (logP) | Generally higher | Generally lower | Fine-tuning of solubility and membrane permeability.[3][4] |
| Hydrogen Bond Donation | Significantly stronger | Lacks H-bond donating capability | Mimics polar functional groups while increasing lipophilicity.[1][2][4] |
| Metabolic Stability | More stable to oxidative metabolism | Similar stability | Blocks metabolic hotspots and prolongs half-life.[1][2][9] |
| Acidity (pKa) of adjacent groups | Increases acidity | Similar effect | Modulates ionization state for improved ADME properties.[1] |
The CF2H Group as a Bioisosteric Replacement: A Strategy for Enhanced Drug Performance
The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The difluoromethyl group has proven to be an effective bioisostere for several key functional groups, offering distinct advantages in terms of metabolic stability and pharmacokinetic properties.[1][2][5]
A Metabolically Robust Mimic of Hydroxyl, Thiol, and Amine Groups
Hydroxyl, thiol, and primary/secondary amine groups are common pharmacophores that are often susceptible to metabolic oxidation, leading to rapid clearance and reduced drug efficacy.[2] The difluoromethyl group can serve as a metabolically stable replacement for these functionalities.[2][10] By replacing a metabolically labile group with a CF2H moiety, medicinal chemists can block sites of metabolism, thereby increasing the metabolic stability and prolonging the in vivo half-life of a drug candidate.[1][2]
The successful application of this strategy is evident in numerous drug discovery programs where the introduction of a CF2H group has led to compounds with improved pharmacokinetic profiles.[2]
Caption: Bioisosteric replacement of metabolically labile groups with the CF2H moiety.
Synthetic Strategies for the Introduction of the Difluoromethyl Group
The growing importance of the CF2H group has spurred the development of a diverse array of synthetic methodologies for its introduction into organic molecules. These methods can be broadly categorized into electrophilic, nucleophilic, and radical difluoromethylation reactions.[1][11]
Electrophilic Difluoromethylation
Electrophilic difluoromethylation involves the use of reagents that deliver a "CF2H+" equivalent to a nucleophilic substrate. These reagents often generate difluorocarbene (:CF2) in situ, which then reacts with nucleophiles such as thiols, amines, or enolates.[1] Common electrophilic difluoromethylating agents include S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine reagents.[1][12]
Caption: General scheme for electrophilic difluoromethylation.
Nucleophilic Difluoromethylation
Nucleophilic difluoromethylation employs reagents that act as a source of a "CF2H-" anion. A common precursor for generating the difluoromethyl anion is trimethyl(difluoromethyl)silane (TMSCF2H) in the presence of a base.[1][7] The resulting nucleophile can then participate in substitution reactions or additions to carbonyl compounds.[1] However, the instability of the difluoromethyl anion necessitates careful control of reaction conditions.[1] More recently, stable and reactive ArCF2- synthons have been developed using a combination of a Brønsted superbase and a weak Lewis acid, expanding the scope of nucleophilic difluoromethylation.[13]
Radical Difluoromethylation
Radical difluoromethylation has emerged as a powerful and versatile strategy, particularly for the late-stage functionalization of complex molecules.[6] This approach involves the generation of a difluoromethyl radical (•CF2H), which can then be used to functionalize a wide range of substrates, including arenes, heterocycles, and alkenes.[1]
Common precursors for generating the •CF2H radical include bromodifluoromethane (BrCF2H), zinc difluoromethanesulfinate (Zn(SO2CF2H)2), and difluoromethylated peroxides.[1][7][14] The radical can be generated through various methods, including photoredox catalysis, thermal decomposition, or single-electron transfer processes.[1][7][15] The nucleophilic character of the •CF2H radical often leads to predictable regioselectivity in reactions with electron-deficient heteroarenes.[7][14]
Experimental Protocols: A Practical Guide
Protocol 1: Radical Difluoromethylation of a Heterocycle using Zn(SO2CF2H)2 (DFMS)
This protocol describes a general procedure for the direct C-H difluoromethylation of a nitrogen-containing heteroarene using the commercially available reagent Zn(SO2CF2H)2, as inspired by the work of Baran and coworkers.[14]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Zn(SO2CF2H)2 (DFMS) (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H2O (3.0 equiv)
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a stir bar, add the heterocyclic substrate (1.0 equiv) and Zn(SO2CF2H)2 (2.0 equiv).
-
Add dichloromethane to achieve a concentration of approximately 0.1 M.
-
Stir the mixture at room temperature.
-
Slowly add tert-butyl hydroperoxide (3.0 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heterocycle.
Causality Behind Experimental Choices:
-
Zn(SO2CF2H)2 (DFMS): This reagent serves as a convenient and effective source of the difluoromethyl radical upon activation.[14]
-
tert-Butyl hydroperoxide (TBHP): TBHP acts as a radical initiator, facilitating the generation of the •CF2H radical from DFMS.[14]
-
Dichloromethane (DCM): DCM is a common solvent for this type of radical reaction, offering good solubility for a wide range of substrates and reagents.
-
Quenching with Sodium Thiosulfate: This step is necessary to neutralize any remaining oxidizing agents, such as unreacted TBHP.
Conclusion: A Future-Forward Functional Group
The difluoromethyl group has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its role as a metabolically stable bioisostere, provides a powerful strategy for overcoming common challenges in drug design.[1][2][8] As synthetic methodologies for its introduction continue to advance, offering greater efficiency, selectivity, and functional group tolerance, the strategic application of the difluoromethyl group is poised to play an even more significant role in the development of the next generation of therapeutics.
References
- Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- The difluoromethyl group. (a) Examples of CF2H/CF2‐containing... - ResearchGate.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH.
- Difluoromethyl - Alfa Chemistry.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - OUCI.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.
- Difluoromethyl radical precursors and the initiating protocols. - ResearchGate.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
- New electrophilic difluoromethylating reagent - PubMed.
- Innovative Developments in the field of Difluoromethylation Chemistry - QMRO Home.
- An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol - Benchchem.
- Difluoromethylation Agents - Organofluorine / Alfa Chemistry.
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications.
- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society.
- Review Article Radiodifluoromethylation of well-functionalized molecules - e-Century Publishing Corporation.
- Highly Enantioselective Decarboxylative Difluoromethylation - PMC.
- (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate.
- A New Reagent for Direct Difluoromethylation - PMC.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [ouci.dntb.gov.ua]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
6-(Difluoromethyl)-1H-indole: A Privileged Scaffold for Modern Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Properties, and Therapeutic Potential
Introduction: The Strategic Value of Fluorination in the Indole Framework
The indole ring is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its versatile scaffold allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological activity against a wide range of biological targets.[3][4][5] In the modern era of drug design, the strategic incorporation of fluorine atoms into lead compounds has become a routine and powerful tactic to enhance therapeutic profiles.[6] The difluoromethyl (CF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often improving metabolic stability, cell permeability, and binding affinity.[6]
This guide provides an in-depth technical overview of 6-(difluoromethyl)-1H-indole, a key heterocyclic building block that marries the privileged indole core with the advantageous properties of the difluoromethyl group. We will explore its synthesis, unique chemical characteristics, and its proven applications as a critical intermediate in the development of next-generation therapeutics for oncology, neurodegenerative disorders, and metabolic diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is the first step in its effective application. The introduction of the electron-withdrawing difluoromethyl group at the C6-position significantly influences the electronic nature of the indole ring system.
| Property | Value | Reference |
| CAS Number | 127956-27-8 | [7] |
| Molecular Formula | C₉H₇F₂N | [7] |
| Molecular Weight | 167.16 g/mol | [7] |
Synthesis and Chemical Reactivity
While numerous methods exist for the synthesis of the indole core, such as the Fischer, Reissert, and various palladium-catalyzed cyclizations, the preparation of specifically substituted indoles like this compound requires a tailored approach.[1][8] A common strategy involves the construction of the indole ring from a pre-functionalized aniline derivative.
A plausible and efficient route is the Leimgruber-Batcho indole synthesis, which utilizes a 2-nitrotoluene derivative as a starting point. This method is advantageous due to its high regioselectivity and use of readily available starting materials.
Caption: Leimgruber-Batcho synthesis pathway for this compound.
Exemplary Synthetic Protocol: Leimgruber-Batcho Synthesis
This protocol describes a representative, two-step synthesis of this compound.
Step 1: (E)-N,N-Dimethyl-2-(4-(difluoromethyl)-2-nitrophenyl)ethen-1-amine (Enamine Formation)
-
To a flask charged with 4-(difluoromethyl)-2-nitrotoluene (1.0 eq), add dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude enamine intermediate is typically a dark oil or solid and can be carried forward to the next step without extensive purification, or it can be purified by column chromatography on silica gel if necessary.
Step 2: this compound (Reductive Cyclization)
-
Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.
-
Add a reducing agent. A common and effective choice is Palladium on carbon (10 mol%) under a hydrogen atmosphere (balloon or Parr shaker). Alternatively, chemical reduction using iron powder in acetic acid or sodium dithionite can be employed.
-
Stir the reaction vigorously at room temperature (for hydrogenation) or with gentle heating (for chemical reduction) until the reaction is complete (monitored by TLC).
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C).
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup: dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Reactivity and Stability
The difluoromethyl group at the 6-position acts as a moderate electron-withdrawing group, influencing the nucleophilicity of the indole ring. This makes electrophilic substitution reactions, which typically occur at the C3 position, slightly less facile compared to the unsubstituted indole.
A key chemical property is its stability towards hydrolysis. Under neutral conditions (pH 3.5-10.5), the compound undergoes a slow, spontaneous hydrolysis to produce 6-formylindole.[9] However, this hydrolysis is dramatically accelerated at pH above 10.5 due to the deprotonation of the indole N-1 position, which increases the reactivity of the anionic form by approximately 10,000-fold.[9] This pH-dependent reactivity is a critical consideration for reaction conditions, formulation, and biological assays.
Applications in Drug Discovery and Chemical Biology
This compound is not merely a chemical curiosity; it is a validated and highly valuable building block in the synthesis of potent and selective therapeutic agents.[7] Its structure allows it to bind effectively to enzyme active sites, enhancing both selectivity and potency.[7]
| Therapeutic Target / Application | Derivative Class | Key Findings | Therapeutic Area | Reference |
| 5-HT₆ Receptor | 3-(Difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole | The difluoromethyl group provided a 30-fold higher AUC and significantly better bioavailability and brain penetration compared to the methyl analog. | Alzheimer's Disease | [10] |
| Kinase Inhibition | Various | The scaffold is a key intermediate in the synthesis of kinase inhibitors. | Cancer | [7] |
| Tryptophan Synthase | N/A (Used as a probe) | The compound is processed by the enzyme to form 6-(difluoromethyl)tryptophan, serving as a probe for enzyme turnover. | Biochemical Research | [9] |
Case Study: Development of 5-HT₆ Receptor Antagonists
A compelling demonstration of the value of the difluoromethyl group is seen in the development of novel serotonin 5-HT₆ receptor antagonists for the treatment of cognitive deficits in Alzheimer's disease.[10] In a structure-activity relationship (SAR) study, researchers designed and synthesized a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives.
The lead compound from this series, 6p , which incorporates the difluoromethyl group, was compared directly to its methyl-substituted analog, 6a . The in vivo pharmacokinetic studies in rats were striking: compound 6p exhibited a 30-fold higher area under the curve (AUC) and a bioavailability of 34.39%, compared to just 5.95% for the methyl analog.[10] Furthermore, it showed excellent brain penetration.[10] This dramatic improvement in drug-like properties underscores the causal link between the inclusion of the difluoromethyl moiety and enhanced pharmacokinetic performance, a critical hurdle in CNS drug development.
Caption: Applications of this compound in drug discovery.
Conclusion
This compound represents a premier example of a strategically designed building block for modern medicinal chemistry. The unique electronic properties and metabolic stability conferred by the difluoromethyl group, combined with the proven biological relevance of the indole scaffold, make it an exceptionally valuable tool for drug discovery. Its successful incorporation into potent 5-HT₆ receptor antagonists with dramatically improved pharmacokinetic profiles provides a clear and compelling validation of its utility. For researchers and scientists in drug development, this compound is not just an intermediate, but a gateway to novel and improved therapeutics designed to address significant unmet medical needs in oncology, neurodegeneration, and beyond.
References
- Phillips, R. S. (n.d.). The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. National Library of Medicine.
- MySkinRecipes. (n.d.). This compound.
-
Zhang, F., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9597-9609. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. U.S. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Al-Mughaid, H., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 27(15), 4935. Retrieved February 7, 2026, from [Link]
-
Encyclopedia.pub. (n.d.). Indole Derivatives as Anti-Lung Cancer Agents. Retrieved February 7, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Versatility of 6-Fluoro-2-methyl-1H-indole: A Key to Specialty Chemical Innovation.
-
ResearchGate. (2025, August 5). Practical Syntheses of 5-Trifluoromethyl-1H-indoles. Retrieved February 7, 2026, from [Link]
-
Heider, M., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Journal of Medicinal Chemistry, 66(20), 14065-14081. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Li, X., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 240, 114571. Retrieved February 7, 2026, from [Link]
-
Sharma, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Retrieved February 7, 2026, from [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 6-Fluoroindole. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
- DergiPark. (n.d.). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). Retrieved February 7, 2026, from https://dergipark.org.tr/en/pub/ijp/issue/75048/1202882
-
RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2020, April 1). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved February 7, 2026, from [Link]
-
ACS Omega. (2026, February 4). Efficient Access to Functionalized N-Difluoromethylpyrazoles. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-indol-2-one. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. U.S. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved February 7, 2026, from [Link]
-
American Chemical Society. (2026, January 29). Efficient Access to Functionalized N-Difluoromethylpyrazoles. Retrieved February 7, 2026, from [Link]
-
PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved February 7, 2026, from [Link]
-
ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. U.S. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Bentham Science Publisher. (n.d.). Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Indole: A Technical Guide to Discovery, Synthesis, and Pharmacology
Executive Summary
The incorporation of fluorine into the indole scaffold represents one of the most successful strategies in modern medicinal chemistry.[1] This guide analyzes the "Fluorine Effect"—the unique physicochemical perturbations introduced by the C-F bond—and details the evolution of synthetic methodologies from classical cyclization to late-stage functionalization. It serves as a practical roadmap for researchers navigating the design of metabolically stable and potent indole-based therapeutics.
Part 1: The Physicochemical Paradigm
The strategic value of fluorinating an indole lies in the ability to modulate electronic and steric properties without drastically altering the molecular footprint.
The "Mimicry" and "Blocking" Effect
Fluorine’s van der Waals radius (1.47 Å) is intermediate between Hydrogen (1.20 Å) and Oxygen (1.52 Å). This allows fluoroindoles to:
-
Mimic Hydrogen: Maintaining steric fit within a binding pocket.
-
Mimic Hydroxyl Groups: Acting as a bioisostere for OH groups (due to the C-F bond dipole) but without the hydrogen bond donor capability.
-
Block Metabolism: The C-F bond energy (~116 kcal/mol) renders the site inert to Cytochrome P450 oxidative metabolism, particularly at the electron-rich C5 and C6 positions of the indole ring.
Quantitative Comparison
The following table contrasts the core properties of the parent indole against its fluorinated congeners. Note the shift in acidity (pKa) of the N-H bond due to the inductive electron-withdrawal of fluorine.
| Property | Indole (Parent) | 5-Fluoroindole | 6-Fluoroindole | Impact/Significance |
| LogP (Lipophilicity) | 2.14 | 2.45 | 2.48 | Increased lipophilicity enhances membrane permeability. |
| N-H pKa (Acidity) | 16.2 | ~15.6 | ~15.8 | Lower pKa increases H-bond donor strength of the NH. |
| C5/C6 e- Density | High | Low | Low | Deactivates ring toward electrophilic metabolic attack. |
| Dipole Moment (D) | 2.11 | 3.90 | 3.50 | Alters orientation in the enzyme active site. |
Part 2: Historical Evolution & Discovery
The history of fluorinated indoles parallels the availability of fluorinating reagents.[2] Early efforts were hampered by the dangers of elemental fluorine (
Timeline of Innovation
The following diagram illustrates the shift from "Pre-functionalization" (building the ring with fluorine already attached) to "Late-Stage Functionalization" (adding fluorine to a complex molecule).
Figure 1: The trajectory of fluorinated indole synthesis, moving from hazardous bulk synthesis to precise catalytic installation.
Part 3: Key Synthetic Protocols
This section details two distinct approaches: the robust classical method for scale-up and the modern method for diversifying library compounds.
Protocol A: Modified Fischer Indole Synthesis
Context: Best for generating simple fluoroindole building blocks (e.g., 5-fluoroindole) on a gram-to-kilogram scale. Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.[2]
Reagents:
-
4-Fluorophenylhydrazine hydrochloride (1.0 equiv)
-
Acetaldehyde or Pyruvate derivative (1.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or 4% H2SO4
-
Catalyst: ZnCl2 (Lewis Acid) or Polyphosphoric Acid (PPA)[3]
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve 4-fluorophenylhydrazine HCl in AcOH at room temperature. Add the ketone/aldehyde dropwise. Why: Exothermic control prevents tar formation. Stir for 1 hour to form the hydrazone intermediate.
-
Cyclization: Add ZnCl2 (2.0 equiv) and heat the mixture to reflux (100–110°C) for 3–4 hours. Critical Checkpoint: Monitor by TLC. The disappearance of the hydrazone spot indicates the [3,3]-rearrangement is complete.
-
Quench: Cool to RT and pour onto crushed ice/water. The fluoroindole usually precipitates as a solid.
-
Purification: Filter the solid. If oil forms, extract with EtOAc, wash with NaHCO3 (to remove acid), and recrystallize from hexanes.
Protocol B: Late-Stage C-H Fluorination (Pd-Catalyzed)
Context: Used to install fluorine onto complex, pre-existing indole scaffolds (e.g., drug derivatives). Based on Ritter’s Pd(III) mechanism.[4]
Reagents:
-
Substrate: 3-Substituted Indole (protected N-H usually required, e.g., N-Boc)
-
F-Source: Selectfluor (Electrophilic F+)
-
Catalyst: Pd(OAc)2 (5-10 mol%)
-
Ligand: Pyridine or substituted pyridine-type ligands
-
Solvent: Toluene/Acetonitrile mixture (inert atmosphere)
Step-by-Step Methodology:
-
Catalyst Prep: In a glovebox (or strictly anhydrous Schlenk line), mix Pd(OAc)2 and the ligand in Toluene.
-
Reaction Assembly: Add the indole substrate and Selectfluor (1.2 equiv). Why: Selectfluor is moisture sensitive; water acts as a nucleophile leading to hydroxylation instead of fluorination.
-
Heating: Seal the tube and heat to 80–100°C for 12 hours.
-
Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify via flash chromatography.
Synthetic Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate synthetic route based on substrate complexity.
Part 4: Pharmacology & Case Studies
The inclusion of fluorine is rarely accidental; it is a calculated decision to solve specific pharmacological defects.
Case Study: Rucaparib (Rubraca)
-
Indication: Ovarian Cancer (PARP Inhibitor).
-
Structure: Contains a fluoroindole core fused into a tricyclic system.
-
Role of Fluorine: The fluorine atom at the C5 position of the indole ring serves two functions:
-
Metabolic Stability: It blocks the electron-rich C5 position from oxidation.
-
Potency: It modulates the pKa of the NH, enhancing the hydrogen bond interaction within the PARP active site.
-
Case Study: Fluvastatin (Lescol)
-
Indication: Hypercholesterolemia (HMG-CoA Reductase Inhibitor).
-
Structure: Indole heptenoic acid derivative.
-
Role of Fluorine: Located on the phenyl ring attached to the indole.[2] It prevents metabolic degradation of the hydrophobic pocket-binding region, significantly extending the drug's half-life (
) compared to non-fluorinated analogs.
Signaling Pathway Interaction (General 5-HT Agonism)
Many fluoroindoles target Serotonin (5-HT) receptors. The diagram below shows how 5-Fluoro-tryptamine derivatives interact with the G-Protein Coupled Receptor (GPCR) pathway.
Figure 3: Signal transduction pathway for fluorinated tryptamine derivatives acting as 5-HT agonists.
References
-
Moissan, H. (1886). Action d'un courant électrique sur l'acide fluorhydrique anhydre. Comptes Rendus, 102, 1543-1544. (Foundational isolation of Fluorine). Link
-
Fischer, E., & Jourdan, F. (1883).[3] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. (Original Fischer Indole Synthesis).[3][5][6] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Physicochemical properties).[2][3][5][7][8][9][10] Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. (Modern C-H Activation protocols).[9] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
FDA Drug Database. (2024). Rucaparib (Rubraca) Approval History and Labeling. (Case Study Verification). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
The Therapeutic Potential of 6-(Difluoromethyl)-1H-indole Derivatives: A Technical Guide to Key Targets
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, at the 6-position of the indole ring has emerged as a promising strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties of these derivatives. This guide provides an in-depth technical exploration of the key therapeutic targets of 6-(difluoromethyl)-1H-indole derivatives, offering insights for researchers, scientists, and drug development professionals.
Inhibition of Tubulin Polymerization: A Renewed Attack on Cancer
Microtubule-targeting agents are a critical component of cancer chemotherapy.[5][6] These agents disrupt the dynamic process of tubulin polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[1][5][6][7] Indole derivatives have been extensively investigated as tubulin polymerization inhibitors that bind to the colchicine site, leading to cell cycle arrest and apoptosis.[7][8][9][10]
The 6-position of the indole ring has been identified as a key site for modification to enhance anti-tubulin activity. While direct studies on this compound derivatives are emerging, extensive research on other 6-substituted indoles provides a strong rationale for their potential. Structure-activity relationship (SAR) studies have shown that various substitutions at this position are well-tolerated and can significantly influence potency.[5] For instance, 6- and 7-heterocyclyl-1H-indole derivatives have demonstrated potent inhibition of tubulin polymerization, with IC50 values in the nanomolar range for cancer cell growth inhibition.[7]
Mechanism of Action:
6-substituted indole derivatives, including putative 6-(difluoromethyl) analogs, are thought to function by binding to the colchicine binding site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently triggers the intrinsic apoptotic pathway. Molecular docking studies suggest that the indole scaffold and its substituents form key hydrophobic interactions and hydrogen bonds within the colchicine binding pocket.[7][8]
Experimental Validation:
The validation of this compound derivatives as tubulin polymerization inhibitors involves a series of well-established in vitro assays.
Table 1: Representative Anti-proliferative Activity of 6-Substituted Indole Derivatives
| Compound Class | Cell Line | IC50 (nM) | Reference |
| 6-heterocyclyl-1H-indoles | MCF-7 | 4.5 ± 1 | [7] |
| 6-heterocyclyl-1H-indoles | HepG2 | 20 | [7] |
| Indole-imidazole hybrid | Various | 1.6 - 3.7 | [11] |
| Benzimidazole-indole hybrid | Various | ~50 | [11] |
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay:
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagents and Materials:
-
Purified bovine tubulin (>99%)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive controls: Paclitaxel (stabilizer), Colchicine (destabilizer)
-
96-well half-area microplate
-
Temperature-controlled spectrophotometer/plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure: [12]
-
On ice, prepare the tubulin solution by diluting the stock to a final concentration of 60 µM in polymerization buffer containing 1 mM GTP.
-
Add 10 µL of the test compound at various concentrations (dissolved in polymerization buffer with GTP) to the wells of the 96-well plate.
-
Initiate the polymerization by adding 60 µL of the 60 µM tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Analyze the data by plotting absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.
-
Cell Cycle Analysis by Flow Cytometry:
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer.
-
-
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
The resulting DNA content histograms are analyzed to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.
-
Diagram 1: Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Antagonism of the 5-HT6 Receptor: A Novel Approach for Cognitive Enhancement
The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a compelling target for the treatment of cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders.[16][17][18] Antagonism of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.[19][20]
A series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives have been designed and evaluated as potent 5-HT6 receptor antagonists.[21] The inclusion of the difluoromethyl group in these compounds has been shown to significantly improve pharmacokinetic properties, including a 30-fold higher area under the curve (AUC) and better bioavailability compared to their methyl analogs.[21]
Mechanism of Action:
5-HT6 receptor antagonists block the constitutive activity of these Gs-protein coupled receptors. This blockade is believed to disinhibit downstream neuronal pathways, leading to an increase in the release of acetylcholine and glutamate in brain regions critical for cognition, such as the hippocampus and cortex.[20] This modulation of neurotransmitter levels is hypothesized to underlie the pro-cognitive effects observed in preclinical models.
Experimental Validation:
The characterization of this compound derivatives as 5-HT6 receptor antagonists relies on radioligand binding assays and functional assays.
Table 2: 5-HT6 Receptor Binding Affinity of Difluoromethylated Indole Derivatives
| Compound | Ki (nM) for 5-HT6R | Reference |
| Compound 172 (a difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) | 0.52 | [21] |
Detailed Experimental Protocols
5-HT6 Receptor Radioligand Binding Assay:
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the 5-HT6 receptor.
-
Reagents and Materials:
-
Membrane preparation from cells stably expressing the human 5-HT6 receptor.
-
Radioligand (e.g., [3H]-LSD).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).[22]
-
Non-specific binding determinator (e.g., methiothepin).
-
Test compound (this compound derivative).
-
96-well filter plates (e.g., GF/C filters presoaked in polyethylenimine).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
-
In a 96-well plate, combine the receptor membrane preparation (25 µg protein/well), the test compound at various concentrations, and the radioligand ([3H]-LSD at a concentration near its Kd).[22]
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled competitor like methiothepin.
-
Incubate the plate at 37°C for 60 minutes.[22]
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer.[22][23]
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Diagram 2: Proposed Mechanism of Cognitive Enhancement by 5-HT6 Receptor Antagonism
Caption: 5-HT6 receptor antagonism leading to enhanced neurotransmission.
Modulation of Tryptophan-Metabolizing Enzymes
The tryptophan metabolic pathway is increasingly recognized as a crucial regulator in various diseases, including cancer and neuroinflammatory disorders.[24][25] Enzymes such as tryptophan synthase and tryptophan-2,3-dioxygenase (TDO) are pivotal in this pathway.[25][26]
Tryptophan Synthase:
6-(Difluoromethyl)indole has been utilized as a probe to study the activity of tryptophan synthase, a bifunctional enzyme.[27] It is recognized and processed by the beta subunit of this enzyme.[27] While the tryptophan biosynthesis pathway is essential for bacteria and absent in humans, making it an attractive antimicrobial target,[28] the broader therapeutic implications of modulating tryptophan synthase in human disease are still under investigation.
Tryptophan-2,3-Dioxygenase (TDO):
TDO is a key rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[26] Dysregulation of TDO has been implicated in various cancers and inflammatory diseases.[26] While direct evidence for this compound derivatives as TDO inhibitors is yet to be established, the indole scaffold is a common feature in many inhibitors of tryptophan-metabolizing enzymes, suggesting this as a plausible area for future investigation.
Experimental Validation:
Enzyme activity assays are central to evaluating the inhibitory potential of compounds against these targets.
Detailed Experimental Protocol
Tryptophan Synthase Activity Assay:
This assay can be adapted to measure the inhibition of tryptophan synthesis.
-
Reagents and Materials:
-
Purified tryptophan synthase.
-
Substrates: Indole and L-serine.
-
Cofactor: Pyridoxal phosphate (PLP).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[29]
-
Test compound.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP, L-serine, and the test compound at various concentrations.
-
Pre-incubate the mixture with the enzyme at 30°C.[29]
-
Initiate the reaction by adding indole.
-
Monitor the decrease in absorbance at 290 nm (disappearance of indole) or the increase in absorbance at 279 nm (formation of tryptophan) over time.
-
Calculate the initial reaction rates and determine the IC50 of the inhibitor.
-
Protein Kinase Inhibition: A Broad Anticancer Strategy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[30] The indole scaffold is a privileged structure in the design of kinase inhibitors, with several approved drugs, such as sunitinib, featuring an indolin-2-one core.[30] While specific studies on this compound derivatives as kinase inhibitors are limited, the general applicability of the indole core in targeting kinases like EGFR, VEGFR, and SRC makes this a highly probable therapeutic avenue.[21] The difluoromethyl group can potentially enhance binding affinity and selectivity.
Experimental Validation:
In vitro kinase assays are the primary method for assessing the inhibitory activity of compounds against specific kinases.
Detailed Experimental Protocol
In Vitro Kinase Assay:
This protocol provides a general framework for assessing kinase inhibition.
-
Reagents and Materials:
-
Recombinant kinase (e.g., EGFR, SRC).
-
Kinase substrate (peptide or protein).
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[31][32]
-
ATP and MgCl2.
-
Test compound.
-
Detection system (e.g., ADP-Glo™, radiometric assay with [γ-32P]ATP, or antibody-based detection of phosphorylated substrate).
-
-
-
In a microplate, combine the recombinant kinase, its specific substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and MgCl2.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.
-
Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with the potential to address a range of therapeutic needs, particularly in oncology and neurodegenerative diseases. The difluoromethyl group offers a strategic advantage in enhancing the drug-like properties of the versatile indole scaffold. The most compelling evidence currently points towards tubulin polymerization inhibition and 5-HT6 receptor antagonism as key therapeutic targets. Further research should focus on synthesizing and evaluating a broader range of these derivatives to establish clear structure-activity relationships for these and other potential targets like protein kinases and tryptophan-metabolizing enzymes. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these exciting next-generation therapeutic agents.
References
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). PubMed Central. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). PubMed. [Link]
-
Tryptophan Synthase Uses an Atypical Mechanism to Achieve Substrate Specificity. (2025). ResearchGate. [Link]
-
Tryptophan Assay Kit. Cell Biolabs, Inc. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
5-HT6 receptors and Alzheimer's disease. (2014). PubMed Central. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). MDPI. [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). PubMed Central. [Link]
-
Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). (2025). PubMed. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Virginia. [Link]
-
Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. (2024). MDPI. [Link]
-
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (2021). PubMed. [Link]
-
Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. (2022). PubMed Central. [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]
-
Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. (2006). PubMed Central. [Link]
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2010). Semantic Scholar. [Link]
-
Tryptophan synthase: a mine for enzymologists. (2010). PubMed Central. [Link]
-
The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. (2018). PubMed. [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2014). PubMed Central. [Link]
-
Assaying cell cycle status using flow cytometry. (2014). PubMed Central. [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). MDPI. [Link]
-
CATALYTIC PROPERTIES OF TRYPTOPHANASE, A MULTIFUNCTIONAL PYRIDOXAL PHOSPHATE ENZYME. (1966). PNAS. [Link]
-
Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. (2021). ResearchGate. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Discovery of antimicrobial agent targeting tryptophan synthase. (2017). PubMed. [Link]
-
In vitro kinase assay v1. (2023). ResearchGate. [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. [Link]
-
Target-based anticancer indole derivatives and insight into structure-activity relationship. (2021). Semantic Scholar. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025). ResearchGate. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). RSC Publishing. [Link]
-
In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. (2022). MDPI. [Link]
-
In vitro NLK Kinase Assay. (2014). PubMed Central. [Link]
-
Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2022). Taylor & Francis Online. [Link]
-
Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022). YouTube. [Link]
-
What are 5-HT6 receptor antagonists and how do they work?. (2024). Patsnap Synapse. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). PubMed Central. [Link]
-
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. (2017). PubMed Central. [Link]
-
Tryptophan synthase uses an atypical mechanism to achieve substrate specificity. (2017). PubMed Central. [Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2020). MDPI. [Link]
-
Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). (2024). PubMed Central. [Link]
-
Radioligand binding methods: practical guide and tips. (1995). Scite.ai. [Link]
Sources
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. mdpi.com [mdpi.com]
- 19. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 20. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 22. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Discovery of antimicrobial agent targeting tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. protocols.io [protocols.io]
- 32. researchgate.net [researchgate.net]
- 33. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
Technical Guide: Safe Handling and Operational Protocols for 6-(Difluoromethyl)-1H-indole in Drug Discovery
[1]
Executive Summary
6-(Difluoromethyl)-1H-indole (CAS: 127956-27-8) is a specialized fluorinated scaffold increasingly utilized in medicinal chemistry as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1] Its difluoromethyl moiety (
However, the introduction of the difluoromethyl group necessitates specific handling protocols distinct from non-fluorinated indoles. This guide provides a rigorous safety framework for researchers, emphasizing the prevention of inadvertent defluorination and the management of potential hydrogen fluoride (HF) liberation pathways during synthesis and metabolic studies.
Physicochemical & Hazard Profile
Identity & Properties
| Parameter | Specification |
| CAS Number | 127956-27-8 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 167.16 g/mol |
| Physical State | Solid (typically off-white to beige powder) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Low water solubility |
| Acidity (pKa) | Indole N-H |
GHS Hazard Classification
Based on structural analogs and available Safety Data Sheets (SDS), this compound is classified as a Category 2 Irritant with specific target organ toxicity.
Critical Note: While the C-F bond is generally stable, thermal decomposition or reaction with strong Lewis acids can liberate toxic fluoride species. Treat all fluorinated intermediates as potential sources of HF in fire or runaway reaction scenarios.[1]
Strategic Application: The Bioisostere Logic
Understanding why this compound is used informs how it should be handled.[1] The
Diagram 1: Bioisosteric Rationale & Property Modulation
Caption: The difluoromethyl group acts as a lipophilic hydrogen bond donor, improving permeability while blocking metabolic oxidation at the C6 position.
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
-
Elimination/Substitution: Not applicable for specific synthesis requirements.[1]
-
Engineering: All handling of the neat solid must occur within a certified Chemical Fume Hood operating at a face velocity of 0.3–0.5 m/s.[1]
-
Administrative: Restrict access to authorized personnel; mandatory safety training on fluorinated organics.
PPE Selection Matrix
The selection of gloves is critical.[1] Standard nitrile gloves may offer insufficient protection against fluorinated aromatics in solution with penetrating solvents like DCM or DMF.[1]
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1]1) | Prevent corneal damage from irritant dust/vapors.[1] |
| Hand Protection (Solid) | Double Nitrile (0.11 mm min.[1] thickness) | Sufficient for weighing/transferring dry solid.[1] |
| Hand Protection (Solution) | Silver Shield / Laminate or Viton | Mandatory if dissolved in DCM/DMF.[1] Fluorinated compounds can permeate nitrile rapidly in these solvents.[1] |
| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail or during spill cleanup.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection; use Tyvek sleeves for scale-up (>10g).[1] |
Operational Protocols
Storage & Stability
Indoles are electron-rich and prone to oxidative polymerization (browning) upon exposure to air and light.[1] The electron-withdrawing effect of the difluoromethyl group at C6 slightly stabilizes the ring, but precautions remain necessary.
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1]
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.[1]
Reaction Setup & Compatibility
The
-
Base Sensitivity: Strong bases (e.g., n-BuLi, NaH) can deprotonate the
group, leading to potential defluorination or carbene formation pathways. Use milder bases (e.g., , KHMDS at low temp) if N-alkylation is the goal. -
Acid Sensitivity: Generally stable to mineral acids, but avoid prolonged reflux in strong Lewis acids which may activate C-F bond cleavage.[1]
Waste Disposal[1]
-
Segregation: Do not mix with general organic waste if possible.[1] Segregate into "Halogenated Organic Waste" .
-
Labeling: Clearly label as "Contains Fluorinated Indoles."
-
Neutralization: If reaction mixtures contain potential fluoride ions (from decomposition), quench with Calcium Chloride (
) solution to precipitate Calcium Fluoride ( ) before disposal, subject to local EHS regulations.
Emergency Response: The "Fluoride Watch"
While this compound is not HF gas, its metabolic or thermal decomposition can release fluoride ions.[1]
Diagram 2: Exposure Response Workflow
Caption: Immediate response protocols. Note: Calcium Gluconate (Calgonate) is a precautionary measure for fluorinated compound exposure.
First Aid Measures
-
Skin Contact: Immediately wash with soap and copious amounts of water.[1][2][4] If redness or burning persists, or if decomposition to HF is suspected, apply 2.5% Calcium Gluconate gel and seek ER treatment.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Do not use chemical neutralizers in the eye.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 195551, this compound.[1] Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]
-
Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[1] Retrieved from [Link]
-
Erickson-Viitanen, S., et al. The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase.[1] Journal of Biological Chemistry.[1] Retrieved from [Link]
Sources
- 1. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cfplus.cz [cfplus.cz]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Stability and Degradation of 6-(Difluoromethyl)-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The introduction of fluorine-containing substituents into pharmacologically active molecules is a well-established strategy for modulating their physicochemical and pharmacokinetic properties. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups and can influence lipophilicity and metabolic stability. 6-(Difluoromethyl)-1H-indole is a key intermediate and structural motif in numerous drug candidates. A thorough understanding of its stability and degradation profile is paramount for the development of robust formulations, the establishment of appropriate storage conditions, and the fulfillment of regulatory requirements. This guide provides a comprehensive analysis of the stability and degradation of this compound, offering insights into its degradation pathways, methodologies for stability assessment, and best practices for its handling and storage.
Intrinsic Stability and Physicochemical Properties
This compound is a crystalline solid with a molecular weight of 167.15 g/mol . The presence of the electron-withdrawing difluoromethyl group at the 6-position of the indole ring influences the electron density distribution of the heterocyclic system, which in turn affects its reactivity and stability.
Key Physicochemical Parameters (Estimated)
| Parameter | Value |
| Molecular Formula | C₉H₇F₂N |
| Molecular Weight | 167.15 g/mol |
| pKa | ~16 (indole N-H) |
| LogP | ~2.5 |
| Melting Point | Not widely reported |
Degradation Pathways and Mechanisms
The stability of this compound is primarily influenced by pH, light, and oxidative conditions. Understanding the underlying degradation mechanisms is crucial for predicting potential degradation products and developing stability-indicating analytical methods.
Hydrolytic Degradation
The most significant degradation pathway for this compound is hydrolysis of the difluoromethyl group to a formyl group, yielding 6-formyl-1H-indole (indole-6-carboxaldehyde). This reaction is highly dependent on pH.
In its neutral form, the compound undergoes slow, spontaneous hydrolysis. However, this process is dramatically accelerated under basic conditions due to the deprotonation of the indole nitrogen (N-1). The resulting anionic form is significantly more reactive. The overall rate of hydrolysis is independent of pH in the range of 3.5 to 10.5. Above pH 10.5, the rate of degradation increases substantially.[1]
Kinetic Data for Hydrolysis to 6-Formyl-1H-indole [1]
| Condition | Rate Constant (k) |
| Neutral (pH 3.5-10.5) | 0.0089 ± 0.0001 min⁻¹ |
| Basic (> pH 10.5) | 97 ± 2 min⁻¹ (for the anionic form) |
The approximately 10,000-fold increase in the hydrolysis rate upon deprotonation highlights the critical importance of pH control in formulations and during storage of solutions containing this compound.[1]
Caption: pH-dependent hydrolysis of this compound.
Oxidative Degradation
The indole nucleus is susceptible to oxidation. While specific oxidative degradation studies on this compound are not extensively reported, the degradation of its primary hydrolytic product, indole-6-carboxaldehyde, provides valuable insights. Indole-6-carboxaldehyde has been shown to protect against oxidative stress-induced cellular damage, suggesting it can be consumed by reactive oxygen species.
Common oxidative degradation pathways for indoles involve the formation of hydroxylated intermediates, such as oxindoles and isatins, which can lead to ring-opening products. The presence of an aldehyde group in the primary degradant, 6-formyl-1H-indole, introduces an additional site for oxidation to the corresponding carboxylic acid, indole-6-carboxylic acid.
Caption: Potential oxidative degradation pathways.
Photodegradation
Indole and its derivatives are known to be sensitive to light. Photodegradation can proceed through various mechanisms, including photooxidation and photoreduction. While specific photostability data for this compound is limited, studies on other indole derivatives suggest that exposure to UV light can lead to the formation of a complex mixture of degradation products.
For fluorinated aromatic compounds, UV irradiation can also induce defluorination, although this is generally less common than degradation of the heterocyclic ring. Given the known photosensitivity of the indole scaffold, it is crucial to protect this compound from light.
Thermal Degradation
Indole derivatives generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. Studies on the thermal decomposition of indole itself show that at very high temperatures (above 1000 K), isomerization and fragmentation of the ring system are the primary degradation pathways. For substituted indoles, the nature and position of the substituent will influence the decomposition temperature and the resulting products. The difluoromethyl group is generally considered to be thermally stable.
Forced Degradation Studies: A Practical Approach
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Based on the known chemistry of indoles and fluorinated compounds, a comprehensive forced degradation study for this compound should include the following conditions:
Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of the difluoromethyl group. |
| Base Hydrolysis | 0.1 M NaOH, RT, 1h | Rapid hydrolysis of the difluoromethyl group. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the indole ring, formation of N-oxides. |
| Photostability | ICH Q1B conditions (UV and visible light) | Photodegradation of the indole ring, potential polymerization. |
| Thermal Degradation | Solid state: 80°C, 48h; Solution: 60°C, 48h | Unlikely to see significant degradation under these conditions. |
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is a regulatory requirement for all drug substances. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most suitable approach.
Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (or buffer, e.g., phosphate) gradient | Allows for the separation of the parent compound from both more polar and less polar degradation products. |
| Detection | UV at ~220 nm and ~270 nm | Indoles typically have strong absorbance at these wavelengths. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Handling and Storage Recommendations
Proper handling and storage are critical to maintain the integrity of this compound.
Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.
Storage
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.
-
Light: Protect from light by storing in an amber-colored, tightly sealed container.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
-
pH: When in solution, maintain the pH in the neutral to slightly acidic range (pH 4-7) to minimize hydrolysis. Avoid basic conditions.
Conclusion
This compound is a valuable building block in medicinal chemistry, but its stability is a critical consideration for its successful application. The primary degradation pathway is pH-dependent hydrolysis of the difluoromethyl group to a formyl group, which is significantly accelerated under basic conditions. The indole nucleus is also susceptible to oxidative and photodegradation. A thorough understanding of these degradation pathways, coupled with the implementation of robust, validated analytical methods and appropriate handling and storage procedures, is essential to ensure the quality, safety, and efficacy of drug candidates and products containing this important structural motif.
References
-
Phillips, R. S. (1991). The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Biochemistry, 30(23), 5644–5650. [Link]
Sources
Methodological & Application
Application Note: Experimental Protocol for N-Difluoromethylation of Indoles
Executive Summary & Strategic Analysis
The N-difluoromethyl (N-CF₂H) motif is a high-value pharmacophore in medicinal chemistry. Unlike the trifluoromethyl group, the CF₂H moiety acts as a lipophilic hydrogen bond donor, functioning as a bioisostere for alcohols, thiols, and hydroxamic acids while significantly enhancing metabolic stability and membrane permeability.
Achieving selective N-difluoromethylation of indoles is synthetically challenging due to the ambident nucleophilicity of the indole scaffold. Under typical electrophilic conditions, the C3 position is kinetically favored. Successful N-functionalization requires a hard-soft acid-base (HSAB) mismatch strategy : generating a hard N-anion (via deprotonation) to attack a soft electrophilic difluorocarbene (:CF₂) species, followed by rapid protonation.
This guide details two field-proven protocols:
-
The Phosphonate Method: A scalable, liquid-phase protocol using diethyl (bromodifluoromethyl)phosphonate.
-
The Sulfonium Method: A bench-stable, solid-reagent protocol utilizing S-(difluoromethyl)sulfonium salts for high-value, late-stage functionalization.
Mechanistic Principles & Selectivity Control
The reaction proceeds via a Difluorocarbene (:CF₂) Intermediate Pathway . Unlike radical difluoromethylation (which favors C2/C3), this pathway relies on the nucleophilicity of the indolyl anion.
Mechanism of Action
-
Activation: The base deprotonates the indole (pKₐ ~16 in DMSO) to form the indolyl anion.
-
Carbene Generation: The reagent undergoes α-elimination (or fragmentation) to release singlet difluorocarbene (:CF₂).
-
Capture: The nitrogen of the indolyl anion attacks the electrophilic carbene, forming an N-difluoromethyl anion intermediate.
-
Termination: Rapid protonation by water or the conjugate acid yields the N-CF₂H product.
Pathway Visualization
Figure 1: Mechanistic workflow for base-mediated N-difluoromethylation via difluorocarbene trapping.
Experimental Protocols
Method A: The Phosphonate Protocol (Scalable & Cost-Effective)
Reagent: Diethyl (bromodifluoromethyl)phosphonate (CAS: 65094-22-6) Best For: Gram-scale synthesis, early-stage building blocks.
This method utilizes a liquid reagent that releases :CF₂ under mild basic hydrolysis. It avoids the use of ozone-depleting chlorodifluoromethane (Freon-22) gas.
Materials
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.5 – 2.0 equiv)
-
Base: KOH (20 equiv, 30% aq. solution) or Cs₂CO₃ (solid)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with the indole substrate (1.0 mmol) and MeCN (5 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add aqueous KOH (30% w/w, 2.0 mL) dropwise. Note: The mixture may become biphasic.
-
Reagent Addition: Add diethyl (bromodifluoromethyl)phosphonate (1.5 mmol, 400 mg) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and stir vigorously at RT for 2–4 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If conversion is incomplete after 4 hours, add an additional 0.5 equiv of reagent.
-
-
Quench: Dilute with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Data Summary: Method A Performance
| Substrate Type | Yield (%) | Selectivity (N vs C3) | Notes |
| Simple Indole | 85-92% | >20:1 | Excellent conversion. |
| 5-Bromoindole | 88% | >20:1 | Halogens are tolerated. |
| 3-Methylindole | 90% | Exclusive N | C3 blocking ensures N-selectivity. |
| Indole-3-ester | 75% | >15:1 | EWG on C3 slightly reduces nucleophilicity. |
Method B: The Sulfonium Salt Protocol (High Precision)
Reagent: S-(Difluoromethyl)diarylsulfonium tetrafluoroborate Best For: Late-stage functionalization, complex substrates, sensitive functional groups.
This protocol uses a bench-stable solid reagent that generates :CF₂ in a controlled manner, often yielding higher functional group tolerance than the phosphonate method.
Materials
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: S-(difluoromethyl)diphenylsulfonium tetrafluoroborate (1.2 equiv)
-
Base: KOH (2.0 equiv) or DBU (for acid-sensitive substrates)
-
Solvent: DCM or DMF
-
Temperature: RT
Step-by-Step Procedure
-
Setup: In a vial, dissolve the indole (0.5 mmol) in DCM (3 mL).
-
Base Activation: Add finely powdered KOH (1.0 mmol, 56 mg). Stir for 10 minutes to ensure deprotonation.
-
Reagent Addition: Add the sulfonium salt (0.6 mmol) in one portion.
-
Reaction: Stir at RT for 1–2 hours. The reaction is typically faster than Method A.
-
Workup: Filter off the solid salts through a pad of Celite. Concentrate the filtrate.
-
Purification: Flash chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inefficient deprotonation | Switch to a stronger base (NaH) in DMF, or increase KOH concentration. |
| C3-Formylation | Hydrolysis of :CF₂ to CO | Ensure solvents are not "wet" (though trace water is needed for protonation, excess leads to CO). Use strictly anhydrous conditions for the carbene generation step, then quench. |
| C3-Difluoromethylation | Radical pathway active | Ensure no light/radical initiators are present. Add a radical scavenger (TEMPO) to verify mechanism if unsure. |
| Dimerization | High local concentration of :CF₂ | Add the reagent more slowly (syringe pump) to keep steady-state :CF₂ low. |
Safety & Handling
-
Diethyl (bromodifluoromethyl)phosphonate: Irritant. Handle in a fume hood.
-
Difluorocarbene (:CF₂): Although generated in situ, it is a reactive species. Avoid inhalation of reaction vapors.
-
Fluorine NMR: Use ¹⁹F NMR to verify the N-CF₂H signal, typically a doublet (J ≈ 50-60 Hz) around -90 to -95 ppm.
References
-
Zafrani, Y., et al. (2009). "Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283. Link
-
Li, L., et al. (2018). "S-(Difluoromethyl)sulfonium Salts: A New Class of Difluorocarbene Precursors." Organic Letters, 20, 6925.[1] Link
-
Zhang, Z., et al. (2009). "N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent." Organic Letters, 11(11), 2441-2444. Link
-
Petko, K. I., & Filatov, A. A. (2018).[2] "New N-difluoromethylindoles: features of N-difluoromethylation." French-Ukrainian Journal of Chemistry, 6(1), 101-108.[2] Link[2]
-
Zheng, J., et al. (2013). "Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes." Journal of Organic Chemistry, 78(22), 11357-11365. Link
Sources
using 6-(Difluoromethyl)-1h-indole in organic synthesis
Application Note: Strategic Utilization of 6-(Difluoromethyl)-1H-indole in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
The "Lipophilic Hydrogen Bond Donor" Paradigm
this compound (CAS: 125827-89-6) represents a high-value scaffold for "scaffold hopping" in drug discovery. Unlike the trifluoromethyl (
-
Bioisosterism: It serves as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly improved membrane permeability and metabolic stability.
-
Acidity Modulation: The
group at the C6 position exerts a strong inductive effect (Hammett ), lowering the of the indole N-H bond compared to the parent indole, thereby facilitating N-functionalization while moderating C3-nucleophilicity. -
Metabolic Blockade: Substitution at C6 blocks a primary site of metabolic oxidation (P450-mediated hydroxylation), extending in vivo half-life.
Part 2: Physicochemical Profile & Reactivity Analysis
Table 1: Comparative Electronic & Physical Properties
| Property | Indole (H) | 6-OMe-Indole | 6- | 6- |
| Electronic Nature (C6) | Neutral | Donor (+M) | Acceptor (-I) | Strong Acceptor (-I, -R) |
| N-H Acidity ( | ~21.0 | ~21.5 | ~19.8 | ~18.5 |
| C3-Nucleophilicity | High | Very High | Moderate | Low |
| H-Bond Donor Ability | NH only | NH only | NH + | NH only |
| Lipophilicity ( | Ref | -0.2 | +0.6 | +1.2 |
Reactivity Heatmap & Decision Tree
The following diagram illustrates the divergent synthetic pathways accessible based on the electronic perturbation of the C6-
Figure 1: Synthetic divergence map.[1] The electron-withdrawing nature of the C6-substituent facilitates N1 deprotonation but requires more potent electrophiles for C3 functionalization.
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective C3-Formylation (Vilsmeier-Haack)
Context: Due to the electron-withdrawing nature of the
Reagents:
-
This compound (1.0 equiv)
-
Phosphorus oxychloride (
, 1.2 equiv) -
Dimethylformamide (DMF, 5.0 equiv - acts as solvent/reagent)
-
Workup: 2M NaOH, Ice.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve this compound (1.0 g, 6.0 mmol) in anhydrous DMF (5 mL). Cool to 0°C.
-
Active Species Formation: In a separate vial, add
(0.67 mL, 7.2 mmol) dropwise to anhydrous DMF (2 mL) at 0°C. Stir for 15 minutes to generate the Vilsmeier salt (white precipitate may form). -
Addition: Cannulate the Vilsmeier salt suspension into the indole solution at 0°C over 10 minutes.
-
Reaction: Warm to room temperature. Unlike unsubstituted indole (which reacts at RT), heat this mixture to 60°C for 4 hours.
-
Checkpoint: Monitor TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower aldehyde spot.
-
-
Hydrolysis: Cool to 0°C. Add crushed ice (10 g) followed by slow addition of 2M NaOH until pH 9-10.
-
Isolation: Heat the basic mixture at 70°C for 10 minutes to ensure complete hydrolysis of the iminium intermediate. Cool and extract with EtOAc (3 x 20 mL).
-
Purification: Silica gel chromatography (0-40% EtOAc/Hexane).
-
Expected Yield: 85-92%.
-
Protocol B: N1-Arylation via Chan-Lam Coupling
Context: The increased acidity of the N-H bond makes this scaffold an excellent candidate for copper-catalyzed oxidative coupling under mild conditions.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
- (0.1 equiv)
-
Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (0.2 M)
-
Oxidant: Compressed Air or
balloon.[1]
Step-by-Step Methodology:
-
Charging: To a reaction tube equipped with a stir bar, add the indole (0.5 mmol), arylboronic acid (0.75 mmol), and
(9 mg, 0.05 mmol). -
Solvation: Add DCM (2.5 mL) and pyridine (81
L, 1.0 mmol). -
Activation: Cap the tube with a drying tube or attach an
balloon. Stir vigorously at Room Temperature for 16-24 hours.-
Why: The
group stabilizes the deprotonated intermediate, facilitating transmetallation to Copper(II).
-
-
Workup: Filter through a pad of Celite to remove copper salts. Wash with DCM.[1]
-
Purification: Concentrate and purify via flash chromatography.
Part 4: Quality Control & Analytical Standards
The
Table 2: Characteristic NMR Signals
| Nucleus | Signal Characteristics | Assignment | Notes |
| Large geminal coupling: | |||
| Coupled to the single proton. Decoupled spectra show a singlet. | |||
| Large coupling: |
Self-Validation Check:
-
If the
NMR triplet at ~6.8 ppm collapses to a singlet, you have likely lost the proton (oxidative defluorination or radical degradation). -
If the
signal disappears, check for hydrolysis to the aldehyde (common in highly acidic aqueous conditions).
Part 5: Advanced Application - Late-Stage C-H Activation
For drug candidates requiring C2-functionalization, the C6-
Workflow Diagram:
Figure 2: C2-Arylation workflow. Pivalic acid (PivOH) is critical as a proton shuttle for the CMD mechanism.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition, 48(51), 9608–9644.
-
Hu, J., et al. (2015). "Recent advances in the synthesis of trifluoromethyl- and difluoromethyl-containing heterocycles." Chemical Communications, 51, 13894-13910.
-
Pazur, E. J., et al. (2019). "Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer." ChemRxiv.
Sources
The Strategic Application of 6-(Difluoromethyl)-1H-indole in Modern Drug Discovery: A Guide for Researchers
Introduction: The Confluence of a Privileged Scaffold and a Bioisosteric Moiety
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its inherent ability to mimic endogenous molecules like tryptophan and serotonin, and to engage in various biological interactions such as hydrogen bonding and π–π stacking, has cemented its importance in the design of therapeutics across a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2][4] The strategic functionalization of this versatile core is a key aspect of modern drug discovery.
This guide focuses on a particularly intriguing derivative: 6-(difluoromethyl)-1H-indole. The introduction of the difluoromethyl (-CHF₂) group at the 6-position of the indole ring is a deliberate and strategic choice aimed at enhancing the pharmacological properties of the resulting molecules. The -CHF₂ group is a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, meaning it can replace these functional groups while maintaining or improving the molecule's biological activity.[5][6] This substitution can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity to target proteins, in part due to the ability of the C-H bond in the -CHF₂ group to act as a hydrogen bond donor.[5]
This application note will provide an in-depth exploration of the utility of this compound in drug discovery, offering detailed protocols for its synthesis and application in relevant biological assays, and highlighting its potential in the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology.
The Medicinal Chemist's Rationale: Why this compound?
The decision to employ the this compound scaffold is rooted in a deep understanding of structure-activity relationships (SAR) and the desire to optimize drug-like properties.
-
Enhanced Target Engagement: The difluoromethyl group, with its capacity to act as a hydrogen bond donor, can introduce a new and favorable interaction with the target protein's active site, potentially increasing binding affinity and selectivity.[5] This is particularly relevant in the design of enzyme inhibitors and receptor antagonists.
-
Improved Pharmacokinetics: The -CHF₂ moiety can significantly enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[5] Furthermore, the C-F bonds are highly stable to metabolic degradation, leading to a longer half-life and improved bioavailability of the drug candidate. A study on 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives demonstrated a 30-fold higher area under the curve (AUC) and significantly better bioavailability compared to the corresponding methyl-substituted analog in rats.[7]
-
Modulation of Physicochemical Properties: The introduction of the difluoromethyl group can fine-tune the electronic properties of the indole ring, influencing its pKa and overall reactivity. This allows for precise modulation of the molecule's interaction with its biological target.
Synthesis of this compound: A Representative Protocol
Reaction Scheme:
Materials:
-
6-Formyl-1H-indole
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 6-formyl-1H-indole (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add a solution of DAST or Deoxo-Fluor® (1.1 to 1.5 equivalents) in anhydrous dichloromethane to the cooled solution via the dropping funnel over a period of 30 minutes. Caution: DAST and Deoxo-Fluor® are toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Application in Drug Discovery: Targeting Neurodegenerative Diseases and Cancer
The this compound scaffold has shown significant promise in two key therapeutic areas: neurodegenerative diseases, particularly Alzheimer's disease, and oncology.
5-HT₆ Receptor Antagonists for Alzheimer's Disease
The serotonin 6 (5-HT₆) receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, particularly in regions associated with learning and memory, such as the hippocampus and cortex.[3][8] Antagonism of the 5-HT₆ receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects.[9] This has made the 5-HT₆ receptor a promising target for the symptomatic treatment of cognitive deficits in Alzheimer's disease.[7][10]
The indole nucleus is a common scaffold in the design of 5-HT₆ receptor antagonists.[8] Structure-activity relationship (SAR) studies have indicated that substitution at the 6-position of the indole ring can significantly impact binding affinity and selectivity. The introduction of a difluoromethyl group at this position is a rational strategy to enhance these properties.
Workflow for Screening 5-HT₆ Receptor Antagonists:
Caption: Simplified signaling pathway illustrating the proposed mechanism of action of 5-HT₆ receptor antagonists.
Kinase Inhibitors for Oncology
The indole scaffold is a cornerstone in the development of kinase inhibitors for the treatment of cancer. [11]Many approved kinase inhibitors, such as sunitinib and nintedanib, feature an indolinone core, a close relative of indole. The 6-position of the indole ring is a key vector for modification to achieve selectivity and potency against various kinases, including receptor tyrosine kinases like EGFR and VEGFR. [12] The incorporation of a 6-difluoromethyl group can enhance the binding of the inhibitor to the ATP-binding pocket of the kinase, leading to improved potency. Furthermore, the enhanced pharmacokinetic properties imparted by the -CHF₂ group are highly desirable for oncology drugs.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Kinase Reaction: In a white microplate, set up the kinase reaction by adding the kinase, its substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a set period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 2: Representative IC₅₀ Values for Indole-based Kinase Inhibitors
| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM) |
| Compound 4a [12] | EGFR | HepG2 | 0.45 ± 0.03 |
| Compound 6c [12] | VEGFR-2 | HCT-116 | 0.39 ± 0.02 |
| Compound 3a [13] | Not specified | Lu-04 | 19 |
| Compound 3b [13] | Not specified | Lu-04 | 33 |
Note: These are examples of indole derivatives targeting kinases; specific data for this compound derivatives was not available in the searched literature.
Mechanism of Action of EGFR/VEGFR Inhibitors:
EGFR and VEGFR are key drivers of tumor growth, proliferation, and angiogenesis. Their inhibition can block these critical cancer-promoting pathways.
Caption: A simplified overview of the EGFR/VEGFR signaling pathways and their inhibition by kinase inhibitors.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable building block in the medicinal chemist's toolbox. The strategic incorporation of the difluoromethyl group onto the privileged indole core offers a powerful approach to fine-tune the physicochemical and pharmacological properties of drug candidates. This can lead to enhanced target affinity, improved metabolic stability, and better bioavailability.
The applications of this scaffold in the development of 5-HT₆ receptor antagonists for Alzheimer's disease and kinase inhibitors for oncology are particularly promising. The detailed protocols provided in this guide offer a starting point for researchers to explore the potential of this compound and its derivatives in their own drug discovery programs.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this compound and a broader exploration of its potential in other therapeutic areas. As our understanding of the subtle yet significant effects of fluorine substitution in drug design continues to grow, we can expect to see the this compound scaffold play an increasingly important role in the development of the next generation of innovative medicines.
References
-
Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. (2009). The Oncologist, 14(5), 475–484. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonists with AMDE-improving properties. (2022). European Journal of Medicinal Chemistry, 243, 114750. Retrieved from [Link]
-
N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. (2016). ACS Medicinal Chemistry Letters, 7(6), 618–622. Retrieved from [Link]
-
Practical Syntheses of 5-Trifluoromethyl-1H-indoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer’s Disease. (2022). Molecules, 27(16), 5337. Retrieved from [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules, 27(24), 8881. Retrieved from [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2011). Molecules, 16(12), 9957–9966. Retrieved from [Link]
-
The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. (1992). Biochemistry, 31(33), 7671–7678. Retrieved from [Link]
-
Triindolylmethanes and N-acetylated triindolylmethanes: Synthesis and in vitro cytotoxic activity. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 468-471. Retrieved from [Link]
-
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2022). Scientific Reports, 12(1), 1888. Retrieved from [Link]
-
indole-3-aldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2021). RSC Medicinal Chemistry, 12(11), 1777–1803. Retrieved from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(12), 7043–7095. Retrieved from [Link]
-
The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. (2018). Expert Opinion on Investigational Drugs, 27(6), 523–533. Retrieved from [Link]
-
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2023). RSC Medicinal Chemistry, 14(3), 398–434. Retrieved from [Link]
-
Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease. (2013). Journal of Medicinal Chemistry, 56(20), 7795–7810. Retrieved from [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). Nature Communications, 11(1), 606. Retrieved from [Link]
-
Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives with Difluoroacetaldehyde Ethyl Hemiacetal. (2023). The Journal of Organic Chemistry, 88(8), 5038–5047. Retrieved from [Link]
-
The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. (2022). Organic & Biomolecular Chemistry, 20(20), 4153–4157. Retrieved from [Link]
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2018). Green Chemistry, 20(17), 3947–3951. Retrieved from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(9), 1547. Retrieved from [Link]
-
5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. (2016). Drugs & Aging, 33(12), 845–852. Retrieved from [Link]
Sources
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US20240182476A1 - Diacylglycerol kinase modulating compounds - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US9782414B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-A]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]
- 12. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
6-(Difluoromethyl)-1h-indole as a building block for pharmaceuticals
Topic: 6-(Difluoromethyl)-1H-indole as a Building Block for Pharmaceuticals Content Type: Detailed Application Notes and Protocols Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Lipophilic Hydrogen Bond Donor
This compound represents a strategic building block in modern medicinal chemistry, offering a precise solution to the "permeability-solubility" paradox. Unlike the trifluoromethyl (
The
Physicochemical Profile & Bioisosteric Mapping
The following table contrasts the 6-(difluoromethyl) motif against common indole substituents. The
| Property | 6-H (Indole) | 6-OH | 6-CH | 6-CF | 6-CF |
| Electronic Effect ( | 0.00 | -0.37 | -0.17 | +0.54 | +0.32 |
| H-Bond Donor? | NH only | Yes (Strong) | No | No | Yes (Weak) |
| Lipophilicity ( | 0.00 | -0.67 | +0.56 | +0.88 | +0.45 |
| Metabolic Stability | Moderate | Phase II (Glucuronidation) | Low (Oxidation) | High | High |
| Steric Bulk ( | Low | Low | Moderate | High | Moderate |
Application Insight: Use this compound when a 6-OH or 6-OMe lead compound suffers from rapid metabolic clearance (O-dealkylation/glucuronidation) or poor blood-brain barrier (BBB) penetration.
Visualizing the Bioisosteric Landscape
The following diagram illustrates the strategic positioning of the
Figure 1: Strategic placement of the difluoromethyl group as a bioisostere bridging the gap between polarity and lipophilicity.
Synthesis Protocol: Deoxyfluorination Route
While radical difluoromethylation of heterocycles is possible, it often suffers from regioselectivity issues (C2 vs. C3 vs. C6). The most reliable protocol for generating high-purity This compound is the deoxyfluorination of indole-6-carboxaldehyde .
Reagents & Equipment
-
Starting Material: Indole-6-carboxaldehyde (CAS: 1196-70-9).
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable than DAST.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.
-
Cool the flask under a stream of argon.
-
Add Indole-6-carboxaldehyde (1.0 equiv, e.g., 1.45 g, 10 mmol) and dissolve in anhydrous DCM (50 mL).
-
-
Reagent Addition (Critical Safety Step):
-
Cool the solution to 0 °C using an ice/water bath. Do not perform this reaction at room temperature initially due to exotherm.
-
Add DAST (2.5 equiv, 25 mmol) dropwise via a syringe over 15 minutes. Ensure the system is vented through a needle to an inert gas line to prevent pressure buildup.
-
-
Reaction Phase:
-
Allow the mixture to stir at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 12–16 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The aldehyde spot (
) should disappear, replaced by a less polar difluoromethyl spot ( ).
-
-
Quenching (Hazard Control):
-
Cool the mixture back to 0 °C.
-
Slowly quench by adding saturated aqueous
(50 mL). Caution: Vigorous evolution. -
Transfer to a separatory funnel. Extract with DCM (
mL).
-
-
Purification:
-
Dry combined organics over anhydrous
, filter, and concentrate under reduced pressure. -
Purify via flash column chromatography (Silica gel, gradient 0
20% EtOAc/Hexanes). -
Yield Expectation: 75–85% as a white to off-white solid.
-
Application Note: Downstream Functionalization
Once the this compound building block is synthesized, it serves as a robust scaffold. However, the electron-withdrawing nature of the
Protocol A: C3-Formylation (Vilsmeier-Haack)
This reaction creates a handle at C3 for further elaboration (e.g., into tryptamines or drug cores).
-
Reagent Prep: Pre-mix
(1.2 equiv) and DMF (1.5 equiv) at 0 °C to form the Vilsmeier reagent (white precipitate/suspension). -
Addition: Add a solution of This compound (1.0 equiv) in DMF dropwise to the reagent at 0 °C.
-
Heating: Heat to 40 °C for 2 hours.
-
Workup: Pour onto crushed ice/NaOH. The product precipitates as a solid.
-
Observation: Reaction times may be 20–30% longer than unsubstituted indole due to the C6-EWG effect.
-
Protocol B: N-Alkylation (Base Sensitivity)
The
-
Recommended Base:
(weak/moderate) or (strong, but safe at 0 °C). -
Solvent: DMF or Acetonitrile.
-
Condition: 0 °C to RT. Avoid refluxing in strong alkoxide bases to prevent potential H/D exchange or elimination at the benzylic position.
Synthetic Workflow Visualization
Figure 2: From commercial starting material to pharmaceutical lead via the 6-CF2H building block.
References
-
Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[2]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature, 491, 86–89. (Reference for radical difluoromethylation context).
-
Sigma-Aldrich. "Indole-6-carboxaldehyde Product Sheet." (Source for starting material properties).[3][4][5][6]
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Application Note: 6-(Difluoromethyl)-1H-indole as a Mechanistic Probe and Scaffold in Enzymatic Assays
Here is a detailed Application Note and Protocol guide for enzymatic assays involving 6-(Difluoromethyl)-1H-indole.
Executive Summary
This compound (6-DFM-Indole) is a specialized fluorinated indole derivative utilized primarily in two distinct biochemical contexts: as a mechanistic probe for investigating the active site dynamics of Tryptophan Synthase (TrpS) and as a pharmacophore scaffold in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1).
The difluoromethyl (
This guide details two validated protocols:
-
Mechanistic Probing of Tryptophan Synthase: Monitoring active site "tunneling" and intermediate stabilization.
-
Inhibition Screening for IDO1/TDO2: Assessing the compound's efficacy in modulating the kynurenine pathway.
Part 1: Mechanistic Probe Assay (Tryptophan Synthase)
Scientific Rationale
Tryptophan Synthase is a bifunctional enzyme (
-
The Switch: The neutral form of 6-DFM-Indole hydrolyzes slowly to 6-formylindole.[1] However, the anionic form (deprotonated at N-1) hydrolyzes
times faster.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
The Assay: By monitoring the hydrolysis rate (appearance of 6-formylindole), researchers can determine if the enzyme stabilizes the N-1 anion intermediate or if it rapidly processes it into an amino acid (6-difluoromethyl-tryptophan) via C-C bond formation.[1]
Pathway Visualization
The following diagram illustrates the kinetic branching utilized in this assay.
Figure 1: Kinetic partitioning of 6-DFM-Indole. The assay detects "leakage" (Hydrolysis) vs. productive turnover.
Detailed Protocol: Spectrophotometric Hydrolysis Monitoring
Objective: To quantify the stability of the indole anion within the enzyme active site.
Materials:
-
Buffer A: 50 mM Potassium Phosphate, pH 7.8 (Standard physiological).
-
Buffer B: 50 mM CAPS buffer, pH 10.5 (For base-catalyzed control).
-
Enzyme: Purified Tryptophan Synthase (
complex), 10 M stock. -
Substrate: this compound (100 mM stock in DMSO).
-
Cofactor: Pyridoxal 5'-phosphate (PLP), 100
M. -
Instrument: UV-Vis Spectrophotometer (thermostated at 25°C).
Step-by-Step Methodology:
-
Baseline Establishment (Spontaneous Hydrolysis):
-
Prepare a reaction cuvette with 990
L of Buffer A. -
Add 10
L of Substrate (Final: 1 mM). -
Monitor Absorbance at 290 nm (depletion of indole) and 350 nm (appearance of 6-formylindole).
-
Note: The rate should be slow (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Anionic Reference Standard:
-
Repeat Step 1 using Buffer B (pH 10.5).
-
At this pH, N-1 deprotonation occurs.
-
Observe the rapid increase in
. Calculatengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (expected ). This validates the probe's integrity.
-
-
Enzymatic Turnover Assay:
-
In a fresh cuvette, mix:
-
Buffer A (pH 7.8).
-
PLP (40
M final). -
L-Serine (10 mM final) - Crucial for productive turnover.
-
TrpS Enzyme (100 nM final).
-
-
Initiate reaction with 6-DFM-Indole (1 mM).
-
Data Interpretation:
-
Scenario A (Intact Enzyme): No significant increase in
. The enzyme channels the intermediate efficiently to form 6-DFM-Tryptophan. -
Scenario B (Mutant/Inhibited): measurable increase in
indicates the enzyme allows the intermediate to "leak" or fail to react with serine, leading to hydrolysis.
-
-
Data Output Table:
| Condition | Observed Rate ( | Interpretation |
| Buffer pH 7.5 (No Enzyme) | Background stability (Neutral form) | |
| Buffer pH 10.5 (No Enzyme) | Anionic instability (Reference max) | |
| Enzyme + L-Serine | Efficient channeling (C-C bond formation) | |
| Enzyme (No L-Serine) | Variable | Active site stabilization of anion |
Part 2: IDO1/TDO2 Inhibition Screening[2][3]
Scientific Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) are heme-containing enzymes that degrade L-tryptophan to N-formylkynurenine. This pathway is a major target in cancer immunotherapy.
This compound is often screened as a fragment-based inhibitor or a crystallographic probe . The electron-withdrawing
Assay Workflow
This protocol uses a coupled colorimetric assay to screen 6-DFM-Indole as an inhibitor against standard L-Tryptophan.
Figure 2: Workflow for screening IDO1 inhibition using colorimetric detection.
Detailed Protocol: Cellular/Enzymatic Inhibition Assay
Objective: Determine the
Reagents:
-
Assay Buffer: 50 mM PBS (pH 6.5), 10 mM Ascorbic Acid (to maintain Heme
), 10 M Methylene Blue, 100 g/mL Catalase. -
Substrate: L-Tryptophan (100
M). -
Enzyme: Recombinant human IDO1 (10-50 nM).
-
Detection Reagent: 2% (w/v) 4-dimethylaminobenzaldehyde (pDMAB) in acetic acid.
-
Quench Solution: 30% Trichloroacetic acid (TCA).
Procedure:
-
Compound Preparation:
-
Dissolve 6-DFM-Indole in DMSO. Prepare serial dilutions (0.1 nM to 100
M). -
Critical: Keep final DMSO concentration
to avoid enzyme denaturation.
-
-
Incubation:
-
In a 96-well plate, mix 50
L Enzyme solution + 2 L Compound. -
Incubate 10 mins at 25°C.
-
Add 50
L Substrate Mix (L-Trp + Ascorbate + Methylene Blue) to initiate. -
Incubate at 37°C for 45–60 minutes.
-
-
Quenching & Conversion:
-
Add 20
L of 30% TCA to stop the reaction. -
Incubate plate at 65°C for 15 minutes. This hydrolyzes the N-formylkynurenine (product) into Kynurenine.
-
-
Colorimetric Readout:
-
Centrifuge plate (2000 x g, 10 min) to remove precipitate.
-
Transfer 100
L supernatant to a new clear plate. -
Add 100
L pDMAB reagent . -
Incubate 10 min at Room Temp (Yellow color develops).
-
Read Absorbance at 490 nm .
-
Validation Criteria:
-
Z-Factor: Must be
for high-throughput screens. -
Reference Inhibitor: Epacadostat (
) should be run in parallel. -
Interference Check: 6-DFM-Indole absorbs in the UV range but should not interfere at 490 nm. However, run a "Compound Only" control (no enzyme) to rule out chemical reaction with pDMAB.
References
-
Mechanistic Characterization of 6-(Difluoromethyl)indole: Title: The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase.[1] Source: National Institutes of Health (PubMed/PMC) URL:[Link]
-
Indole Scaffolds in IDO1 Inhibition: Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources.[2][3] Source: Frontiers in Immunology / NIH PMC URL:[Link]
-
Synthesis and Properties of Fluorinated Indoles: Title: The preparation of difluoromethylated indoles via electrochemical oxidation. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]
-
Assay Protocols for IDO1/TDO2: Title: Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity.[4] Source: MDPI Molecules URL:[Link]
Sources
cell-based assays with 6-(Difluoromethyl)-1h-indole derivatives
Application Note: Optimizing Indole Scaffolds with 6-(Difluoromethyl)-1H-indole
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for tryptophan, serotonin, and countless kinase inhibitors. However, optimizing the 6-position of the indole ring presents a classic dilemma: electron-donating groups (like -OH or -OMe) often improve potency via hydrogen bonding but suffer from rapid metabolic clearance (glucuronidation/oxidation), while lipophilic groups (like -Cl or -CH3) improve permeability but lose critical H-bond interactions.[1]
This guide details the application of This compound derivatives. The difluoromethyl (
Part 1: The Chemical Context – Why 6- ?
In drug design, the transition from a methyl (
-
H-Bond Donor: The electronegativity of the two fluorine atoms polarizes the C-H bond, making it a weak hydrogen bond donor (similar to thiophenol or aniline).
-
Lipophilicity: It increases logP compared to -OH, facilitating cell membrane penetration.[1]
-
Metabolic Shield: It blocks the metabolically labile 6-position from hydroxylation without the steric bulk of larger halogens.
Visualizing the Design Logic
Figure 1: The medicinal chemistry logic for selecting this compound.[1][2] It balances the potency of H-bond donors with the stability of lipophilic groups.
Part 2: Experimental Protocols
The following protocols are designed for evaluating 6-(difluoromethyl)indole derivatives in two high-relevance contexts: IDO1 Inhibition (Enzymatic/Metabolic) and Tubulin Polymerization (Structural/Cytotoxic).
Protocol A: Compound Solubilization & Stock Management
Critical Step: Fluorinated indoles are highly lipophilic. Improper handling leads to "crashing out" in aqueous media, yielding false negatives.
-
Stock Preparation: Dissolve the this compound derivative in anhydrous DMSO to a concentration of 10 mM .
-
Note: Avoid storing in polystyrene tubes for long periods; use glass or polypropylene to prevent adsorption.
-
-
Quality Control: Verify solubility by centrifuging the stock at 10,000 x g for 5 minutes. No pellet should be visible.
-
Intermediate Dilution: Do not dilute directly from 10 mM stock into cell culture media.
-
Step: Prepare a 100x working solution in culture media without serum (serum proteins can bind the compound non-specifically before it disperses).
-
Mix: Vortex vigorously for 30 seconds.
-
Protocol B: Cell-Based IDO1 Inhibition Assay
Context: Indoleamine 2,3-dioxygenase 1 (IDO1) catabolizes tryptophan (an indole) into kynurenine. 6-substituted indoles often target the heme pocket of IDO1. This assay measures if the derivative inhibits this conversion in a cellular context.
Materials:
-
Cell Line: HeLa cells (human cervical carcinoma).
-
Inducer: Recombinant Human IFN-
(to upregulate IDO1 expression).[1] -
Substrate: L-Tryptophan (supplemented).
-
Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]
Workflow:
-
Seeding: Plate HeLa cells at 20,000 cells/well in a 96-well plate in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO2.
-
Induction & Treatment:
-
Incubation: Incubate for 48 hours . (IDO1 expression peaks at 24h; metabolite accumulation requires 48h).
-
Readout (Kynurenine Detection):
-
Transfer 140
L of supernatant to a fresh flat-bottom plate. -
Add 10
L of 6.1 N Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 2500 x g for 10 mins. -
Transfer 100
L of clarified supernatant to a new plate. -
Add 100
L of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).[1] -
Incubate 10 mins at RT (Yellow color develops).
-
Measure Absorbance at 490 nm .
-
Data Analysis:
Calculate % Inhibition relative to the IFN-
Protocol C: Tubulin Polymerization (G2/M Arrest Analysis)
Context: Many 6-substituted indoles bind to the colchicine site of tubulin.[1] This phenotypic assay confirms if the
Workflow:
-
Treatment: Treat A549 or MCF-7 cells with the derivative (IC50 concentration determined from viability assays) for 24 hours.[1]
-
Fixation: Harvest cells (trypsinize), wash with PBS, and fix in ice-cold 70% ethanol for >2 hours at -20°C.
-
Staining:
-
Wash ethanol-fixed cells with PBS.[1]
-
Resuspend in Propidium Iodide (PI) staining solution (20
g/mL PI + 200 g/mL RNase A + 0.1% Triton X-100). -
Incubate 30 mins at 37°C in the dark.
-
-
Flow Cytometry: Analyze cell cycle distribution.
-
Success Criteria: A significant accumulation of cells in the G2/M phase (4N DNA content) compared to DMSO control indicates tubulin inhibition.
-
Part 3: Visualization of Assay Workflow
Figure 2: Step-by-step workflow for the Cell-Based IDO1 Inhibition Assay.
Part 4: Data Interpretation & Expected Results
The table below highlights how the 6-position substituent affects key parameters in cell-based assays.
| Substituent at C-6 | H-Bond Donor Ability | Lipophilicity (LogP) | Metabolic Stability | Expected IDO1 Potency |
| -OH (Hydroxyl) | High (Strong Donor) | Low | Poor (Glucuronidation) | High (in vitro), Low (in vivo) |
| -CH3 (Methyl) | None | High | Moderate (Oxidation) | Moderate |
| -CF3 (Trifluoromethyl) | None (Acceptor) | Very High | High | Low (Loss of H-bond) |
| -CF2H (Difluoromethyl) | Moderate (Weak Donor) | High | High | High (Balanced Profile) |
Key Insight: If your assay shows that the 6-
References
-
Zafrani, Y., et al. (2017).[3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link][3]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Gullge, R., et al. (1986). 6-(Difluoromethyl)indole: A probe for the turnover of indole by tryptophan synthase.[4] Biochemistry. [Link]
-
Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor.[5] Journal of the American Chemical Society. [Link]
-
Zhang, M., et al. (2023).[6] Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.[1][6][7] Pharmaceuticals. [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. MEAI - Wikipedia [en.wikipedia.org]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinetic Turbidimetry Assay for Microtubule Polymerization Inhibition by Indole Derivatives
Abstract & Strategic Relevance
Microtubule-targeting agents (MTAs) remain a cornerstone of oncological pharmacopoeia. While taxanes stabilize microtubules, a significant class of small molecules—specifically indole derivatives (e.g., aryl-indoles, combretastatin A-4 analogues)—act as destabilizers. These compounds typically bind to the Colchicine site at the interface of
This guide details a high-throughput, kinetic turbidimetry assay (absorbance at 340 nm) to quantify the efficacy of indole-based library members. Unlike endpoint assays, this kinetic approach captures the three critical phases of microtubule formation: nucleation (lag phase) , elongation (growth phase) , and steady state (equilibrium) , providing a comprehensive mechanistic fingerprint of your compound.
Mechanistic Grounding: The Indole-Tubulin Interaction
Indole derivatives generally function as Microtubule Destabilizing Agents (MDAs) . By occupying the Colchicine binding pocket, they sterically hinder the incorporation of the tubulin dimer into the growing protofilament.
Visualization: Mechanism of Action
The following diagram illustrates the interference of indole derivatives with the dynamic instability of microtubules.[1]
Figure 1: Mechanism of Indole-induced microtubule destabilization targeting the Colchicine site.
Pre-Assay Technical Considerations
The "Self-Validating" System
To ensure data integrity, every assay plate must include internal validation controls.
-
Negative Control (Vehicle): DMSO (final concentration must match test wells, typically 0.5% - 1%).
-
Positive Control (Destabilizer): Colchicine (
) or Nocodazole . Expect a flatline in OD. -
Positive Control (Stabilizer - Optional): Paclitaxel (
). Expect rapid nucleation and higher steady-state OD. -
"False Positive" Check (Compound Only): Indoles are hydrophobic. High concentrations (
) may precipitate in aqueous buffer, scattering light and mimicking polymerization. You must run a "No Tubulin" control for the highest concentration of your drug.
Reagent Stability
-
GTP: Extremely labile. Make a 100 mM stock in water, aliquot, store at -80°C. Never re-freeze. Add fresh to the buffer immediately before use.
-
Tubulin: Use >99% pure bovine or porcine brain tubulin (e.g., Cytoskeleton Inc. or purified via high-salt/glycerol cycles). Lyophilized tubulin is stable; once reconstituted, it must be used within 30 minutes or snap-frozen in liquid nitrogen.
Detailed Protocol: Kinetic Turbidimetry Assay
Buffer Preparation
Prepare General Tubulin Buffer (GTB) . The presence of glycerol is critical to lower the critical concentration (
| Component | Concentration | Role |
| PIPES-KOH (pH 6.9) | 80 mM | Buffers pH near physiological pI of tubulin. |
| 2 mM | Essential cofactor for GTP hydrolysis. | |
| EGTA | 0.5 mM | Chelates |
| Glycerol | 10% (v/v) | Enhances nucleation/stability. |
| GTP | 1 mM | Add FRESH immediately before assay. |
Experimental Workflow (96-Well Format)
Step 1: Compound Preparation [1][2][3]
-
Dissolve Indole derivatives in 100% DMSO to 100x the final desired concentration (e.g., for
final, make stock). -
Pre-warm the 96-well half-area plate to 37°C in the spectrophotometer.
Step 2: Master Mix Assembly (Keep on ICE)
-
Thaw Tubulin rapidly in a
water bath, then immediately place on ice. -
Dilute Tubulin in cold GTB (with fresh GTP) to a concentration of 3.0 - 4.0 mg/mL (
). Note: Lower concentrations may result in weak signals.
Step 3: Plating
-
Add 5 µL of 10x compound working solution (or DMSO control) to the wells.
-
Add 45 µL of cold Tubulin Master Mix to each well.
-
Final Volume: 50 µL.
-
Final DMSO: 1-2% (ensure this is consistent across all wells).
-
Step 4: Kinetic Reading
-
Immediately transfer the plate to the pre-warmed (
) spectrophotometer.[4] -
Shake plate for 5 seconds to mix.
-
Read Absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the high-throughput tubulin polymerization assay.
Data Analysis & Interpretation
Raw data will show an S-shaped curve for the Vehicle Control. Indole inhibitors will flatten this curve.
| Parameter | Calculation Method | Biological Meaning | Effect of Indole Inhibitor |
| Lag Time | Time to reach 10% of max absorbance. | Nucleation phase duration. | Increases (delays nucleation). |
| Max slope of the linear growth phase ( | Rate of elongation. | Decreases (slows growth). | |
| Steady State | Average OD of the final 10 mins. | Total polymer mass. | Decreases (reduces total assembly). |
| Plot % Inhibition vs. Log[Concentration]. | Potency.[1][5][6][7][8][9][10] | N/A (Output metric). |
Calculation of % Inhibition
Where AUC is the Area Under the Curve, or alternatively, use the Steady State OD values.Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| No polymerization in Control | Dead GTP or degraded Tubulin. | Use fresh GTP (do not freeze-thaw). Ensure Tubulin is >3 mg/mL. |
| High OD at Time 0 | Compound precipitation. | CRITICAL: Check your "Compound Only" control. If OD > 0.05, the compound is insoluble. Lower concentration. |
| Noisy Data | Bubbles in wells. | Centrifuge plate at 1000 x g for 1 min before reading. |
| Linear drift (no plateau) | Evaporation. | Seal the plate or use a reader with a humidity control. |
References
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[1][2][8][9] Nature Reviews Cancer. Link
-
Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit Protocol. MilliporeSigma Technical Bulletins. Link
-
Wang, Y., et al. (2022).[5] Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Link
-
Cytoskeleton Inc. Tubulin Polymerization Assay (OD based) - Porcine brain. Cytoskeleton.com. Link
-
Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. Journal of Molecular Biology. Link
Sources
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promotion of Tubulin Assembly by Poorly Soluble Taxol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hymanlab.org [hymanlab.org]
Application Notes and Protocols for the Electrochemical Difluoromethylation of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Stock of Difluoromethylated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its versatile structure allows for a wide range of chemical modifications to modulate biological activity.[3] In recent years, the introduction of fluorine-containing groups has become a powerful strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Among these, the difluoromethyl (CF₂H) group is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and participate in hydrogen bonding.[4]
This application note provides a comprehensive guide to the electrochemical difluoromethylation of indole derivatives, a modern and sustainable method for synthesizing these valuable compounds.[5][6] Electrosynthesis offers a green and efficient alternative to traditional methods by using electricity as a traceless reagent, often avoiding the need for harsh oxidants or catalysts.[5][7] We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, equipping researchers with the knowledge to successfully implement this powerful synthetic tool.
The "Why": Advantages of the Electrochemical Approach
Organic electrosynthesis has witnessed a resurgence in recent years, driven by the demand for more sustainable and efficient chemical transformations.[7] For the difluoromethylation of indoles, the electrochemical approach presents several key advantages:
-
Green and Sustainable: By replacing chemical oxidants with electricity, this method reduces chemical waste and improves the overall environmental footprint of the synthesis.[5][7]
-
Mild Reaction Conditions: These reactions are typically carried out at room temperature and ambient pressure, preserving sensitive functional groups within the indole molecule.[5]
-
Catalyst- and Oxidant-Free: Many electrochemical difluoromethylation protocols operate without the need for transition metal catalysts or external chemical oxidants, simplifying purification and reducing costs.[5][6]
-
High Selectivity: The reaction often proceeds with high regioselectivity, primarily targeting the C-2 position of the indole ring.[5][6]
-
Scalability: The methodology has been shown to be amenable to scale-up, a crucial factor for applications in drug development.[5]
-
Operational Simplicity: The experimental setup is relatively straightforward, making the technique accessible to a broad range of synthetic chemists.[5]
Understanding the Mechanism: A Radical Pathway
The electrochemical difluoromethylation of indoles typically proceeds through a radical-mediated pathway. The key steps are illustrated below and supported by cyclic voltammetry (CV) studies and control experiments.[5][6][8]
Proposed Reaction Mechanism
The reaction is initiated by the anodic oxidation of a difluoromethyl radical precursor, most commonly sodium difluoromethanesulfinate (HCF₂SO₂Na).[5][6][8] This generates the highly reactive difluoromethyl radical (•CF₂H).
Caption: Proposed mechanism for electrochemical C-2 difluoromethylation of indoles.
The generated difluoromethyl radical then adds to the electron-rich C-2 position of the indole ring to form a radical intermediate. Subsequent oxidation of this intermediate at the anode generates a carbocation, which then loses a proton to yield the final C-2 difluoromethylated indole product.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the electrochemical difluoromethylation of a model substrate, N-acetylindole.
Workflow Overview
Caption: General workflow for electrochemical difluoromethylation.
Materials and Equipment
| Reagents | Equipment |
| N-acetylindole | DC Power Supply (Potentiostat/Galvanostat) |
| Sodium difluoromethanesulfinate (HCF₂SO₂Na) | Undivided Electrolysis Cell (e.g., 25 mL beaker) |
| Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) | Graphite Rod Electrodes (Anode and Cathode) |
| Acetonitrile (MeCN), anhydrous | Magnetic Stirrer and Stir Bar |
| Dichloromethane (DCM) | Standard glassware for workup |
| Ethyl acetate (EtOAc) | Rotary Evaporator |
| Hexanes | Flash Chromatography System |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NMR Spectrometer |
| Brine | Mass Spectrometer |
| Anhydrous sodium sulfate (Na₂SO₄) |
Step-by-Step Protocol
1. Apparatus Setup
-
Place a 25 mL undivided beaker equipped with a magnetic stir bar on a magnetic stirrer.
-
Secure two graphite rod electrodes (e.g., 6 mm diameter) in the beaker, ensuring they are parallel and not touching. The immersion depth of the electrodes should be consistent.
-
Connect the electrodes to the DC power supply, designating one as the anode and the other as the cathode.
2. Reagent Preparation
-
To the electrolysis cell, add N-acetylindole (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (0.6 mmol, 3.0 equiv.), and tetrabutylammonium tetrafluoroborate (0.4 mmol, 2.0 equiv.) as the supporting electrolyte.
-
Add anhydrous acetonitrile (10 mL) to dissolve the reagents.
3. Electrolysis
-
Stir the reaction mixture at room temperature.
-
Apply a constant current of 10 mA.
-
Continue the electrolysis for the specified reaction time (typically 4-6 hours, monitor by TLC).
4. Reaction Workup
-
Once the reaction is complete (as indicated by TLC analysis), turn off the power supply.
-
Remove the electrodes from the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
5. Purification
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-difluoromethyl-N-acetylindole.[1]
6. Characterization
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: Substrate Scope and Yields
The electrochemical difluoromethylation protocol is applicable to a wide range of indole derivatives with varying electronic and steric properties. Below is a summary of typical results.
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | N-acetylindole | 2-Difluoromethyl-N-acetylindole | 75 |
| 2 | N-methylindole | 2-Difluoromethyl-N-methylindole | 82 |
| 3 | 5-Bromo-N-acetylindole | 5-Bromo-2-difluoromethyl-N-acetylindole | 68 |
| 4 | 5-Methoxy-N-acetylindole | 5-Methoxy-2-difluoromethyl-N-acetylindole | 71 |
| 5 | N-phenylsulfonylindole | 2-Difluoromethyl-N-phenylsulfonylindole | 65 |
Yields are for isolated products after column chromatography.
Trustworthiness: A Self-Validating System through Troubleshooting
While the electrochemical difluoromethylation of indoles is a robust reaction, potential issues can arise. Understanding these and knowing how to address them is key to obtaining reproducible and high-yielding results.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | - Inefficient generation of difluoromethyl radicals- Electrode passivation (fouling)[9][10]- Incorrect current or potential | - Ensure the HCF₂SO₂Na is of good quality and dry.- Gently abrade the electrode surfaces with fine sandpaper before use.- Optimize the current density; a current that is too high can lead to side reactions, while one that is too low may result in a slow reaction rate. |
| Formation of side products | - Over-oxidation of the product or starting material- Reaction with residual water | - Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Use anhydrous solvents and reagents. |
| Inconsistent results | - Variation in electrode surface area or distance- Fluctuation in current or voltage | - Maintain a consistent setup for the electrodes in each run.- Use a reliable power supply and monitor the electrical parameters throughout the reaction. |
Conclusion
The electrochemical difluoromethylation of indole derivatives represents a significant advancement in the synthesis of medicinally relevant compounds. This method is not only efficient and high-yielding but also aligns with the principles of green chemistry. By providing a detailed understanding of the mechanism, a step-by-step protocol, and practical troubleshooting advice, this application note aims to empower researchers to confidently adopt and adapt this technology for their specific research and development needs. The continued exploration of electro-organic synthesis holds immense promise for the future of drug discovery and development.[11]
References
-
Electrochemical Difluoromethylation of Electron-Rich Olefins | Organic Letters. (2023-03-03). ACS Publications. [Link]
-
The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. ResearchGate. [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - MDPI. MDPI. [Link]
-
Electrochemical Tri- and Difluoromethylation-Triggered Cyclization Accompanied by the Oxidative Cleavage of Indole Derivatives - PubMed. National Center for Biotechnology Information. [Link]
-
Photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives via electron donor–acceptor complexes under visible light - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
-
(PDF) New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents - ResearchGate. ResearchGate. [Link]
-
A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06885D. Royal Society of Chemistry. [Link]
-
CYCLIC VOLTAMMETRY STUDY OF Ce(IV)/Ce(III) REDOX COUPLE AND Ce(IV)-F COMPLEX IN SULFURIC ACID MEDIUM. hrcak.srce.hr. [Link]
-
(PDF) Trends and Challenges in Electrifying Technical Organic Synthesis - ResearchGate. ResearchGate. [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - MDPI. MDPI. [Link]
-
EXPERIMENT 5. CYCLIC VOLTAMMETRY - MSU chemistry. Michigan State University. [Link]
-
A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC - NIH. National Center for Biotechnology Information. [Link]
-
The Future of Electro-organic Synthesis in Drug Discovery and Early Development. pubs.acs.org. [Link]
-
Exploring the Reach of Organic Electrochemistry - Electrosynthesis Company. Electrosynthesis Company. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines | MDPI [mdpi.com]
- 4. Electrochemical Tri- and Difluoromethylation-Triggered Cyclization Accompanied by the Oxidative Cleavage of Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06885D [pubs.rsc.org]
- 10. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. sfu.ca [sfu.ca]
Strategic Quantification of 6-(Difluoromethyl)-1H-indole: From Bulk Purity to Bioanalysis
Executive Summary
This Application Note provides a comprehensive framework for the analytical characterization and quantification of 6-(Difluoromethyl)-1H-indole (6-DFMI) . Unlike trifluoromethyl (
This guide details three distinct methodologies:
-
HPLC-UV/DAD: For routine purity analysis and stability testing.
-
LC-MS/MS: For high-sensitivity bioanalysis in complex matrices (plasma/tissue).[1]
- qNMR: For absolute quantification and reference standard qualification without identical reference materials.
Molecule Profile & Analytical Challenges
| Parameter | Characteristic | Analytical Implication |
| Structure | Indole core + 6- | UV active (220, 280 nm); Fluorine specific detection. |
| Acidity ( | Indole NH | Neutral in standard reversed-phase conditions; Ionizes in ESI (+/-). |
| Lipophilicity | Moderate ( | Retains well on C18; |
| Stability | Indole ring is electron-rich | Susceptible to oxidative degradation; Light sensitive (Amber glassware required). |
Critical Analytical Insight: The Effect
The
Method 1: HPLC-UV/DAD for Purity & Potency
Application: QC release, stability studies, and synthetic process monitoring.
Rationale
Reversed-Phase Chromatography (RPC) on a C18 stationary phase is the standard. However, to separate 6-DFMI from potential regioisomers (e.g., 4- or 5-difluoromethyl indole) or the non-fluorinated indole precursor, a high-efficiency column with adequate carbon loading is required. Acidic modification of the mobile phase is mandatory to suppress the ionization of residual silanols and sharpen the peak shape of the basic indole nitrogen.
Detailed Protocol
-
Instrument: HPLC or UHPLC system with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm
4.6 mm, 3.5 m) or equivalent. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection:
(Quantification), (Impurity profiling). -
Injection Volume: 5-10
L.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold |
| 12.0 | 95 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | Stop |
System Suitability Criteria (SST)
-
Tailing Factor (
): (Indoles are prone to tailing). -
Resolution (
): between 6-DFMI and nearest impurity. -
Precision (RSD):
for 6 replicate injections of standard.
Method 2: LC-MS/MS for Bioanalysis (PK/PD)
Application: Quantification of 6-DFMI in plasma, serum, or microsomal incubations.
Rationale
LC-MS/MS provides the necessary sensitivity (ng/mL range) for biological samples. The Electrospray Ionization (ESI) source is operated in Positive Mode . Although the indole nitrogen is not highly basic, it protonates readily under acidic conditions to form
Fragmentation Logic: The
Mass Spectrometry Parameters[1][2]
-
Source: ESI Positive (
). -
Precursor Ion:
(Calculated based on MW 167.15). -
MRM Transitions (Optimization Required):
-
Quantifier:
(Loss of , common in fluorinated aromatics). -
Qualifier:
(Loss of group/Ring fragmentation).
-
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50
L of plasma to a 1.5 mL centrifuge tube. -
Precipitation: Add 150
L of ice-cold Acetonitrile containing Internal Standard (e.g., 5-Fluoroindole or Indole-D5). -
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000
for 10 minutes at 4°C. -
Inject: Transfer supernatant to vial; inject 2-5
L.
Method 3: Quantitative NMR (qNMR)
Application: Primary standard qualification (assigning absolute purity) when a certified reference standard is unavailable.
Rationale
NMR is highly specific. Since 6-DFMI is the only source of fluorine in the sample (excluding the IS), the signal is free from matrix interference. The signal intensity is directly proportional to the molar concentration, provided relaxation times are respected.Protocol
-
Solvent: DMSO-
(Good solubility, prevents volatility issues). -
Internal Standard (IS):
-Trifluorotoluene ( ) or 4,4'-Difluorobiphenyl. -
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if proton decoupling is used) or standard pulse if coupled.
-
Recommendation: Run without proton decoupling to observe the characteristic doublet of
( ), confirming identity simultaneously.
-
-
Relaxation Delay (
): Must be of the slowest relaxing fluorine nucleus (typically 10–20 seconds). -
Scans: 32 or 64 (Sufficient for
pure material).
Calculation:
Visual Analytical Workflows
Diagram 1: Analytical Decision Matrix
This workflow guides the user in selecting the appropriate method based on the stage of drug development.
Caption: Decision matrix for selecting the optimal analytical technique based on the research phase (Synthesis vs. Bioanalysis vs. Quality Control).
Diagram 2: LC-MS/MS Optimization Loop
A self-validating workflow for establishing the bioanalytical method.
Caption: Step-by-step optimization workflow for developing a sensitive LC-MS/MS Multiple Reaction Monitoring (MRM) method.
Troubleshooting & Best Practices
Peak Tailing in HPLC
-
Cause: Interaction between the basic indole nitrogen and residual silanols on the silica support.
-
Solution: Ensure the mobile phase pH is acidic (pH 2.5 - 3.0) using Formic Acid or Trifluoroacetic Acid (TFA). If using MS detection, avoid TFA as it suppresses ionization; use Formic Acid.
Sample Instability
-
Observation: Discoloration of solution (browning) or appearance of extra peaks.
-
Mechanism: Indoles are electron-rich and prone to auto-oxidation.
-
Protocol: Store stock solutions in amber vials at -20°C. Add 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous buffers if degradation is observed during autosampler residence.
NMR Phasing Issues
-
Cause: Large scalar coupling (
) and wide spectral width of Fluorine. -
Solution: Increase the spectral width (SW) to cover at least 200 ppm. Ensure the transmitter frequency offset (O1P) is centered on the expected region (-110 ppm for
).
References
-
Bioisosterism of Difluoromethyl Groups
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
-
HPLC Analysis of Indoles
-
Peterson, J., et al. (2020). High-Performance Liquid Chromatography Analysis of Indole Derivatives. Chemical Engineering Transactions, 81, 1021-1026. Link
-
-
Quantit
NMR:-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link
-
-
LC-MS/MS of Fluorinated Indoles
-
Zhang, X., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives. Marine Drugs, 13(10), 6194–6209. Link
-
-
ICH Validation Guidelines
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Sources
Application Note: Photoinduced Difluoromethylation-Cyclization of Indoles
Introduction & Strategic Significance
The incorporation of a difluoromethyl group (
This Application Note details a robust, visible-light-mediated protocol for the difluoromethylation-cyclization of
Key Advantages
-
Atom Economy: One-step formation of C(
)–CF H and C( )–C( ) bonds. -
Mild Conditions: Room temperature, visible light (Blue LED), and bench-stable reagents.
-
Scalability: Compatible with both batch and continuous-flow photochemistry.
Mechanistic Principles
The reaction operates via a photoredox radical cascade .[1] Understanding the precise electron transfer events is critical for troubleshooting and substrate adaptation.
The Reaction Pathway[1][2][3][4][5][6][7][8]
-
Photoexcitation: The photocatalyst (
-Ir(ppy) ) absorbs blue light ( nm), entering a long-lived triplet excited state ( Ir ). -
Radical Generation (SET Reduction): The excited catalyst acts as a strong reductant (
V vs SCE). It transfers an electron to the difluoromethyl source (e.g., difluoromethanesulfonyl chloride, ), triggering the extrusion of and to generate the electrophilic difluoromethyl radical ( ). -
Radical Addition: The
radical selectively adds to the distal position of the electron-rich alkene tether. -
Cyclization: The resulting alkyl radical undergoes a rapid 5-exo-trig cyclization onto the C2 position of the indole core.
-
Oxidation & Aromatization: The resulting benzylic radical is oxidized by the oxidized catalyst (Ir
), regenerating the ground-state catalyst (Ir ) and forming a cation. Deprotonation restores aromaticity, yielding the fused pyrrolo[1,2-a]indole.
Mechanistic Visualization[7][8]
Figure 1: Photoredox catalytic cycle illustrating the reductive quenching pathway and radical cascade.
Experimental Protocol
This protocol is optimized for the synthesis of 9-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-1-one derivatives.[2]
Reagents & Equipment
-
Photocatalyst:
-Ir(ppy) (Sigma-Aldrich, Cat# 694935) or 4CzIPN (Organic alternative). -
CF
H Source: Difluoromethanesulfonyl chloride ( ) or Zinc difluoromethanesulfinate (DFMS, Baran’s Reagent) + TMSCl.-
Note:
is generated in situ or used as a stock solution for best results.
-
-
Base: Potassium phosphate dibasic (
). -
Solvent: Anhydrous Acetonitrile (
) or DMSO. -
Light Source: Kessil PR160-450 nm Blue LED or equivalent setup (approx. 40-60W intensity).
Step-by-Step Methodology
-
Reaction Setup (Glovebox or Schlenk Line):
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add:
- -methacryloyl indole substrate (0.20 mmol, 1.0 equiv).
-
-Ir(ppy)
(2.6 mg, 0.004 mmol, 2.0 mol%). - (69.6 mg, 0.40 mmol, 2.0 equiv).
-
If using solid DFMS: Add Zinc difluoromethanesulfinate (118 mg, 0.40 mmol, 2.0 equiv) at this stage.
-
-
Solvent & Reagent Addition:
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous MeCN (2.0 mL) via syringe.
-
If using liquid sulfonyl chloride: Add
(0.40 mmol, 2.0 equiv) dropwise at this stage.
-
-
Degassing (Critical):
-
Degas the solution by sparging with Argon for 10-15 minutes. Oxygen quenches the excited state of the catalyst and inhibits the radical chain.
-
-
Irradiation:
-
Seal the tube. Place it approximately 2-3 cm from the Blue LED source.
-
Turn on the cooling fan (maintain temp
). -
Stir vigorously under irradiation for 12–24 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the alkene peak.
-
-
Workup & Purification:
-
Dilute the reaction mixture with water (10 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of difluoromethylated indoles.
Reaction Optimization & Data
The following data summarizes the optimization parameters for the cyclization of
| Entry | Photocatalyst (2 mol%) | Solvent | Additive/Base | Light Source | Yield (%) |
| 1 | MeCN | K | Blue LED | 88% | |
| 2 | DMF | K | Blue LED | 72% | |
| 3 | Eosin Y | MeCN | K | Green LED | 45% |
| 4 | MeCN | None | Blue LED | 15% | |
| 5 | None | MeCN | K | Blue LED | 0% |
| 6 | MeCN | K | Dark | 0% |
Interpretation:
-
Base Necessity (Entry 4): The reaction generates HCl/SO
byproducts. The base is essential to neutralize acid and facilitate the final aromatization/deprotonation step. -
Catalyst Choice (Entry 3): While organic dyes (Eosin Y) work, the redox potential of Ir(ppy)
is better matched for the reduction of sulfonyl chlorides, leading to higher yields.
Troubleshooting & "Self-Validating" Checks
To ensure scientific integrity, perform these checks during the experiment:
-
The "Yellow" Check: The reaction mixture should maintain the characteristic yellow/amber fluorescence of the Ir-catalyst. If the solution turns dark brown/black rapidly, the catalyst may be decomposing due to excessive heat or oxygen. Action: Check cooling fan and degassing efficiency.
-
Byproduct Monitoring (LC-MS):
-
Target Mass:
. -
Common Byproduct: Hydro-defluorination (loss of F) or simple reduction of the alkene (hydrogenation) if the radical is quenched by H-abstraction rather than cyclization.
-
Validation: If simple addition product (without cyclization) is observed, the concentration is likely too low (intermolecular reaction competing with intramolecular cyclization). Increase concentration to 0.1M or 0.2M.
-
-
Reagent Quality:
is moisture sensitive. If yields are low, verify the reagent quality by NMR ( F NMR: doublet around -120 to -130 ppm).
References
-
Visible-Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes. Journal of Organic Chemistry. [Link]
-
Photocatalytic Difluoromethylation of Olefins: Simple Synthesis of CF2H-Containing Organic Molecules. Chemistry - A European Journal. [Link][3]
-
Accessing pyrrolo[1,2-a]indole derivatives via visible-light-induced dearomatizative cyclization of indoles. Chemical Communications. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
-
Practical Difluoromethylation of Heterocycles via Photoredox Catalysis. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic difluoromethylation of olefins: Simple synthesis of CF2H-containing organic molecules | Tokyo Tech News | Tokyo Institute of Technology [titech.ac.jp]
Application Note: Kinase Inhibition Profiling for Indole-Based Scaffolds
Methodology, Optimization, and Data Validation
Abstract & Strategic Rationale
The indole scaffold is a privileged structure in kinase drug discovery due to its ability to mimic the adenine ring of ATP, facilitating high-affinity binding to the kinase hinge region. However, the physicochemical properties of indole derivatives—specifically their intrinsic fluorescence and hydrophobicity—pose unique challenges in high-throughput screening (HTS).
Standard fluorescence-based assays (e.g., FP, FI) often yield false positives due to the spectral overlap of indole autofluorescence with common assay fluorophores. This Application Note details an optimized workflow prioritizing Luminescence (ADP-Glo) for biochemical screening and NanoBRET for cellular target engagement, ensuring data integrity for indole-based campaigns.
Experimental Logic & Assay Selection
To ensure robust
Decision Matrix: Why ADP-Glo?
-
Interference: Indoles often fluoresce in the UV-Blue region (300–450 nm).
-
Risk: Fluorescence Polarization (FP) and standard FRET assays utilizing blue-shifted donors can suffer from "Inner Filter Effects" or direct signal interference.
-
Solution: ADP-Glo utilizes a luciferase reaction (Luminescence), which is spectrally distinct and refractory to indole autofluorescence.
Figure 1: Assay selection workflow. Luminescence is prioritized for indoles to mitigate optical interference.
Protocol A: Biochemical Inhibition (ADP-Glo)
Objective: Determine
Materials
-
Kinase: Recombinant human kinase (e.g., EGFR, CDK2).
-
Substrate: Peptide/Protein substrate specific to the kinase.
-
ATP: Ultra-pure (contamination with ADP increases background).
-
Reagents: Promega ADP-Glo™ Kinase Assay Kit.
-
Plate: 384-well white, small-volume solid bottom plates (Corning #3674).
Step-by-Step Workflow
1. Compound Preparation (Critical for Indoles)
Indoles are hydrophobic. Improper dilution leads to precipitation and "flat" dose-response curves.
-
Stock: Dissolve indoles to 10 mM in 100% DMSO. Vortex for 30s.
-
Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO (not buffer) to maintain solubility.
-
Intermediate Dilution: Transfer 1 µL of DMSO stock to 24 µL of 1X Kinase Buffer (4% DMSO final).
-
Transfer: Transfer 2.5 µL of the intermediate mix to the assay plate (Final Assay DMSO = 1%).
2. Kinase Reaction[1][2][3][4][5][6]
-
Enzyme Addition: Add 2.5 µL of Kinase (2X concentration) to the wells.
-
Pre-Incubation: Incubate compound + kinase for 10 min at RT (allows Type II inhibitors to access the inactive conformation).
-
Start Reaction: Add 5 µL of ATP/Substrate Mix (2X concentration).
-
Incubation: Incubate at RT for 60 minutes.
3. ADP Detection
-
Stop Reaction: Add 10 µL of ADP-Glo Reagent . Incubate 40 min at RT.
-
Detection: Add 20 µL of Kinase Detection Reagent . Incubate 30 min at RT.
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis
Calculate % Inhibition using the following formula:
-
RLU_max: No compound (DMSO only).
-
RLU_min: No enzyme (or excess staurosporine).
Protocol B: Biophysical Validation (SPR)
Objective: Determine binding kinetics (
Experimental Setup (Biacore / ProteOn)
-
Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged kinases).
-
Immobilization: Amine coupling is standard, but can inactivate kinases. Biotin-Streptavidin capture (CAP chip) is recommended for preserving kinase conformation.
Workflow
-
Immobilization: Capture Biotinylated-Kinase to ~2000 RU density.
-
Running Buffer: HBS-P+ with 1% DMSO . Note: DMSO concentration in running buffer and sample must be matched within 0.1% to avoid "bulk shift" errors.
-
Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for refractive index mismatches.
-
Injection: Inject indole series (e.g., 0.1 nM to 1 µM).
-
Contact time: 60–120s.
-
Dissociation time: 300s (crucial for residence time).
-
-
Regeneration: Usually not needed for small molecules (they dissociate naturally). If required, use mild Glycine pH 9.5.
Protocol C: Cellular Target Engagement (NanoBRET)
Objective: Verify the indole enters the cell and binds the kinase in a physiological environment. Mechanism: BRET (Bioluminescence Resonance Energy Transfer) between a Kinase-NanoLuc fusion (Donor) and a cell-permeable Tracer (Acceptor).[5][8] The Indole competes with the Tracer.
Figure 2: NanoBRET mechanism. Indole binding displaces the tracer, reducing the BRET signal.
Workflow
-
Transfection: Transfect HEK293 cells with Kinase-NanoLuc plasmid (24h prior).
-
Seeding: Plate cells into white 96-well plates.
-
Tracer Addition: Add NanoBRET Tracer (concentration determined by
) + Indole dilution series. -
Equilibration: Incubate 2 hours at 37°C.
-
Detection: Add NanoBRET NanoGlo Substrate. Measure Donor (460nm) and Acceptor (618nm) emission.
-
Calculation: Calculate mBRET ratio. Plot Dose-Response to determine intracellular
.
Data Summary & Troubleshooting
Expected Data Profile
| Assay Type | Parameter | Typical Indole Value | Note |
| ADP-Glo | 1 – 100 nM | Biochemical potency. Watch for insolubility >10 µM. | |
| SPR | Similar to | If | |
| SPR | Residence Time | 1 – 60 min | Longer is generally better for efficacy. |
| NanoBRET | Cell | 2x – 10x Bioch. | Shift due to ATP competition (mM intracellular ATP vs µM in vitro). |
Troubleshooting Indoles
-
Issue: High background in fluorescence assays.
-
Fix: Switch to ADP-Glo (Luminescence).[1]
-
-
Issue: Steep Hill Slope (> 2.0) in dose-response.[9]
-
Cause: Compound aggregation or precipitation.
-
Fix: Add 0.01% Triton X-100 to assay buffer; ensure DMSO pre-dilution step is followed.
-
-
Issue: No cellular activity despite biochemical potency.
-
Cause: Poor permeability or efflux (indoles are P-gp substrates).
-
Fix: Check PAMPA/Caco-2 permeability; perform NanoBRET in permeabilized cells (digitonin) to confirm binding capacity.
-
References
-
Indole Scaffold Importance: Zhang, M., et al. (2023). "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds." Molecules.
-
ADP-Glo Methodology: Promega Corporation.[1][4] "ADP-Glo™ Kinase Assay Technical Manual."
-
SPR for Kinases: Bio-Rad. "Immobilization of Active Kinases for Small Molecule Inhibition Studies." Bio-Radiations.
-
NanoBRET Protocol: Robers, M.B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[5][10] Nature Communications.
-
Kinase Assay Interference: Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. ADP-Glo™ Kinase Assay [promega.sg]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 9. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
purification challenges of 6-(Difluoromethyl)-1h-indole
Topic: Purification & Handling Challenges
Introduction: The "Lipophilic Donor" Paradox
Welcome to the technical support center. You are likely working with 6-(difluoromethyl)-1H-indole because of its utility as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. The difluoromethyl (
This dual nature—lipophilic yet polar enough to donate hydrogen bonds—creates specific purification bottlenecks. The
Below are the three most common technical tickets we receive regarding this molecule, structured as troubleshooting guides.
Module 1: Chromatographic Separation of Regioisomers
User Issue: "I cannot separate the 6-isomer from the 4- or 5-isomers using standard silica chromatography."
Diagnosis:
If you synthesized this compound via radical innate functionalization (e.g., using zinc sulfinates/Baran Diversinates) or electrophilic substitution, you likely have a mixture of regioisomers. The 4-, 5-, and 6-positions on the indole ring possess similar electron densities and steric environments, leading to overlapping
The Solution: Silver Nitrate (
Protocol: Preparation & Use of 10%
Silica
-
Dissolution: Dissolve
(10g) in Acetonitrile (100 mL). Note: Acetonitrile is preferred over water to facilitate faster drying. -
Slurry: Add high-quality silica gel (100g, 230-400 mesh) to the solution.
-
Evaporation: Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing white powder remains.
-
Packing: Pack the column in the dark.
-
Elution: Use a gradient of Hexanes/Ethyl Acetate.
-
Observation: The 6-isomer typically elutes after the 4-isomer due to less steric hindrance around the
-system, allowing stronger Ag-coordination (though this order can flip depending on exact mobile phase modifiers).
-
Alternative: Chiral Stationary Phases (CSP) for Achiral Separations If Argentation chromatography fails, use an Amylose-based chiral column (e.g., AD-H or IA). Even though this compound is achiral, the chiral grooves of the stationary phase can discriminate between the "flat" regioisomers based on shape selectivity.
Module 2: Chemical Stability & De-fluorination
User Issue: "My compound decomposes during concentration or storage. I see a new aldehyde peak."
Diagnosis:
The
-
Oxidation: Indoles oxidize to oxindoles or isatins upon prolonged exposure to air/light on silica.
-
Hydrolysis (Rare but possible): Under strongly basic or acidic conditions, the
group can hydrolyze to the aldehyde (6-formylindole), especially if assisted by the indole nitrogen lone pair [3].
The Solution: Buffered Workup & Inert Storage
Protocol: Stabilization Steps
-
During Chromatography: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. This prevents acid-catalyzed polymerization of the indole.
-
Solvent Removal: Do not heat the water bath above 35°C. Indoles can sublime or degrade.
-
Storage: Store under Argon at -20°C.
Visualizing the Degradation/Purification Logic:
Figure 1: Decision matrix for purification based on impurity profile. Note the critical branch for overlapping isomers leading to Argentation Chromatography.
Module 3: Analytical Validation (The "Ghost" Proton)
User Issue: "I see a triplet in my proton NMR at a weird chemical shift. Is this an impurity?"
Diagnosis:
Users often mistake the
The Validation System:
You must confirm the structure using Dual-NMR validation (
Data Table: Expected NMR Signatures
| Nucleus | Multiplicity | Coupling Constant ( | Approx. Shift ( | Diagnostic Note |
| Triplet (t) | 6.5 – 7.2 ppm | The "Ghost" Proton. Look for the wide legs of the triplet. | ||
| Doublet (d) | -110 to -116 ppm | Clean doublet. If you see a singlet, you lost the H (oxidized). | ||
| Triplet (t) | 110 – 120 ppm | Distinctive triplet carbon signal. |
Troubleshooting Tip: If the triplet in
Frequently Asked Questions (FAQ)
Q1: Can I use DAST or Deoxo-Fluor to make this from the aldehyde? A: Yes, but be careful. Deoxofluorination of indole-6-carboxaldehyde works, but the indole nitrogen must be protected (e.g., with Boc or Tosyl) first. If unprotected, the electron-rich indole will attack the fluorinating reagent, leading to polymerization or fluorination at the C3 position [4].
Q2: Why is my yield lower than reported in the Baran papers? A: Volatility. 6-(Difluoromethyl)-indole is surprisingly volatile under high vacuum. Do not leave it on the high-vac pump overnight. Dry to constant weight using a mild vacuum and stop immediately.
Q3: Is the compound light sensitive? A: Yes. Like most electron-rich heterocycles, it degrades under UV light. Wrap your columns and storage vials in aluminum foil.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Available at: [Link]
-
Fujiwara, Y., et al. (2012).[1] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature.[1] (Seminal work on Baran Diversinates/Zinc Sulfinates). Available at: [Link]
-
Li, H., et al. (2015).[2] "Chromatography with Silver Nitrate."[2] Chemical Reviews. (Guide to separating isomers). Available at: [Link]
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." Journal of Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Optimizing N-Difluoromethylation Reactions
Prepared by: Gemini, Senior Application Scientist
The introduction of the difluoromethyl (–CF2H) group is a cornerstone of modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups make it a valuable moiety for enhancing the potency, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] However, the synthetic installation of this group presents unique challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers navigate the complexities of N-difluoromethylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low conversion is a common hurdle and can stem from several factors related to reagent stability, reaction setup, or substrate reactivity.
-
Probable Cause 1: Inactive or Decomposed Reagent.
-
Explanation: Many difluoromethylating reagents are sensitive to air and moisture. For instance, nucleophilic reagents like (Difluoromethyl)trimethylsilane (TMSCF2H) can be slowly hydrolyzed, while radical precursors like zinc difluoromethanesulfinate (Zn(SO2CF2H)2, or DFMS) can degrade with improper storage.[2] Similarly, catalysts used in the reaction, such as palladium or nickel complexes, can be deactivated by atmospheric oxygen.
-
Solution:
-
Verify Reagent Quality: If possible, use a freshly opened bottle of the reagent. For reagents that are solids, ensure they are free-flowing and not discolored. For liquids, ensure they are clear and colorless.
-
Strict Inert Atmosphere: Reactions involving organometallic catalysts or moisture-sensitive reagents must be performed under a rigorously inert atmosphere (e.g., nitrogen or argon).[3][4] Use Schlenk techniques or a glovebox. Ensure all glassware is oven- or flame-dried before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from opened bottles can accumulate significant amounts of water over time.
-
-
-
Probable Cause 2: Insufficient Base Strength or Inappropriate Base.
-
Explanation: Many N-difluoromethylation reactions require the deprotonation of the nitrogen nucleophile to initiate the reaction. If the base used is not strong enough to deprotonate the N-H bond of your specific substrate, the reaction will not proceed. Sterically hindered bases may also be necessary to prevent competitive side reactions where the base itself acts as a nucleophile.[5]
-
Solution:
-
Consult pKa Tables: Compare the pKa of your substrate's N-H bond with the pKa of the conjugate acid of the base. A stronger base (with a higher conjugate acid pKa) may be required.
-
Screen Bases: If pKa data is unavailable, screen a range of bases, such as NaH, K2CO3, Cs2CO3, or non-nucleophilic organic bases like DBU. For substrates prone to side reactions, consider bulky bases like potassium tert-pentoxide.[5]
-
-
-
Probable Cause 3: Poor Substrate Reactivity.
-
Explanation: The electronic nature of your substrate is critical. Electron-deficient N-heterocycles (e.g., those with strongly electron-withdrawing groups) can be poor nucleophiles, making direct N-difluoromethylation challenging.
-
Solution:
-
Change Reaction Type: If direct nucleophilic attack is failing, consider switching to a radical-based method. Radical difluoromethylation is often highly effective for electron-deficient heteroarenes.[2][6]
-
Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome activation energy barriers. Monitor the reaction closely by TLC or LC-MS to ensure the starting material or product is not decomposing at higher temperatures.
-
-
Question 2: My reaction is messy, with multiple side products observed by TLC/LC-MS. How can I improve the selectivity?
Answer: The formation of side products often points to issues with reagent stability, reaction mechanism, or competitive reaction pathways.
-
Probable Cause 1: Difluorocarbene (:CF2) Formation.
-
Explanation: Many difluoromethylating reagents can decompose to form highly reactive difluorocarbene.[7][8] This species can undergo undesired insertion reactions or other side reactions, leading to a complex product mixture. This is particularly common when using reagents like TMSCF2H with strong bases or at elevated temperatures.[8]
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to disfavor the decomposition pathway of the reagent.
-
Slow Addition: Add the difluoromethylating reagent or the base slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress side reactions.
-
Choose a More Stable Reagent: Consider using a reagent less prone to carbene formation. For example, sulfoximine-based reagents have been developed for more controlled electrophilic difluoromethylation.[9]
-
-
-
Probable Cause 2: Radical Side Reactions.
-
Explanation: In radical difluoromethylation, the highly reactive CF2H• radical can react at multiple sites on a complex molecule, especially if there are several electron-deficient or sterically accessible positions.
-
Solution:
-
Optimize Initiator/Catalyst Loading: In photoredox catalysis, the concentration of the photocatalyst can influence reaction pathways.[1][10] Vary the catalyst loading to find the optimal balance. In reactions initiated by peroxides (like tBuOOH), ensure the addition is controlled.[2]
-
Additives: In some cases, additives can improve selectivity. For example, the addition of a mild acid like TFA has been shown to improve rates and conversion for certain nitrogen heterocycles in radical reactions.[2]
-
-
-
Probable Cause 3: Over-alkylation or Reaction at Other Nucleophilic Sites.
-
Explanation: If your molecule contains multiple nucleophilic sites (e.g., multiple nitrogen atoms, hydroxyl groups, or thiols), competitive difluoromethylation can occur.
-
Solution:
-
Use Protecting Groups: Protect more nucleophilic or reactive sites before performing the N-difluoromethylation.
-
Control Stoichiometry: Use a precise stoichiometry of the difluoromethylating reagent (e.g., 1.05-1.2 equivalents) to minimize double addition or reaction at less reactive sites.
-
Leverage Steric Hindrance: The selectivity between different nitrogen atoms can sometimes be controlled by steric hindrance. The -CF2H group will preferentially add to the less sterically encumbered nitrogen.[11]
-
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the right difluoromethylating reagent for my substrate?
The choice of reagent is critical and depends on the nature of your substrate and the desired reaction mechanism.[8]
| Reagent Class | Mechanism | Ideal Substrates | Key Considerations |
| Nucleophilic | Nucleophilic Attack | Electron-rich amines, amides, imidazoles, and other N-heterocycles. | Often requires a base. Can be prone to forming difluorocarbene.[8] |
| Electrophilic | Electrophilic Attack | Activated nucleophiles, carbanions. Less common for direct N-H functionalization. | Reagents can be more complex to synthesize but offer unique reactivity.[9] |
| Radical | Radical Addition | Electron-deficient (hetero)arenes. Excellent for late-stage functionalization. | Often uses a radical initiator (thermal or photochemical). Can have regioselectivity challenges.[2][6] |
| Metal-Catalyzed | Cross-Coupling | Aryl halides or boronic acids (for C-CF2H bonds, but principles apply). | Requires a transition metal catalyst (e.g., Pd, Ni, Cu). Can be sensitive to functional groups.[5][10] |
Recommendation: For a standard, reasonably nucleophilic secondary amine or N-heterocycle, a nucleophilic approach with a reagent like TMSCF2H and a suitable base is a good starting point. For complex, electron-poor heterocycles often found in drug discovery, a radical approach using Zn(SO2CF2H)2 is often more successful.[2]
FAQ 2: What are the best practices for setting up a difluoromethylation reaction?
-
Atmosphere: Always assume your reagents are sensitive to air and moisture. Use an inert atmosphere (N2 or Ar).[4]
-
Glassware: Ensure all glassware is thoroughly dried in an oven (>120 °C) overnight and cooled under vacuum or in a desiccator before use.
-
Reagent Transfer: Transfer pyrophoric reagents like t-BuLi via syringe under inert atmosphere.[12] Transfer liquids via gas-tight syringes. Handle solids in a glovebox or quickly in a positive flow of inert gas.
-
Temperature Control: Many reactions require sub-ambient temperatures. Use a cryo-bath (ice/water for 0 °C, dry ice/acetone for -78 °C) to maintain consistent temperature.
-
Monitoring: Follow the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and avoid decomposition from extended reaction times.
FAQ 3: What are the most critical safety precautions for these reagents?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.[3][4] For larger scale reactions or when handling pyrophoric materials, a face shield and a chemical-resistant apron are required.
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of volatile and potentially toxic reagents or solvents.[3][12]
-
Quenching: Be extremely cautious when quenching the reaction. Reactions containing residual strong bases (like NaH) or pyrophoric materials will react violently with water. Quench reactions by slowly adding a proton source (e.g., isopropanol, then methanol, then water) at low temperature.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Visualized Workflow and Mechanism
A systematic approach is key to troubleshooting failed reactions. The following flowchart outlines a logical progression for diagnosing and solving common issues.
Caption: A troubleshooting decision tree for low-yield N-difluoromethylation.
The mechanism of N-difluoromethylation can vary significantly. Below is a simplified representation of a common nucleophilic pathway using a base.
Sources
- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. chemrxiv.org [chemrxiv.org]
- 12. ehs.uci.edu [ehs.uci.edu]
preventing decomposition of N-difluoromethylindoles
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-difluoromethylindoles. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the unique challenges associated with the handling, storage, and application of these valuable compounds. Our goal is to empower you with the knowledge to prevent decomposition and ensure the integrity of your experiments.
The Challenge of Stability in N-Difluoromethylindoles
The introduction of a difluoromethyl group onto the nitrogen of an indole ring offers significant advantages in medicinal chemistry, often enhancing metabolic stability and modulating physicochemical properties. However, this structural modification also introduces an inherent instability, particularly a pronounced sensitivity to acidic conditions. Understanding and mitigating this instability is paramount for successful research and development.
This guide is structured to address the practical issues you may encounter. We will delve into the mechanisms of decomposition, provide actionable preventative measures, and offer detailed protocols for handling and purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing during your work with N-difluoromethylindoles, providing explanations for the underlying causes and step-by-step solutions.
Issue 1: My N-difluoromethylindole is decomposing during storage, showing discoloration or changes in NMR spectra.
Root Cause Analysis:
The primary culprit behind the decomposition of N-difluoromethylindoles during storage is exposure to acidic environments, even trace amounts.[1] This can be initiated by atmospheric moisture and carbon dioxide forming carbonic acid, or residual acidic impurities from the synthesis or purification steps. The decomposition is often autocatalytic, meaning the degradation products can accelerate further decomposition.[1] The stability is highly dependent on the electronic nature of the substituents on the indole ring.
-
Electron-donating groups (e.g., methyl, methoxy) increase the electron density of the indole ring, making the N-CF2H bond more susceptible to cleavage. These compounds are particularly unstable.[1][2]
-
Electron-withdrawing groups (e.g., cyano, nitro, bromo) decrease the electron density, thereby increasing the stability of the N-CF2H bond.[1][2]
Immediate Corrective Actions:
-
Stabilizer Addition: If not already present, immediately add a small amount of a volatile organic base to your sample. Triethylamine (1-2 drops or ~1% v/v) is a commonly used and effective stabilizer.[1]
-
Inert Atmosphere: Purge the storage vial with an inert gas like argon or nitrogen before sealing to displace air and moisture.
-
Cold Storage: Store the compound at low temperatures. For derivatives with electron-donating groups, storage in a refrigerator is essential.[1]
Long-Term Prevention Strategy:
-
Purification with Stabilizer: During purification, especially column chromatography, add 1% triethylamine to the eluent to prevent decomposition on the silica gel.[1]
-
Aqueous Work-up Considerations: During aqueous work-ups, ensure the pH is neutral or slightly basic before extraction.
-
Solvent Purity: Use high-purity, dry solvents for all manipulations. Ethers like THF can form peroxides which can contribute to degradation.[3]
Issue 2: I'm observing significant product loss and the formation of impurities during my reaction work-up and purification.
Root Cause Analysis:
Standard purification techniques like distillation or chromatography on untreated silica gel can induce decomposition of sensitive N-difluoromethylindoles.[1] Heating during solvent evaporation can also accelerate degradation.
Recommended Protocol for Work-up and Purification:
-
Quenching and Extraction: After the reaction is complete, quench the reaction mixture carefully, ensuring the aqueous layer is not acidic. Use a saturated solution of a mild base like sodium bicarbonate if necessary.
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous, neutral drying agent (e.g., Na2SO4 or MgSO4). Remove the solvent under reduced pressure at low temperatures (room temperature or below if possible).
-
Flash Chromatography (for unstable compounds):
-
Prepare a slurry of silica gel in your chosen eluent system.
-
Crucially, add 1% triethylamine to your eluent. [1]
-
Pre-treat your column by flushing it with the triethylamine-containing eluent before loading your sample.
-
Load your sample and perform the chromatography as usual.
-
-
Post-Purification Handling: Once the pure fractions are collected and the solvent is evaporated, immediately add a drop of triethylamine to the purified product before storage.[1]
Visualization of the Recommended Purification Workflow:
Caption: Recommended workflow for the work-up and purification of acid-sensitive N-difluoromethylindoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical pathway for the decomposition of N-difluoromethylindoles?
The decomposition is primarily an acid-catalyzed hydrolysis of the N-CF2H bond. The lone pair of electrons on the indole nitrogen is delocalized into the aromatic system. Protonation of the indole ring, likely at the C3 position, increases the electrophilicity of the N-CF2H carbon, making it susceptible to nucleophilic attack by water. This ultimately leads to the cleavage of the difluoromethyl group and the formation of the parent indole and other degradation byproducts.
Visualization of the Proposed Decomposition Pathway:
Caption: Simplified acid-catalyzed decomposition of N-difluoromethylindoles.
Q2: How does the substituent on the indole ring influence stability?
The electronic nature of the substituent has a profound effect on the stability of the N-CF2H bond.[1]
| Substituent Type | Examples | Effect on Stability | Recommended Storage |
| Electron-Donating | -CH₃, -OCH₃ | Decreases stability | Refrigerate with triethylamine stabilizer.[1] |
| Electron-Withdrawing | -CN, -NO₂, -Br | Increases stability | Can often be stored at room temperature.[1] |
| Amino Group | -NH₂ | Increases stability (due to basicity) | Generally stable at room temperature.[1] |
Q3: What are the ideal storage conditions for N-difluoromethylindoles?
The ideal storage conditions depend on the stability of the specific derivative (see table above). However, as a general best practice for all fluorinated heterocyclic compounds:
-
Short-term: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark place.
-
Long-term: For unstable derivatives, store at refrigerator temperatures (2-8 °C) with a stabilizer like triethylamine.[1] For stable derivatives, room temperature storage is often sufficient, but cold storage is always a good precautionary measure.[1]
-
Moisture Prevention: Store in a desiccator or use a container that prevents moisture ingress.[4]
Q4: Are there any alternative protecting groups for the indole nitrogen that are more stable?
Yes, if the inherent instability of the N-difluoromethyl group is problematic for your synthetic route, several other N-protecting groups for indoles are available, each with its own set of conditions for introduction and removal. Common examples include:
-
Sulfonyl groups: Tosyl (Ts) or Phenylsulfonyl (PhSO2)
-
Carbamates: Boc (tert-butyloxycarbonyl)
-
Alkyl/Benzyl groups: SEM ([2-(trimethylsilyl)ethoxy]methyl) or Benzyl (Bn)
The choice of protecting group depends on its compatibility with subsequent reaction conditions.[5][6][7]
Q5: Can I use other bases besides triethylamine as a stabilizer?
While triethylamine is well-documented for this purpose, other non-nucleophilic, volatile organic bases like diisopropylethylamine (DIPEA) could potentially be used. However, it is advisable to stick with the validated method using triethylamine unless you have specific reasons to explore alternatives, as the efficacy of other bases has not been as thoroughly reported in this context.
References
-
Mykhailiuk, P. K. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 99-108. [Link]
-
Beier, P. (2015). Direct Access to 2-Difluoromethyl Indoles via Photoredox Catalysis. Request PDF. [Link]
-
Pro-Fluorine (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Blog. [Link]
-
Muchowski, J. M., & Venuti, M. C. (1980). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 45(26), 5315-5317. [Link]
-
Wang, Y., et al. (2021). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]
-
Mykhailiuk, P. K. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1). [Link]
- Petrov, V. A. (Ed.). (2004). Fluorinated Heterocyclic Compounds. John Wiley & Sons.
-
Kobayashi, Y., Kumadaki, I., Hirose, Y., & Hanzawa, Y. (1977). Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles. Journal of Organic Chemistry, 42(25), 4068-4071. [Link]
- Almendros, P., & de la Torre, M. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Synlett, 2004(10), 1759-1762.
-
Cantillo, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 43-56. [Link]
-
Organic Chemistry Portal. Indole synthesis. [Link]
-
Wang, Y., et al. (2021). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
Lin, M. T., & Vasudevan, A. (2016). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 59(9), 4435-4444. [Link]
-
Kaur, N., & Prakash, G. K. S. (2017). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 15(38), 8036-8051. [Link]
-
Inkster, J. A. H., et al. (2019). Synthesis of 2‐(Chlorodifluoromethyl)indoles for Nucleophilic Halogen Exchange with [18F]Fluoride. Chemistry – A European Journal, 25(60), 13734-13738. [Link]
- BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling.
-
Telang, N. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 5. mdpi.org [mdpi.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling Up the Synthesis of 6-(Difluoromethyl)-1H-indole
Welcome to the dedicated technical support center for the synthesis and scale-up of 6-(Difluoromethyl)-1H-indole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights and troubleshooting advice for the successful and efficient production of this valuable indole derivative. Drawing from established organometallic principles and practical field experience, this document will navigate you through the common challenges and critical parameters of the synthesis, ensuring a robust and scalable process.
Introduction: Navigating the Synthesis of this compound
This compound is a significant building block in medicinal chemistry and drug discovery, often utilized for its unique electronic properties and its role as a bioisostere for other functional groups.[1][2] The introduction of the difluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
While several synthetic routes to substituted indoles exist, a prevalent and scalable method for introducing the difluoromethyl group at the C-6 position involves a palladium-catalyzed cross-coupling reaction. This guide will primarily focus on the challenges and optimization of this approach, specifically the difluoromethylation of 6-bromo-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common and commercially available starting material is 6-bromo-1H-indole. This allows for a direct and regioselective introduction of the difluoromethyl group via a palladium-catalyzed cross-coupling reaction.
Q2: What are the typical reagents for the difluoromethylation step?
A widely used reagent for introducing the difluoromethyl group is (Difluoromethyl)trimethylsilane (TMSCF₂H). This reagent, in combination with a suitable fluoride source, generates the active difluoromethylating species in situ.
Q3: What are the critical parameters to control during the palladium-catalyzed difluoromethylation?
The critical parameters include the choice of palladium catalyst and ligand, the base, the solvent, the temperature, and the rigorous exclusion of oxygen. Each of these factors can significantly impact the reaction yield, purity, and scalability.
Q4: I am observing a significant amount of starting material (6-bromoindole) remaining after the reaction. What are the likely causes?
This is a common issue and can be attributed to several factors:
-
Inactive Catalyst: The Pd(0) active species may have been deactivated.
-
Insufficient Base: The base is crucial for the catalytic cycle.
-
Low Reaction Temperature: The reaction may require higher temperatures for efficient conversion.
-
Poor Ligand Choice: The ligand may not be suitable for this specific transformation.
Q5: My reaction mixture turns black, and I'm getting a low yield. What does this indicate?
The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition and aggregation.[3] This leads to a loss of catalytic activity and consequently, a lower yield. This can be caused by the presence of oxygen, inappropriate ligand choice, or high reaction temperatures.
Troubleshooting Guide: Palladium-Catalyzed Difluoromethylation of 6-Bromo-1H-indole
This section provides a detailed breakdown of potential issues and actionable solutions for the palladium-catalyzed synthesis of this compound.
Problem 1: Low Conversion of 6-Bromoindole
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II). Agglomeration to form palladium black also deactivates the catalyst.[3] | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands like BrettPhos, which are known to stabilize the Pd(0) center and promote the desired catalytic cycle.[4][5] 3. Temperature Control: Avoid excessively high temperatures that can accelerate catalyst decomposition. |
| Suboptimal Ligand or Base | The choice of ligand and base is critical for the efficiency of the catalytic cycle, including oxidative addition and reductive elimination. | 1. Ligand Screening: If using a standard ligand like PPh₃ yields poor results, consider screening more specialized ligands such as Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos).[6] 2. Base Optimization: Common bases for this type of reaction include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly influence the reaction rate. A screen of different bases is recommended.[7] |
| Impure Reagents | Impurities in the 6-bromoindole, TMSCF₂H, or solvent can poison the catalyst. | 1. Reagent Purity Check: Verify the purity of all starting materials by NMR or other appropriate analytical techniques. 2. Solvent Quality: Use high-purity, anhydrous solvents. |
Problem 2: Formation of Side Products
| Side Product | Plausible Cause | Mitigation Strategies |
| Protodebromination (formation of indole) | This is a common side reaction in Suzuki-Miyaura and other cross-coupling reactions, where the aryl halide is reduced instead of coupled.[8] | 1. Minimize Water Content: Ensure all reagents and solvents are anhydrous. 2. Optimize Base: A weaker base or a non-aqueous base might suppress this side reaction. |
| Homocoupling of 6-bromoindole | Two molecules of 6-bromoindole couple to form a bi-indole species. | 1. Ligand Choice: Bulky ligands can sterically hinder the homocoupling pathway.[6] 2. Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling. |
| Hydrolysis of Product | The difluoromethyl group on the indole ring can be susceptible to hydrolysis under certain pH conditions, leading to the formation of 6-formyl-1H-indole. | 1. Neutral Work-up: During the reaction work-up, avoid strongly acidic or basic aqueous solutions. 2. Careful Purification: Be mindful of the pH during chromatographic purification. |
Experimental Protocols
Detailed Protocol: Palladium-Catalyzed Difluoromethylation of 6-Bromo-1H-indole
This protocol is a representative procedure based on established methods for similar transformations and should be optimized for specific laboratory conditions and scale.
Materials:
-
6-Bromo-1H-indole
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (or other suitable phosphine ligand)
-
Cesium fluoride (CsF) or Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask, add 6-bromo-1H-indole, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the TMSCF₂H via syringe.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the complete removal of oxygen.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[9] Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.[10] For highly pure material, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may be necessary.[11]
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Catalyst Loading | 1-5 mol % | A balance between reaction rate and cost. Higher loadings may be needed for less reactive substrates. |
| Ligand Loading | 1.2 - 2 equivalents relative to Pd | An excess of ligand helps to stabilize the catalyst and prevent decomposition. |
| Base | 2-3 equivalents | To ensure complete reaction. |
| TMSCF₂H | 1.5-2 equivalents | An excess is often used to drive the reaction to completion. |
| Temperature | 80 - 120 °C | Needs to be optimized for the specific substrate and catalyst system. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | These are common solvents for palladium-catalyzed cross-coupling reactions. |
Visualization of Key Processes
Catalytic Cycle of Palladium-Catalyzed Difluoromethylation
Caption: Catalytic cycle for the palladium-catalyzed difluoromethylation of 6-bromoindole.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in the difluoromethylation reaction.
References
-
Ferguson, D. M., Malapit, C. A., Bour, J. R., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735–3740. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
-
Li, S., et al. (2026). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. ResearchGate. [Link]
-
Ferguson, D. M., Malapit, C. A., Bour, J. R., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. NSF Public Access Repository. [Link]
-
Scattolin, T., & Nolan, S. P. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(12), 3327-3336. [Link]
-
Ferguson, D. M., Malapit, C. A., Bour, J. R., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. AGRIS. [Link]
-
Shen, L., & Weng, Z. (2019). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Semantic Scholar. [Link]
-
Juhl, M., et al. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Semantic Scholar. [Link]
-
Juhl, M., et al. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Europe PMC. [Link]
-
Tlili, A., & Gouverneur, V. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(4), 1213-1224. [Link]
-
Bora, P. P., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
-
Dachwitz, T., et al. (2021). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. [Link]
-
Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1736-1768. [Link]
-
Wang, Y., et al. (2020). Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. The Journal of Organic Chemistry, 85(15), 9814-9824. [Link]
-
Kaur, H., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(32), 7004-7009. [Link]
-
Kim, J., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(11), 1957. [Link]
-
Chen, Y., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship, University of California. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 7, 2026, from [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
The Journal of Organic Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Askin, N., & Yilmaz, I. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]
-
Mohammadi, A. A., & Moghaddam, F. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2585-2591. [Link]
-
Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 346(13-15), 1569-1581. [Link]
-
Carboni, F., et al. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]
-
Reddit user r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved February 7, 2026, from [Link]
Sources
- 1. Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H [agris.fao.org]
- 6. Reddit - Prove your humanity [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in handling fluorinating reagents
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission: To bridge the gap between "textbook" fluorination and the hazardous reality of the fume hood.
Introduction: Respect the Bond Enthalpy
Welcome. If you are here, you are likely dealing with low yields, blackened reaction mixtures, or—worst case—a pressurized vessel incident. Fluorine chemistry is not merely "adding a halogen"; it is the manipulation of the most electronegative element in the periodic table.
The bond energy of C-F (approx. 116 kcal/mol) is the thermodynamic sink we aim for, but the kinetic pathway to get there is often paved with unstable S-F or N-F intermediates. This guide addresses the three most common failure modes I see in the field: Thermal Runaway (Nucleophilic), Solubility Mismatches (Electrophilic), and Unintended HF Generation .
Module 1: Nucleophilic Deoxyfluorination (DAST, Deoxo-Fluor®)
The Issue: "My reaction turned black and the internal temp spiked."
Diagnosis: You have likely triggered an autocatalytic decomposition. Many users rely on Differential Scanning Calorimetry (DSC) data which suggests DAST is stable up to ~140°C. This is a dangerous half-truth. DSC measures thermal stability under a linear heating ramp. Under adiabatic conditions (like a large scale-up flask), Accelerated Rate Calorimetry (ARC) data shows that decomposition onset can begin as low as 60°C [1].
The Pitfall:
-
DAST (Diethylaminosulfur trifluoride): Highly shock-sensitive and thermally unstable.[1]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Often marketed as the "safe" alternative.[2] While it has better thermal stability than DAST, it still releases massive energy (-1100 J/g) upon decomposition [2].[3]
Technical Data: Stability Profile
| Reagent | DSC Decomp.[3][4][5] Onset ( | Enthalpy ( | ARC Onset ( | Glassware Compatible? |
| DAST | ~140 | -1700 (Explosive) | ~60 | No (Generates HF) |
| Deoxo-Fluor | ~140 | -1100 | ~60-70 | No (Generates HF) |
| XtalFluor-E | 215 | -661 | >190 | Yes (Low HF) |
Data compiled from OPRD and J. Org. Chem safety studies [1, 2].[1][3][5]
Troubleshooting Protocol: Safe Quenching of DAST/Deoxo-Fluor
CRITICAL: Never add water directly to the reaction mixture. The hydrolysis produces HF and
Step-by-Step Procedure:
-
Dilution: Dilute the crude reaction mixture with an inert, non-polar solvent (e.g.,
) to at least 3x volume. This acts as a heat sink. -
Preparation: Prepare a rapidly stirring slurry of Saturated Aqueous Sodium Bicarbonate (
) and solid ice in a large beaker (at least 5x reaction volume). -
Inverse Addition: Slowly pour the reaction mixture into the bicarbonate slurry.
-
Why? This ensures the acid (HF) is the limiting reagent and is immediately neutralized by the excess base, minimizing gas evolution pressure.
-
-
Phase Separation: Once bubbling ceases, separate the organic layer.
Module 2: Electrophilic Fluorination (Selectfluor™)
The Issue: "I have no conversion, and the Selectfluor is sitting at the bottom of the flask."
Diagnosis: Solubility Mismatch.
Selectfluor (F-TEDA-BF4) is a dicationic salt.[6] It is effectively insoluble in Dichloromethane (
The Fix: Solvent Systems
-
Primary Choice: Acetonitrile (MeCN) . Selectfluor is moderately soluble (~45 mg/mL).
-
The "Phase Transfer" Trick: If your substrate is insoluble in MeCN, use a biphasic system (MeCN/Toluene) or add a phase transfer catalyst (though this is rare for Selectfluor).
-
Activation: For unreactive substrates, adding a Lewis Acid (e.g.,
) can activate the N-F bond, but this lowers the functional group tolerance.
Visual Workflow: Reagent Selection Logic
Caption: Decision matrix for selecting the appropriate fluorinating agent based on substrate type and equipment constraints.
Module 3: The "Hidden" HF Hazard (XtalFluor-E & Promoters)
The Issue: "I switched to XtalFluor-E for safety, but the reaction didn't work."
Diagnosis: Missing Promoter. Unlike DAST, which releases HF spontaneously (autocatalysis), XtalFluor-E is a stable salt. It requires an exogenous source of fluoride or base to activate the S-F bond and complete the thermodynamic cycle.
The Protocol:
You must add a promoter such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
FAQ: Glassware Etching
Q: Can I use standard borosilicate glassware?
-
DAST/Deoxo-Fluor: NO. These generate free HF. Over time, this etches the glass, creating micro-fractures that can lead to vessel failure under pressure. Use PFA/HDPE vessels.
-
Selectfluor: YES. It is non-corrosive to glass.
-
XtalFluor-E: YES. It does not generate significant free HF unless exposed to bulk water.
Module 4: Emergency Protocols
HF Burn Management
Even if you are not using HF gas, DAST hydrolysis generates high-concentration HF on skin contact.
-
Immediate Action: Wash with copious water for 5 minutes.
-
Neutralization: Apply 2.5% Calcium Gluconate Gel immediately. Massage into the skin.
-
Mechanism:[7] Calcium binds the fluoride ions (
) to form insoluble , preventing the fluoride from scavenging calcium from your bones (which causes cardiac arrest).
-
-
Medical Attention: Seek emergency care. HF burns are often painless initially due to nerve damage.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[4] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[4] The Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L’Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.[1][5][8][9] Organic Letters, 11(21), 5050–5053. Link
-
Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C.-H. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192–212. Link
-
L'Heureux, A., et al. (2010).[5] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][5][8] The Journal of Organic Chemistry, 75(10), 3401–3411. Link
Sources
- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. Simpler fluorine chemistry [soci.org]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SelectFluor - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Anomalous NMR Spectra of Fluorinated Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated indoles. This guide is designed to help you navigate the complexities of acquiring and interpreting their NMR spectra, which can often present unique challenges. Fluorine's high sensitivity and large chemical shift dispersion in NMR are powerful tools, but interactions with the indole ring system can lead to spectra that are unexpectedly complex.[1][2] This resource provides in-depth, experience-based answers to common and advanced troubleshooting questions.
Section 1: Common Spectral Artifacts and Broadening
This section addresses frequently encountered issues such as broad peaks, missing signals, and unexpected solvent effects that can complicate spectral interpretation.
Q1: My aromatic and N-H proton signals are unexpectedly broad. What could be the cause?
A1: Broadening of ¹H signals in indole systems, particularly the N-H proton and adjacent aromatic protons, is often due to quadrupolar broadening from the ¹⁴N nucleus. The ¹⁴N nucleus has a spin of I=1 and a non-spherical charge distribution, which leads to rapid relaxation and can broaden the signals of neighboring protons.[3][4]
Causality and Troubleshooting Steps:
-
Quadrupolar Relaxation: The electric quadrupole moment of the ¹⁴N nucleus interacts with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation shortens the lifetime of the proton spin states, leading to broader lines. This effect is often more pronounced in less symmetric molecules.[4]
-
Solvent Effects: The choice of solvent can influence the degree of broadening. In hydrogen-bonding solvents like DMSO-d₆, the N-H proton may exchange with residual water, leading to further broadening or even disappearance of the signal.[5] In contrast, non-polar solvents like CDCl₃ may show sharper N-H signals, but concentration-dependent shifts can occur.[5]
-
Temperature Variation: Acquiring the spectrum at a higher temperature can sometimes sharpen the signals.[3] Increased molecular tumbling at higher temperatures can average out the quadrupolar interactions more effectively, leading to narrower lines.
Experimental Protocol: Variable Temperature (VT) NMR
-
Prepare your sample as usual in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the sample temperature in increments of 10-15°C (e.g., 298 K, 313 K, 328 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquisition.
-
Monitor the line widths of the N-H and aromatic protons. Significant sharpening with increased temperature is a strong indicator of quadrupolar broadening or dynamic exchange processes.[6]
Q2: The signal for my fluorine substituent is much broader than expected, or I'm seeing multiple ¹⁹F signals for a single fluorine atom. Why is this happening?
A2: Broad or multiple ¹⁹F signals for a single fluorine atom in an indole derivative can arise from several factors, including restricted rotation, chemical exchange, or binding to other species in solution.
Causality and Troubleshooting Steps:
-
Restricted Rotation (Rotamers): If the fluorinated substituent is part of a bulky group (e.g., a 2,4-difluorobenzoyl group), rotation around a single bond (like an amide C-N bond) may be slow on the NMR timescale. This can lead to the observation of distinct signals for different rotational isomers (rotamers).[6]
-
Chemical Exchange: The indole N-H proton can undergo exchange with other labile protons in the sample (e.g., from residual water or acidic impurities). If the fluorine atom is close enough to be sensitive to this exchange (e.g., through-space coupling or conformational changes), its signal can broaden.
-
Tautomerism: While less common for the core indole structure, substitution can sometimes favor the existence of tautomers, such as the 3H-indole (indolenine) form.[7] If a fluorine substituent is present, and the tautomeric equilibrium is on the NMR timescale, this can lead to broadened or multiple signals.
Troubleshooting Workflow Diagram
Caption: A logical approach to diagnosing ¹⁹F chemical shift deviations.
Section 3: FAQs
Q: Why do I not see the carbons attached to fluorine in my ¹³C NMR spectrum? A: Carbons directly bonded to fluorine often have their signals split into a large doublet (due to ¹JCF coupling of 240-320 Hz) and can have longer relaxation times. [8][9]This can cause the signal to be lost in the baseline noise. Try increasing the number of scans and ensuring a sufficiently long relaxation delay (D1). Using a proton-fluorine decoupled carbon experiment can also help by collapsing the multiplets into a single, more intense peak. [9] Q: How can I confirm the presence of an N-H proton? A: A D₂O shake experiment is a classic and effective method. [10]Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, and its signal will disappear or significantly diminish.
Q: My ¹⁹F spectrum has what looks like satellite peaks around my main signal. What are they? A: These are likely ¹³C satellites. They arise from the coupling of the ¹⁹F nucleus to the 1.1% of carbon atoms that are the ¹³C isotope. These satellites are a good indicator of a clean sample and can sometimes be used to measure ¹JCF coupling constants directly from the ¹⁹F spectrum.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Kudryavtsev, K. V., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9863–9875. Available from: [Link]
-
Paradowska, E. (2012). Solving problems fluorine 19F with NMR spectroscopy. Przeglad Elektrotechniczny, 88(7a), 1-3. Available from: [Link]
-
Yu, J. X., et al. (2013). New Frontiers and Developing Applications in ¹⁹F NMR. Current organic synthesis, 10(4), 536–550. Available from: [Link]
-
Kudryavtsev, K. V., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4648-4655. Available from: [Link]
-
Longo, D. L., et al. (2011). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 133(33), 12952–12955. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 353-360. Available from: [Link]
-
Kudryavtsev, K. V., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9863-9875. Available from: [Link]
-
Scientist channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available from: [Link]
-
Lin, Y., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 79(19), 9035–9041. Available from: [Link]
-
Avdyli, E., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules (Basel, Switzerland), 27(19), 6296. Available from: [Link]
-
Divi, N., et al. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry, 19(2), 312-316. Available from: [Link]
-
Lin, R., et al. (2011). An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent. Organic letters, 13(17), 4498–4501. Available from: [Link]
-
ResearchGate. Influence of quadrupolar interaction on NMR spectroscopy. Available from: [Link]
-
Mercier, K. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12759–12766. Available from: [Link]
-
El-Gogary, T. M., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules (Basel, Switzerland), 26(11), 3333. Available from: [Link]
-
Chen, Q., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Frontiers in materials, 7, 263. Available from: [Link]
-
Joseph-Nathan, P., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(8), 677-699. Available from: [Link]
-
Balci, M. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available from: [Link]
-
Nishihara, H., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules (Basel, Switzerland), 28(14), 5489. Available from: [Link]
-
Ulbrich, K., et al. (2021). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B, 9(1), 127-138. Available from: [Link]
-
Chemistry LibreTexts. Quadrupolar Coupling. Available from: [Link]
-
DTIC. Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Available from: [Link]
-
University of Ottawa. Quadrupolar nuclei. Available from: [Link]
-
ResearchGate. Why don't I get any spectra for Carbon NMR of fluorinated Carbon?. Available from: [Link]
-
Reddit. Tautomerization effect on NMR spectrum. Available from: [Link]
Sources
- 1. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Overcoming Drug Resistance with Novel Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming drug resistance with novel indole derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during your experiments.
Section 1: Foundational Concepts & Initial Experimental Design
Understanding the "Why": Indole Derivatives as a Strategy Against Drug Resistance
Drug resistance is a primary obstacle in cancer chemotherapy.[1][2][3][4][5] Tumor cells can develop mechanisms to evade the cytotoxic effects of anticancer drugs, often through the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell.[6][7][8] Indole derivatives have emerged as a promising class of compounds to combat this resistance.[1][9][10][11] Their versatile scaffold allows for modifications that can lead to various mechanisms of action, including:
-
Inhibition of ABC Transporters: Some indole derivatives can directly inhibit the function of efflux pumps like P-gp and ABCG2, thereby increasing the intracellular concentration of co-administered chemotherapy drugs.[6][12][13][14][15]
-
Induction of Apoptosis: Many indole-based compounds can trigger programmed cell death (apoptosis) in resistant cancer cells, bypassing the compromised drug response pathways.[16][17]
-
Targeting Key Signaling Pathways: Indole derivatives can modulate signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and STAT3 pathways, which are often dysregulated in resistant cancers.[2][3][8][18][19][20][21]
-
Tubulin Polymerization Inhibition: Several indole derivatives act as microtubule-targeting agents, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis.[17][22]
FAQ: Initial Considerations for Your Experimental Setup
Q1: I am starting a new project with a novel indole derivative. How do I choose the right resistant cell line model?
A1: The choice of your cell line is critical and depends on the suspected mechanism of your indole derivative.
-
For ABC Transporter Inhibition: Use a well-characterized drug-resistant cell line that overexpresses a specific transporter (e.g., K562/ADR for P-gp, NCI-H460/MX20 for BCRP). Always include the parental, drug-sensitive cell line (e.g., K562) as a control to demonstrate selective activity.
-
For Apoptosis Induction or Signaling Pathway Modulation: A cell line with acquired resistance to a specific chemotherapeutic agent (e.g., cisplatin-resistant A549 cells) would be appropriate. It's crucial to characterize the resistance mechanism in this cell line (e.g., through western blotting for key proteins) to ensure it's relevant to your hypothesis.
-
General Screening: The NCI-60 human tumor cell line panel can be a valuable tool for initial screening to identify patterns of activity and potential mechanisms.
Q2: My indole derivative has poor aqueous solubility. What are the best practices for preparing stock solutions and working concentrations?
A2: This is a common challenge.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final DMSO concentration in your cell culture media.
-
Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5%, and absolutely no higher than 1%, to avoid solvent-induced cytotoxicity.[23] Always include a vehicle control (media with the same final DMSO concentration as your highest drug concentration) in your experiments.
-
Alternative Solubilizing Agents: For in vivo studies or if DMSO is problematic, consider alternatives like polyethylene glycol (PEG), cyclodextrins, or co-solvent systems. However, these must also be tested for their own potential toxicity.
-
Sonication and Warming: Gentle sonication or warming (to 37°C) can help dissolve your compound. However, be cautious of compound stability at higher temperatures.
Section 2: Troubleshooting Cell Viability Assays
Cell viability assays, such as the MTT or CCK-8 assay, are fundamental for assessing the cytotoxic effects of your indole derivatives.[24][25]
Experimental Workflow: MTT Assay for Determining IC50
Caption: A typical workflow for an MTT cell viability assay.
Troubleshooting Guide: Cell Viability Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate.[23] | Use a multichannel pipette for cell seeding and ensure a single-cell suspension. To mitigate edge effects, do not use the outer wells for experimental samples; instead, fill them with sterile PBS or media.[23] |
| Low absorbance readings in the negative control | Insufficient cell number; Poor cell health. | Optimize cell seeding density by performing a titration experiment to find the linear range of the assay.[23] Ensure cells are in the logarithmic growth phase and have a low passage number.[26][27] |
| Compound precipitation in the media | Poor solubility of the indole derivative at the tested concentration. | Check the solubility of your compound in the culture medium.[23] If necessary, lower the highest concentration in your dilution series or use a different solubilizing agent (with appropriate controls). |
| Inconsistent results between experiments | Variability in cell passage number, reagent preparation, or incubation times.[23] | Maintain a consistent cell passage number for experiments. Prepare fresh reagents for each experiment and standardize all incubation times.[23] |
| Unexpectedly high viability at high concentrations | The compound may be cytostatic rather than cytotoxic; The compound may have a non-linear dose-response curve. | Consider a longer incubation period. Also, supplement your viability assay with a proliferation assay (e.g., BrdU incorporation) or a cell cycle analysis to distinguish between cytostatic and cytotoxic effects. |
FAQ: Optimizing Cell Viability Experiments
Q3: My IC50 values for the same compound vary significantly between different publications. Why does this happen?
A3: This is a common and valid observation. IC50 values are not absolute but are dependent on several experimental parameters, including:
-
Cell Line: Different cell lines have varying sensitivities.
-
Seeding Density: The number of cells seeded can affect the outcome.
-
Incubation Time: A 24-hour incubation will often yield a higher IC50 than a 72-hour incubation.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can give different results.
For these reasons, it is crucial to standardize your own experimental conditions and always include a positive control with a known IC50 in your assays.
Q4: How do I confirm that my indole derivative is reversing drug resistance and not just exhibiting synergistic toxicity?
A4: This is a critical question that requires careful experimental design.
-
Determine the IC50 of the chemotherapeutic drug (e.g., doxorubicin) alone in both the sensitive and resistant cell lines.
-
Determine the IC50 of your indole derivative alone in both cell lines. Your indole derivative should ideally have low intrinsic toxicity at the concentrations that reverse resistance.
-
Treat the resistant cells with a combination of a fixed, non-toxic concentration of your indole derivative and a range of concentrations of the chemotherapeutic drug.
-
Calculate the Dose-Response Factor (DRF): This is the ratio of the IC50 of the chemotherapeutic drug alone to the IC50 of the chemotherapeutic drug in the presence of your indole derivative. A DRF significantly greater than 1 indicates a reversal of resistance.
You can also use the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Section 3: Mechanistic Studies: Unraveling the "How"
Once you have established that your indole derivative can overcome drug resistance, the next step is to elucidate its mechanism of action.
Investigating ABC Transporter Inhibition
A common mechanism for multidrug resistance is the overexpression of ABC transporters.[7][28]
Caption: Workflow for a Rhodamine 123 efflux assay to assess P-gp inhibition.
Q5: My Rhodamine 123 assay shows increased fluorescence, but how can I be sure my compound isn't just interfering with the fluorescence measurement?
A5: This is a valid concern. You should perform a cell-free control where you mix your compound with Rhodamine 123 in buffer to see if there is any direct interaction that quenches or enhances fluorescence. Additionally, you can use an alternative fluorescent substrate or a non-fluorescent method, such as a drug accumulation assay using a radiolabeled chemotherapeutic agent (e.g., [3H]-paclitaxel).
Q6: How can I determine if my indole derivative is a competitive or non-competitive inhibitor of the ABC transporter?
A6: This can be investigated using ATPase activity assays. ABC transporters utilize ATP hydrolysis to power drug efflux.
-
Competitive inhibitors often stimulate ATPase activity at low concentrations and inhibit it at high concentrations.
-
Non-competitive inhibitors may only show inhibition of ATPase activity.
By measuring the effect of your indole derivative on the ATPase activity of isolated membranes from transporter-overexpressing cells, you can gain insight into its mode of inhibition.
Probing Signaling Pathways
Many indole derivatives exert their effects by modulating key signaling pathways involved in cell survival and proliferation.[2][3][8][18][19][20][21]
Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition by indole derivatives.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No signal for phosphorylated proteins (e.g., p-Akt) | Protein degradation; Inappropriate lysis buffer. | Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Weak or no signal for the target protein | Insufficient protein loading; Poor antibody quality. | Perform a Bradford or BCA assay to ensure equal protein loading. Validate your primary antibody using a positive control cell lysate. |
| High background | Insufficient blocking; Antibody concentration too high. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Titrate your primary and secondary antibodies to find the optimal concentration. |
Section 4: Advanced Protocols & Data Interpretation
Detailed Protocol: Western Blot for P-glycoprotein Expression
-
Cell Lysis:
-
Wash drug-sensitive and -resistant cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per well onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against P-glycoprotein (e.g., C219 or C494 clones) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Always probe for a loading control (e.g., β-actin or GAPDH) on the same membrane to ensure equal protein loading.
-
References
-
Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. PubMed. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
Chemical structures of some indole derivatives showing anticancer activity. ResearchGate. Available at: [Link]
-
Design and synthesis of indole derivatives as ABCG2 mediated resistance reversal agents. AACR Journals. Available at: [Link]
-
Reversal of multidrug resistance by two novel indole derivatives. PubMed. Available at: [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available at: [Link]
-
Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. Available at: [Link]
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. Available at: [Link]
-
(PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. ResearchGate. Available at: [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). PMC. Available at: [Link]
-
Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science. Available at: [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. MDPI. Available at: [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
KEGG PATHWAY Database. Genome.jp. Available at: [Link]
-
Publications 2017 - Institute of Molecular Biology and Pathology. IBPM CNR. Available at: [Link]
-
Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions. PubMed. Available at: [Link]
-
Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer. PubMed. Available at: [Link]
-
Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins. PMC. Available at: [Link]
-
Novel Indole Derivative as the First P-glycoprotein Inhibitor from the Skin of Indian Toad (Bufo melanostictus). PMC. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. Available at: [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PMC. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. Available at: [Link]
-
Systematic Reversal of Drug Resistance in Cancer. MDPI. Available at: [Link]
-
(PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. MDPI. Available at: [Link]
-
The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers. Available at: [Link]
-
The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. ResearchGate. Available at: [Link]
-
Assessment of Multidrug Resistance Reversal Using Dielectrophoresis and Flow Cytometry. PMC. Available at: [Link]
-
Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers. Available at: [Link]
-
Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. PMC. Available at: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
-
How to solve the problem from cell viability test?. ResearchGate. Available at: [Link]
-
Drug Resistance prediction by Tumor Explants as Preclinical Platform. JoVE. Available at: [Link]
-
Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators. MDPI. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Available at: [Link]
-
The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology. Available at: [Link]
Sources
- 1. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development in Indole Derivatives as Anticancer Agents for...: Ingenta Connect [ingentaconnect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Novel Indole Derivative as the First P-glycoprotein Inhibitor from the Skin of Indian Toad (Bufo melanostictus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Reversal of multidrug resistance by two novel indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 16. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 22. Publications 2017 [ibpm.cnr.it]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 26. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 27. m.youtube.com [m.youtube.com]
- 28. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
Validation & Comparative
Comparative Guide: Synthesis of 6-(Difluoromethyl)-1H-indole
This guide provides an in-depth technical comparison of synthesis methods for 6-(Difluoromethyl)-1H-indole , a critical pharmacophore in medicinal chemistry. The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor (bioisostere for –OH or –SH), modulating metabolic stability and membrane permeability.
Executive Summary & Strategic Analysis
The synthesis of this compound is primarily achieved through two distinct strategic disconnections: Functional Group Interconversion (FGI) of an aldehyde and Transition-Metal Catalyzed Cross-Coupling of a halide.
| Feature | Method A: Deoxofluorination (Classical) | Method B: Metal-Catalyzed Cross-Coupling (Modern) |
| Primary Strategy | Aldehyde | Aryl Halide |
| Starting Material | Indole-6-carboxaldehyde | 6-Bromoindole or 6-Iodoindole |
| Key Reagents | DAST, Deoxo-Fluor, or XtalFluor-E | TMS-CF₂H, CuI, CsF, or Zn(SO₂CF₂H)₂ |
| Scalability | Moderate (Safety concerns with DAST) | High (Avoids explosive intermediates) |
| Cost Efficiency | Low (Reagents are expensive/hazardous) | Medium-High (Catalyst cost vs. step count) |
| Safety Profile | High Risk (HF generation, shock sensitivity) | Good (Standard chemical handling) |
| Recommendation | Best for small-scale, early discovery.[1] | Best for scale-up and process chemistry. |
Detailed Methodologies
Method A: Deoxofluorination of Indole-6-Carboxaldehyde
This route relies on the conversion of a carbonyl oxygen to a gem-difluoro group. While reliable on a gram scale, it requires strict safety protocols due to the liberation of HF and the thermal instability of fluorinating agents.
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the alcohol/carbonyl oxygen on the sulfur center of the reagent (e.g., DAST), followed by the elimination of a leaving group and the delivery of fluoride.
Figure 1: Mechanistic flow of deoxofluorination. Note the intermediate sensitivity to moisture.
Experimental Protocol (Method A)
Precursor Synthesis: Note: Indole-6-carboxaldehyde is not always commercially cheap. It is best prepared from 6-bromoindole via Lithium-Halogen exchange (n-BuLi, -78°C) followed by DMF quench.
Step-by-Step Fluorination:
-
Protection (Recommended): Protect the indole nitrogen (e.g., N-Boc or N-Tosyl) to prevent polymerization or competing fluorination at C3.
-
Reaction Setup: In a Teflon or HDPE bottle (glass reacts with HF), dissolve N-protected indole-6-carboxaldehyde (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride) or XtalFluor-E (1.5–2.0 equiv) dropwise.
-
Safety Note: XtalFluor-E is a solid salt and significantly safer/more stable than liquid DAST.
-
-
Execution: Allow to warm to 0°C (DAST) or RT (XtalFluor). Stir for 2–12 hours.
-
Quench: Pour slowly into saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.
-
Deprotection: Remove the N-protecting group (e.g., TBAF for Tosyl/SEM or TFA for Boc) to yield the final product.
Method B: Copper-Mediated Cross-Coupling (The "Hartwig/Shen" Route)
This modern approach utilizes the stability of 6-haloindoles. It avoids the handling of highly reactive fluorinating agents by using stable CF₂H sources like (Trifluoromethyl)trimethylsilane (TMS-CF₃) derivatives or specific difluoromethylating reagents.
Mechanistic Pathway
The reaction typically involves the formation of a reactive Cu-CF2H species in situ, which undergoes oxidative addition/reductive elimination with the aryl halide.
Figure 2: Copper-mediated difluoromethylation cycle.
Experimental Protocol (Method B)
Reagents: 6-Iodoindole (preferred for reactivity) or 6-Bromoindole, CuI, CsF, TMS-CF₂H.
-
Preparation: In a glovebox or under strict Argon atmosphere, charge a dried reaction vial with 6-iodoindole (1.0 equiv), CuI (0.2 equiv), and CsF (2.0 equiv).
-
Solvent: Add anhydrous NMP or DMF.
-
Reagent Addition: Add TMS-CF₂H (Difluoromethyltrimethylsilane, 2.0 equiv).
-
Reaction: Heat to 80–100°C for 12–24 hours.
-
Workup: Cool, dilute with Ethyl Acetate, and wash extensively with water/brine to remove the polar solvent and copper salts.
-
Purification: Silica gel chromatography.
Note on Reagent:Zn(SO₂CF₂H)₂ (DFMS) is an alternative radical reagent that can be used with oxidants (e.g., tBuOOH) for direct C-H difluoromethylation, but this often lacks regioselectivity (preferring C2/C3 over C6). Therefore, the halide-directed coupling described above is superior for the 6-position.
Comparative Data Analysis
The following table contrasts the performance metrics of the two primary methods based on literature precedents for electron-deficient indoles.
| Metric | Method A: Deoxofluorination | Method B: Cu-Catalyzed Coupling |
| Regioselectivity | Perfect (Defined by aldehyde) | High (Defined by halide) |
| Typical Yield | 60–85% | 50–75% |
| Atom Economy | Low (Loss of oxygen + fluorinating agent waste) | Moderate (Loss of halide + silane waste) |
| Functional Group Tolerance | Low (Acid sensitive, alcohol sensitive) | High (Tolerates esters, protected amines) |
| Cost Driver | DAST/XtalFluor (Expensive) | 6-Iodoindole (Expensive starting material) |
| Major Safety Hazard | Explosion/HF Burn (DAST > 50°C) | Heavy metal waste (Copper) |
Decision Logic for Researchers
-
Choose Method A if you already have the aldehyde or if the 6-position is accessible via Vilsmeier/formylation chemistry (though rare for C6).
-
Choose Method B if you are building a library and can purchase 6-bromo/iodoindole in bulk. It is more amenable to parallel synthesis and lacks the "special handling" requirements of fluorinating agents.
References
-
Deoxofluorination Safety & Protocols
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry.
-
-
Copper-Mediated Difluoromethylation
-
Fier, P. S., & Hartwig, J. F. (2012). "Copper-mediated difluoromethylation of aryl and vinyl iodides." Journal of the American Chemical Society.
-
-
Synthesis of Indole Precursors
-
Somei, M., et al. (1981). "The Chemistry of Indoles. XIII. Synthesis of 6-Formylindole." Chemical and Pharmaceutical Bulletin.
-
-
General Review of Fluorination
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Sources
Comparative Guide: 6-(Difluoromethyl)- vs. 6-(Trifluoromethyl)-1H-indole in Medicinal Chemistry
[1]
Executive Summary
In the optimization of indole-based therapeutics, the choice between a difluoromethyl (CF₂H) and a trifluoromethyl (CF₃) substituent at the C6 position is rarely a simple matter of increasing lipophilicity. While both groups block metabolic hydroxylation at the vulnerable C6 site, they offer fundamentally different electrostatic and steric profiles.[1]
This guide analyzes the biological and physicochemical trade-offs between these two moieties.[1] The 6-CF₃ group acts as a classic "metabolic shield" and lipophilic anchor.[1] In contrast, the 6-CF₂H group functions as a "lipophilic hydrogen bond donor," a unique bioisostere that can engage in specific binding interactions while modulating logP less aggressively than its perfluorinated counterpart.[1]
Part 1: Physicochemical & Biological Profiling[1]
The "Lipophilic Hydrogen Bond Donor" Effect
The most critical differentiator is the acidity of the CF₂H proton. Unlike the chemically inert CF₃ group, the CF₂H moiety contains a polarized C-H bond that can act as a weak hydrogen bond (HB) donor.
-
6-(Trifluoromethyl)-1H-indole:
-
6-(Difluoromethyl)-1H-indole:
-
Nature: Lipophilic but capable of directional electrostatic interactions.[1]
-
Interaction: The C-H bond acts as a HB donor (acidity approaching that of phenols/thiols in some contexts). It can form H-bonds with backbone carbonyls or side-chain acceptors (e.g., Asp, Glu) in the binding pocket.[1]
-
Sterics: Slightly smaller than CF₃; allows for distinct conformational preferences due to the gauche effect.[1]
-
Quantitative Comparison
| Feature | This compound | 6-(Trifluoromethyl)-1H-indole | Implication for Drug Design |
| Hammett Constant ( | 0.32 | 0.54 | CF₃ is more electron-withdrawing, reducing the pKa of the indole NH more significantly.[1] |
| Lipophilicity ( | +0.6 (approx) | +1.1 (approx) | CF₂H improves solubility relative to CF₃ while maintaining membrane permeability.[1] |
| H-Bond Donor Acidity (HBD) | Weak Donor | Inert | CF₂H can pick up specific "magic methyl" interactions where a donor is required.[1] |
| Metabolic Liability | Defluorination Risk | Stable | CF₂H can be susceptible to hydrolysis/defluorination in aqueous media or by specific enzymes; CF₃ is metabolically robust.[1] |
| Metabolic Blockade | Blocks C6-Hydroxylation | Blocks C6-Hydroxylation | Both effectively prevent the formation of the 6-hydroxyindole metabolite.[1] |
Metabolic Stability & Defluorination
A critical "gotcha" for 6-CF₂H-indole is its potential chemical instability.[1] While CF₃ is inert, the benzylic-like position of the CF₂H group on the electron-rich indole ring can facilitate heterolytic C-F bond cleavage, leading to the formation of a quinone-methide-like intermediate, particularly in aqueous buffers or during specific enzymatic turnover (e.g., Tryptophan Synthase interactions).
Part 2: Decision Framework (Graphviz)
Use this decision tree to select the appropriate moiety for your lead optimization program.
Figure 1: Decision logic for selecting between trifluoromethyl and difluoromethyl substitution based on binding pocket characteristics and physicochemical needs.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Unlike the CF₃ group, which is often installed early via trifluoromethyl-aniline precursors, the CF₂H group is most efficiently installed late-stage by converting an aldehyde to the difluoromethyl moiety using a deoxofluorinating agent.
Reagents:
-
Indole-6-carboxaldehyde (Starting Material)[1]
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1]
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with Indole-6-carboxaldehyde (1.0 eq) and anhydrous DCM (0.1 M concentration) under an Argon atmosphere.
-
Addition: Cool the solution to 0°C. Dropwise add DAST (1.5 – 2.0 eq). Caution: DAST reacts violently with water; ensure strict anhydrous conditions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (aldehyde spot will disappear; new less polar spot appears).
-
Quench: Cool back to 0°C and quench very slowly with saturated aqueous NaHCO₃. Gas evolution will occur.
-
Extraction: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The CF₂H product is typically less polar than the aldehyde but more polar than the CF₃ analog.
Protocol B: Synthesis of 6-(Trifluoromethyl)-1H-indole
Rationale: Direct trifluoromethylation of indole is difficult.[1] The standard robust route is the Leimgruber-Batcho Indole Synthesis starting from the commercially available nitro-arene.
Reagents:
-
2-Methyl-4-(trifluoromethyl)-1-nitrobenzene[1]
-
Pyrrolidine (Catalyst)
-
Raney Nickel or Pd/C (for reduction)
-
Hydrazine hydrate
Step-by-Step Methodology:
-
Enamine Formation: Dissolve 2-methyl-4-(trifluoromethyl)-1-nitrobenzene in DMF. Add DMF-DMA (1.5 eq) and pyrrolidine (1.1 eq).[1] Heat to 110°C for 4–12 hours.[1] The solution will turn deep red (formation of the
-dimethylamino-2-nitrostyrene intermediate).[1] -
Evaporation: Remove excess DMF-DMA and solvent in vacuo to obtain the crude red enamine oil.
-
Reductive Cyclization: Dissolve the crude enamine in MeOH/THF. Add Raney Nickel (approx 10 wt%) and warm to 50°C.[1]
-
Cyclization: Dropwise add Hydrazine hydrate (3-5 eq). Caution: Exothermic gas evolution.[1] The nitro group is reduced to the amine, which spontaneously cyclizes to the indole, eliminating dimethylamine.[3]
-
Workup: Filter catalyst through Celite. Concentrate filtrate.[1] Purify via column chromatography.[1][4]
Protocol C: Comparative Microsomal Stability Assay
Rationale: To verify if the CF₂H group introduces metabolic instability (defluorination) compared to the inert CF₃.
Workflow:
-
Incubation: Incubate test compound (1 µM) with pooled Liver Microsomes (human/mouse) and NADPH regenerating system at 37°C.
-
Sampling: Aliquot at t=0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis (LC-MS/MS):
-
Monitor parent depletion (Intrinsic Clearance).[1]
-
Specific Check: For 6-CF₂H-indole, monitor for the loss of HF (M-20 peak) or formation of the aldehyde metabolite (hydrolysis product).
-
For 6-CF₃-indole, monitor for standard oxidation (+16 Da) on the ring, as the CF₃ group itself will not metabolize.
-
References
-
Bioisosteric Principles of CF2H vs CF3: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacologically Active Molecules. Journal of Medicinal Chemistry.
-
Hydrogen Bond Acidity of CF2H: Zafrani, Y., et al. (2017).[1] CF2H, a Hydrogen Bond Donor.[1] Journal of Medicinal Chemistry.
-
Indole Synthesis (Leimgruber-Batcho): Batcho, A. D., & Leimgruber, W. (1985).[1] Indoles from 2-Nitrotoluenes. Organic Syntheses.
-
Reactivity and Instability of 6-Difluoromethylindole: Woolridge, E. M., et al. (1989).[1] Synthesis and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole. Tetrahedron Letters.
-
CF2H as a Probe for Tryptophan Synthase: Roy, M., et al. (1993).[1] The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Biochemistry.
Comparative Validation Guide: 6-(Difluoromethyl)-1H-indole as a Bioisosteric Probe
Part 1: Executive Summary & Core Directive
The Mechanistic Hypothesis: 6-(Difluoromethyl)-1H-indole (CAS: 127956-27-8) is not merely a lipophilic building block; it is a precision tool for probing Lipophilic Hydrogen Bond Donation . Unlike the metabolically labile hydroxyl group (-OH) or the sterically similar but inert methyl group (-CH3), the difluoromethyl (-CF2H) moiety contains a polarized C-H bond capable of acting as a weak hydrogen bond donor (HBD) while maintaining high lipophilicity.
The Validation Challenge: Researchers often substitute -CH3 with -CF2H expecting improved potency solely due to metabolic stability. This guide validates the specific mechanism of action: Target Engagement via C-H···O Hydrogen Bonding . If your potency gains do not correlate with this specific interaction, you are likely observing a non-specific hydrophobic effect.
Part 2: Comparative Profiling
To validate the mechanism of this compound, it must be benchmarked against "Control Probes" that isolate steric, electronic, and H-bonding variables.
Table 1: Physicochemical & Mechanistic Comparison
| Compound Variant | Functional Group (R6) | H-Bond Donor (HBD) Capability | Lipophilicity (LogP) | Metabolic Stability | Mechanistic Role in Validation |
| This compound | -CF2H | Yes (Weak, C-H) | High (~2.5) | High | Test Probe: Lipophilic H-Donor |
| 6-Methyl-1H-indole | -CH3 | No | High (~2.8) | Low (Oxidation) | Negative Control: Steric match, No H-bond. |
| 6-Hydroxyindole | -OH | Yes (Strong, O-H) | Low (~1.3) | Low (Glucuronidation) | Positive Control: H-bond match, Hydrophilic. |
| 6-Trifluoromethylindole | -CF3 | No | Very High (~3.2) | Very High | Negative Control: Electronic/Steric match, No H-bond. |
Interpretation:
-
If CF2H
OH > CH3 : The mechanism is driven by Hydrogen Bonding. -
If CF2H
CF3 > OH : The mechanism is driven by Hydrophobic Enclosure.
Part 3: Experimental Validation Protocols
Protocol A: NMR-Based Hydrogen Bond Acidity Assessment
Objective: Confirm the -CF2H proton is sufficiently acidic to donate a hydrogen bond in solution before attempting protein co-crystallization.
Methodology:
-
Preparation: Dissolve this compound (10 mM) in CDCl3.
-
Titration: Titrate with a standard H-bond acceptor (e.g., DMSO-d6 or N-methylpyrrolidone) at 0.0, 0.5, 1.0, and 2.0 equivalents.
-
Measurement: Monitor the chemical shift (
) of the -CF2H triplet signal via 1H-NMR (500 MHz). -
Validation Criteria: A downfield shift (
ppm) indicates significant H-bond donation capability. -
Calculation: Calculate the Hydrogen Bond Acidity parameter (
) using the Abraham solute descriptors method if quantitative referencing is required.
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling
Objective: Distinguish between specific residence time (
Workflow:
-
Immobilization: Biotinylate the target protein (e.g., Tryptophan Synthase
-subunit or 5-HT6 receptor surrogate) to a Streptavidin (SA) sensor chip. -
Injection: Inject this compound and the "6-Methyl" negative control at 5 concentrations (0.1x to 10x
). -
Dissociation Phase Analysis:
-
Hypothesis: The -CF2H bond should form a "catch bond" interaction, significantly reducing
(slower dissociation) compared to the -CH3 analog. -
Data Requirement: A
3-fold reduction in validates the H-bond mechanism. If increases but is unchanged, the effect is non-specific lipophilicity.
-
Part 4: Pathway & Mechanism Visualization
Diagram 1: The Bioisosteric Validation Logic
Caption: Decision tree for validating the specific utility of the Difluoromethyl group in lead optimization.
Diagram 2: Molecular Mechanism of Action (Binding Pocket)
Caption: The CF2H group acts as a "Lipophilic Hydroxyl Mimic," donating a weak H-bond to backbone carbonyls.
Part 5: References
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Luo, Z., et al. (2022).[2] Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist.[3] European Journal of Medicinal Chemistry.
-
Buller, A. R., et al. (2015). The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase.[4] Biochemistry.[2][5][6]
Sources
- 1. Design, synthesis and biological evaluation of indole derivatives as Vif inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Difluoromethylation Toolkit: A Comparative Guide to Radical, Nucleophilic, and Carbene Pathways
Executive Summary
The difluoromethyl group (
This guide objectively compares the three dominant reagent classes, providing experimental protocols and decision frameworks to streamline reagent selection in drug discovery workflows.
Part 1: The Mechanistic Landscape
To select the correct agent, one must first understand the reactive species generated. We categorize the field into three distinct mechanistic pillars.
Radical Agents (The "Innates")[3]
-
Primary Agent: Zinc Difluoromethanesulfinate (DFMS / Baran’s Reagent).
-
Mechanism: Generates electrophilic
radicals via oxidative desulfination. -
Best For: Direct C-H functionalization of electron-deficient heteroarenes (Minisci-type reactivity).
Carbene Precursors (The "Heteroatom Specialists")
-
Primary Agents: Sodium Chlorodifluoroacetate (SCDA), Chlorodifluoromethane (Freon-22).
-
Mechanism: Thermal decomposition yields difluorocarbene (
), an electrophile that inserts into nucleophilic bonds. -
Best For:
-, -, and -difluoromethylation (Phenols, Thiols, Azoles).
Nucleophilic Sources (The "Carbonyl Hunters")
-
Primary Agent: (Difluoromethyl)trimethylsilane (
/ Prakash’s Reagent). -
Mechanism: Lewis-base activation generates a "masked"
anion. -
Best For: 1,2-addition to aldehydes, ketones, and imines.
Visualization: Mechanistic Decision Tree
Figure 1: Mechanistic mapping of difluoromethylation reagents based on substrate electronic requirements.
Part 2: Comparative Efficacy Data
The following table contrasts the performance of the three dominant reagents. Note that "Yield" is context-dependent; a "High" rating indicates performance within that specific reaction class.
| Feature | DFMS (Baran's Reagent) | SCDA (Na-Chlorodifluoroacetate) | TMS-CF2H (Prakash's Reagent) |
| Mechanistic Class | Radical ( | Electrophilic Carbene ( | Nucleophilic ( |
| Primary Target | Heteroarene C-H bonds | Phenols (OH), Thiols (SH) | Aldehydes, Ketones |
| Selectivity | Innate (C2/C4 of Pyridines) | Nucleophilic sites | Carbonyl Carbon |
| Reagent State | Solid, Air-Stable | Solid (Precursor) | Liquid |
| Operational Ease | High (Open flask) | Medium (Gas evolution control) | Medium (Moisture sensitive) |
| Atom Economy | Low (Requires oxidant/Zn loss) | High (Loss of CO2/NaCl) | Moderate (Loss of TMS) |
| Cost | High (Commercial) / Low (DIY) | Very Low | Moderate |
| Key Limitation | Poor with electron-rich arenes | High Temp (95°C+) required | Requires activation (TBAT/CsF) |
Part 3: Experimental Protocols
These protocols are designed to be self-validating. If the color changes or gas evolution described does not occur, pause and re-evaluate reagent quality.
Protocol A: Innate C-H Difluoromethylation (Radical)
Target: Functionalization of a Nitrogen Heterocycle (e.g., 4-phenylpyridine). Reagent: Zinc Difluoromethanesulfinate (DFMS).[3][6][7]
-
Setup: To a 20 mL vial equipped with a stir bar, add the heteroarene (1.0 equiv) and DFMS (3.0 equiv).
-
Solvent System: Add DCM (dichloromethane) and water in a 2.5:1 ratio. Note: The biphasic system is crucial for solubilizing the zinc salt while maintaining organic solubility for the substrate.
-
Initiation: Add Trifluoroacetic acid (TFA, 1.0 equiv) followed by slowly adding TBHP (tert-Butyl hydroperoxide, 70% aq., 5.0 equiv) dropwise.
-
Validation: A mild exotherm and slight bubbling (
release) indicate successful radical generation.
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours. The mixture need not be under inert atmosphere (open flask is standard).
-
Workup: Quench with saturated
. Extract with DCM. The product often requires column chromatography due to the formation of regioisomers, though C2-selectivity usually dominates.
Protocol B: Phenol O-Difluoromethylation (Carbene)
Target: Synthesis of an Aryl Difluoromethyl Ether.[8] Reagent: Sodium Chlorodifluoroacetate (SCDA).
-
Setup: In a pressure tube or heavy-walled flask, dissolve the Phenol (1.0 equiv) and
(1.5 equiv) in DMF (0.2 M). -
Reagent Addition: Add SCDA (2.5 equiv).
-
Thermal Activation: Seal the vessel and heat to 100°C .
-
Causality: SCDA decomposes at ~95°C to release
. If the temperature is too low, the carbene will not form. If too high (>140°C), the carbene may polymerize or dimerize before insertion.
-
-
Monitoring: The reaction typically completes in 2–4 hours.
-
Safety: As
is a byproduct, pressure will build. Use a blast shield.
-
-
Workup: Cool to room temperature before opening. Pour into water and extract with Ethyl Acetate. Wash effectively with water/brine to remove DMF, which can interfere with crystallization.
Part 4: Strategic Selection Guide
Use this workflow to determine the optimal path for your specific molecule.
Figure 2: Strategic workflow for selecting difluoromethylating agents.
Expert Insight: The "Fluorine Effect" on Acidity
When using SCDA for thiol alkylation (Protocol B), remember that the resulting
References
-
Fujiwara, Y., et al. (2012).[7] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[7] [Link][7]
-
Hu, J., et al. (2006). Nucleophilic Difluoromethylation of Carbonyl Compounds with (Difluoromethyl)trimethylsilane. Journal of Organic Chemistry, 71(26), 9845–9848. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
-
Mehta, V. P., & Greaney, M. F. (2013).[9] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[5][9] Organic Letters, 15(19), 5036–5039.[5] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Baran difluoromethylation reagent - Enamine [enamine.net]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Enzymatic Profiling & Cross-Reactivity of 6-(Difluoromethyl)-1H-indole
[1]
Executive Summary: The Dual Nature of 6-(Difluoromethyl)-1H-indole[1]
This compound (6-DFMI) is a specialized fluorinated scaffold that occupies a unique niche in chemical biology. Unlike standard indole inhibitors that rely on steric bulk or hydrogen bond donors to block active sites, 6-DFMI functions primarily as a mechanistic probe and substrate analog .[1] Its difluoromethyl group (
This guide objectively compares the performance of 6-DFMI against standard alternatives in three critical enzymatic contexts:
-
Tryptophan Synthase (TrpS): As a non-inactivating substrate for generating fluorinated amino acids.[1]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): As a competitive ligand/substrate in mammalian immune regulation.[1]
-
Cytochrome P450s (CYP): As a metabolically distinct scaffold resistant to C6-oxidation.[1]
Primary Target Profiling: Tryptophan Synthase (TrpS)[2]
In the context of protein engineering and NMR probe development, 6-DFMI is the "Gold Standard" substrate for the enzymatic synthesis of 6-(difluoromethyl)tryptophan (6-F2-Trp).[1]
Mechanism of Action
6-DFMI binds to the
Comparative Performance: 6-DFMI vs. Alternatives
| Feature | This compound | 6-Fluoroindole | 6-Nitroindole |
| Role | Stable Substrate | Substrate | Poor Substrate / Inhibitor |
| Product | 6-(Difluoromethyl)tryptophan | 6-Fluorotryptophan | 6-Nitrotryptophan |
| High (Distinct shift, no background) | Moderate (Overlap possible) | N/A | |
| Kinetic Stability | High (No defluorination) | High | Low (Steric hindrance) |
| Reaction Rate ( | ~60% of native indole | ~85% of native indole | <10% of native indole |
Expert Insight: Use 6-DFMI when generating
-labeled proteins for NMR structural studies. Thegroup acts as a sensitive environmental probe with a unique chemical shift, avoiding the signal overlap often seen with monofluorinated variants.[1]
Cross-Reactivity Analysis: Mammalian Enzymes
For drug development professionals, understanding the off-target profile of 6-DFMI is critical, particularly regarding heme-dependent enzymes.[1]
A. Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is the rate-limiting enzyme in tryptophan catabolism.[1][3][4][5] Indole derivatives often cross-react with IDO1, either as competitive inhibitors or alternative substrates.[1]
-
Interaction Type: Competitive Ligand / Slow Substrate.[1]
-
Mechanism: The electron-withdrawing nature of the
group at the C6 position reduces the electron density of the indole ring. This lowers the affinity for the heme iron (Fe /Fe ) compared to electron-rich indoles (e.g., 5-methoxyindole), but it still occupies the active site (Pocket A). -
Risk: In cellular assays, high concentrations (>10
M) of 6-DFMI may antagonize IDO1 activity, mimicking an inhibitor profile, or be slowly metabolized to 6-difluoromethyl-kynurenine.[1]
B. Cytochrome P450 (CYP) Isoforms
Indole is typically oxidized by CYP2A6 and CYP2E1 to oxindole or isatin.[1][6]
-
Metabolic Stability: 6-DFMI exhibits enhanced metabolic stability at the C6 position.[1]
-
Causality: The C6 position is a common site for hydroxylation in native indole. The
group blocks this site.[1] However, oxidation can still occur at the C3 position (forming the indoxyl analog), leading to potential dimerization into fluorinated indigo-like pigments.[1]
Visualizing the Cross-Reactivity Pathways
The following diagram illustrates the divergent fates of 6-DFMI depending on the enzymatic environment.
Figure 1: Enzymatic fate mapping of this compound showing primary utility vs. off-target risks.[1]
Experimental Protocols for Validation
To validate the cross-reactivity profile in your own lab, use the following self-validating protocols.
Protocol A: Tryptophan Synthase Coupling Assay (Positive Control)
Objective: Confirm the integrity of the 6-DFMI scaffold as a substrate.
-
Reagents: Purified S. typhimurium TrpS (
complex), L-Serine (10 mM), PLP cofactor (40 M).[1] -
Reaction: Incubate 1 mM 6-DFMI with 100 nM TrpS in 50 mM K-phosphate buffer (pH 7.8) at 37°C.[1]
-
Detection: Monitor the disappearance of the indole peak (approx. 270-290 nm) and the appearance of the tryptophan analog via HPLC (C18 column, gradient 0-60% MeCN).
-
Validation: The reaction should proceed to >90% conversion within 60 minutes. If no product forms, check PLP integrity (yellow color).[1]
Protocol B: IDO1 Competition Assay (Cross-Reactivity Check)
Objective: Determine if 6-DFMI interferes with native tryptophan metabolism.[1]
-
System: Recombinant human IDO1, L-Tryptophan (100
M), Methylene Blue/Ascorbate (reductive system).[1] -
Challenge: Add 6-DFMI at varying concentrations (0.1, 1, 10, 50
M). -
Readout: Measure the formation of N-formylkynurenine (NFK) by absorbance at 321 nm.
-
Calculation: Plot % Activity vs. [6-DFMI].
References
-
National Center for Biotechnology Information (NCBI). "6-(Difluoromethyl)indole as a probe for Tryptophan Synthase."[1] PubChem Compound Summary. [Link][1]
-
Woolridge, E. M., et al. "6-(Difluoromethyl)tryptophan as a probe for substrate activation during the catalysis of tryptophanase."[1][7] Biochemistry. [Link][7]
-
Frontiers in Pharmacology. "Indoleamine 2,3-dioxygenase 1 inhibitory compounds from natural sources." [Link]
-
Monnie, C. M., et al. "Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR."[1] Advanced Synthesis & Catalysis. [Link][8]
Sources
- 1. Ibogaine - Wikipedia [en.wikipedia.org]
- 2. The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-(Difluoromethyl)tryptophan as a probe for substrate activation during the catalysis of tryptophanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 6-(Difluoromethyl)-1H-indole: A Bioisosteric Scaffold Analysis
Topic: Benchmarking 6-(Difluoromethyl)-1H-indole against Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
In the optimization of indole-based therapeutics, the C6-position is a critical vector for modulating metabolic stability and potency. While 6-Fluoroindole and 6-(Trifluoromethyl)indole are standard fragments in the medicinal chemist’s toolbox, This compound has emerged as a superior bioisostere in specific contexts.[1]
This guide benchmarks this compound against its halogenated analogs and standard inhibitors.[1] Unlike the chemically inert -CF₃ group, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor , offering a unique dual-modality: it enhances membrane permeability (lipophilicity) while retaining the ability to interact with polar residues in the binding pocket (H-bonding).
Part 1: Comparative Performance Analysis
The Bioisostere Benchmark
The primary value of this compound lies in its physicochemical superiority over traditional analogs.[1] The following table contrasts it with the industry-standard 6-Fluoro and 6-Trifluoromethyl indoles.
Table 1: Physicochemical & Functional Benchmarking
| Feature | This compound | 6-(Trifluoromethyl)indole | 6-Fluoroindole | 6-Methylindole |
| Electronic Effect | Strong EWG ( | Strongest EWG ( | Weak EWG ( | EDG ( |
| H-Bonding Capacity | Donor (C-H acts as weak donor) | Acceptor only (weak) | Acceptor only | None |
| Lipophilicity ( | Moderate Increase (+0.3 vs H) | High Increase (+1.0 vs H) | Minimal Change | Moderate Increase |
| Metabolic Stability | High (Blocks C6 oxidation) | High (Blocks C6 oxidation) | Moderate (Can be metabolized) | Low (Benzylic oxidation) |
| Key Advantage | Permeability + H-Bonding | Metabolic Blockade | Steric Minimalist | Natural Substrate Mimic |
Analyst Note: The -CHF₂ group is unique because the C-H bond is polarized by the two fluorine atoms, making it sufficiently acidic to function as a hydrogen bond donor to protein carbonyls or water networks, a property -CF₃ lacks entirely [1].
Case Study: 5-HT6 Receptor Antagonism
To demonstrate the "real-world" impact of this scaffold, we examine data where the 6-(difluoromethyl) moiety replaced a 6-methyl group in a 5-HT6 receptor antagonist series.[1][2]
Table 2: In Vivo Pharmacokinetic Enhancement (Rat Model)
| Compound Variant | AUC (ng·h/mL) | Bioavailability (F%) | Brain Penetration ( |
| 6-CHF₂ Analog | 267 | 34.4% | ~6.0 |
| 6-CH₃ Analog | 9.37 | 5.95% | N/A |
| Improvement | ~30-fold | ~5.7-fold | High CNS uptake |
Data Source: Derived from optimization studies on indole-based 5-HT6 antagonists [2].
Interpretation: The substitution of -CH₃ with -CHF₂ did not merely block metabolism; it drastically improved oral bioavailability and CNS penetration, likely due to the reduction in basicity of the indole nitrogen and improved lipophilicity without the steric penalty of a -CF₃ group.
Part 2: Strategic SAR Logic (Visualization)
The decision to deploy this compound should follow a logical Structure-Activity Relationship (SAR) flow.[1]
Figure 1: Strategic decision tree for selecting this compound during lead optimization.
Part 3: Experimental Protocols
To validate the performance of this compound in your specific program, use the following self-validating protocols.
Protocol A: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
Context: Indoles are privileged scaffolds for IDO1 inhibitors.[1] This assay benchmarks the fragment's intrinsic affinity.
Reagents:
-
Recombinant human IDO1 enzyme (His-tagged).[1]
-
Substrate: L-Tryptophan (100 µM final).
-
Cofactors: Ascorbic acid, Methylene Blue, Catalase.
-
Detection: p-dimethylaminobenzaldehyde (p-DMAB).[1]
Workflow:
-
Preparation: Dilute this compound and reference inhibitor (Epacadostat) in DMSO. Prepare 10-point serial dilutions.
-
Enzyme Mix: In a 96-well plate, combine IDO1 (50 nM) with test compounds in assay buffer (50 mM Potassium Phosphate, pH 6.5). Incubate 15 mins at 25°C.
-
Reaction Start: Add Substrate Mix (L-Trp, Ascorbate, Methylene Blue).[1]
-
Incubation: Incubate at 37°C for 45 minutes.
-
Termination: Add 30% Trichloroacetic acid (TCA) to quench. Incubate 30 mins at 50°C to hydrolyze N-formylkynurenine to kynurenine.
-
Detection: Transfer supernatant to a fresh plate. Add 2% p-DMAB in acetic acid.[1] Read Absorbance at 480 nm.[1]
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Protocol B: Microsomal Metabolic Stability
Context: Validating the metabolic blockade of the -CHF₂ group.
Workflow:
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Benchmarking: Compare intrinsic clearance (
) against 6-Methylindole (High clearance control) and 6-Trifluoromethylindole (Low clearance control).-
Success Criterion: 6-CHF₂ analog should show <20% loss at 60 mins.[1]
-
Part 4: Workflow Visualization
Figure 2: Integrated workflow for benchmarking inhibitory potential and stability.[1]
References
-
Zafrani, Y., et al. (2017).[1][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Zhang, L., et al. (2022).[1] Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties.[1] European Journal of Medicinal Chemistry. Link
-
Röhrig, U. F., et al. (2019).[1] IDO1 Inhibitors: From Bench to Bedside. Frontiers in Immunology. Link
-
PubChem. (2025).[1] 6-(Trifluoromethyl)indole Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
comparative anticancer activity of substituted indole derivatives
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the indole moiety (benzopyrrole) is designated a "privileged scaffold" due to its ability to mimic the essential amino acid tryptophan and bind to diverse biological targets with high affinity.
This guide objectively compares three distinct classes of substituted indole derivatives currently dominating preclinical oncology research: 3-Arylthio/Aroyl Indoles (Tubulin Inhibitors), Spiro-oxindoles (MDM2-p53 Antagonists), and Bis-indoles (Kinase Inhibitors).
Key Takeaway:
-
For Cytotoxicity (Potency): 3-substituted indoles targeting the colchicine binding site of tubulin demonstrate the highest potency (low nanomolar
). -
For Selectivity (Mechanism): Spiro-oxindoles offer superior selectivity by restoring p53 function, specifically in
tumors, sparing normal cells. -
For Multi-Targeting: Bis-indoles provide dual-inhibition of kinases (VEGFR/CDK) and DNA intercalation.
Comparative Analysis by Structural Class
The following analysis contrasts the performance of these derivatives based on Mechanism of Action (MoA), Potency, and Structural-Activity Relationship (SAR).
Class A: 3-Arylthio & TMP-Indoles (Microtubule Destabilizers)
-
Primary Target:
-Tubulin (Colchicine Binding Site). -
Mechanism: These derivatives inhibit tubulin polymerization, preventing mitotic spindle formation and causing cell cycle arrest at the
phase.[1] -
SAR Insight: Substitution at the C-5 or C-6 position (e.g., with a methoxy group) and a trimethoxyphenyl (TMP) moiety at C-3 are critical for locking the molecule into the hydrophobic pocket of tubulin.
-
Performance: Highest in vitro cytotoxicity.[2]
Class B: Spiro-oxindoles (MDM2 Inhibitors)
-
Primary Target: MDM2-p53 protein-protein interaction.
-
Mechanism: These compounds occupy the hydrophobic cleft of MDM2 (mimicking the Phe19, Trp23, and Leu26 residues of p53), preventing MDM2 from ubiquitinating p53. This leads to p53 accumulation and apoptosis.
-
SAR Insight: The rigid spiro-carbon at C-3 controls the spatial arrangement of hydrophobic groups, ensuring precise fit into the MDM2 cleft.
-
Performance: High specificity; activity is dependent on the p53 status of the tumor.
Class C: Bis-indoles (Kinase Inhibitors)
-
Primary Target: Receptor Tyrosine Kinases (VEGFR, EGFR) and CDKs.
-
Mechanism: ATP-competitive inhibition. Some derivatives (e.g., Nortopsentin analogs) also act as DNA intercalators.
-
SAR Insight: The linker between the two indole units determines flexibility and binding mode. Hydrazide or amide linkers often enhance hydrogen bonding with the kinase hinge region.
-
Performance: Moderate cytotoxicity but excellent anti-angiogenic properties.
Data Dashboard: Quantitative Performance
The table below summarizes experimentally derived
| Compound Class | Representative Analog | Target | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Arylthio-Indole | Compound 1k (TMP-analog) | Tubulin | 4.5 nM | 12.3 nM | 9.8 nM |
| Spiro-oxindole | Compound 3c (Triazole-fused) | CDK4 / MDM2 | 2.81 µM | 5.10 µM | 3.70 µM |
| Bis-Indole | Compound 6v (Amide-linked) | VEGFR / DNA | 0.04 µM | 2.40 µM | 0.68 µM |
| Standard Control | Colchicine | Tubulin | 12.0 nM | 15.0 nM | 10.0 nM |
Interpretation: The tubulin-targeting arylthio-indole (Compound 1k) exhibits potency 1000x higher than the spiro-oxindole class. However, spiro-oxindoles often show a better safety profile (Selectivity Index > 10) against normal fibroblast cells (e.g., WI-38).
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the divergent signaling pathways triggered by these indole derivatives.
Figure 1: Divergent mechanisms of action for substituted indole derivatives. Class A targets the cytoskeleton, Class B targets nuclear transcription regulation, and Class C targets signal transduction.
Experimental Protocols
To validate the activity of these derivatives, the following self-validating protocols are recommended. These emphasize "Critical Quality Attributes" (CQAs) often missed in standard literature.
Protocol A: Tubulin Polymerization Inhibition Assay (Fluorescence Based)
Objective: Determine if the indole derivative directly inhibits the assembly of tubulin into microtubules.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (100 mM stock).
-
Reporter Dye: DAPI (4',6-diamidino-2-phenylindole) or a commercial fluorophore.
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
Workflow:
-
Preparation: Keep all reagents on ice (
). This is critical to prevent premature polymerization. -
Master Mix: Dilute tubulin to
(approx. ) in the buffer containing DAPI and GTP. -
Treatment: Add
of the test indole compound (dissolved in DMSO) to a 96-well black plate (pre-warmed to ).-
Control: DMSO only (Vehicle).
-
Positive Control: Colchicine (
) or Paclitaxel ( ).
-
-
Initiation: Dispense
of the Tubulin Master Mix into the wells. -
Measurement: Immediately place in a fluorescence plate reader at
.-
Excitation: 360 nm | Emission: 450 nm.
-
Kinetic Mode: Read every 60 seconds for 60 minutes.
-
Data Analysis (Self-Validation):
-
Lag Phase: The time before fluorescence spikes. Destabilizers (like indoles) will extend the lag phase or flatten the curve entirely.
-
Steady State: The plateau height indicates the total polymer mass.
-
Validation Check: If the DMSO control does not show a sigmoidal curve reaching a plateau within 20 minutes, the tubulin is degraded.
Protocol B: MTT Cell Viability Assay
Objective: Assess the cytotoxic potency (
Critical Optimization:
-
Seeding Density: Use 5,000 cells/well for MCF-7/A549. If density is too high (>10,000), contact inhibition will mask the drug effect.
-
Solubilization: Indole derivatives can precipitate in aqueous media. Ensure the final DMSO concentration in the well is
.
Workflow:
-
Seed cells in 96-well plates and incubate for 24h to allow attachment.
-
Treat with serial dilutions of the indole derivative (e.g., 0.01 nM to 100 µM).
-
Incubate for 48h or 72h.
-
Add MTT reagent (
final concentration). Incubate 4h at . -
Remove media carefully (do not disturb formazan crystals).
-
Solubilize crystals with
DMSO. -
Read Absorbance at 570 nm (Reference: 630 nm).
Structure-Activity Relationship (SAR) Logic
The following diagram details where to modify the indole core to achieve specific biological outcomes.
Figure 2: Strategic modification points on the indole scaffold. C-3 is the primary vector for determining target specificity (Tubulin vs. MDM2).
References
-
Wen, Q., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules.
-
Hassan, R., et al. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review."[3] Molecules.
-
Aboshouk, D.R., et al. (2024). "Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties."[4] RSC Advances.
-
Asif, M., et al. (2023). "Design and Synthesis of New bis-oxindole and Spiro(triazole-oxindole) as CDK4 Inhibitors." Current Organic Synthesis.
-
Sigma-Aldrich. "In Vitro Tubulin Polymerization Assay Kit Protocol."
Sources
A Head-to-Head Selectivity Assessment: Profiling a Novel 6-(Difluoromethyl)-1H-indole Derivative Against Established 5-HT6 Receptor Antagonists
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting cognitive disorders, the serotonin 6 (5-HT6) receptor has emerged as a compelling target. Antagonism of this Gs-coupled G protein-coupled receptor (GPCR) has been shown to modulate multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, offering a promising avenue for enhancing cognition.[1][2] The indole scaffold has proven to be a privileged structure in the design of 5-HT6 receptor antagonists.[3] This guide provides an in-depth comparative analysis of a novel 6-(difluoromethyl)-1H-indole derivative, herein designated as Compound X, against established 5-HT6 receptor antagonists: Idalopirdine (Lu AE58054) and Intepirdine (SB-742457).
The strategic incorporation of a difluoromethyl group at the 6-position of the indole core in Compound X is hypothesized to enhance its metabolic stability and modulate its electronic properties, potentially leading to an improved selectivity profile and pharmacokinetic properties.[4] This guide will delve into the experimental methodologies required to rigorously assess the selectivity of Compound X, providing a direct comparison with Idalopirdine and Intepirdine, both of which have undergone extensive clinical investigation.[1][5] While these latter compounds ultimately did not achieve their primary endpoints in Phase III trials for Alzheimer's disease, their well-characterized profiles provide a valuable benchmark for assessing new chemical entities.[1][5]
Comparative Selectivity Profile: A Data-Driven Analysis
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects and potential toxicity. The following tables summarize the hypothetical, yet representative, binding affinities (Ki, nM) of Compound X, Idalopirdine, and Intepirdine against the primary target (5-HT6 receptor) and a panel of off-targets commonly screened in CNS drug discovery.
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin (5-HT) Receptors
| Receptor | Compound X (Ki, nM) | Idalopirdine (Ki, nM) | Intepirdine (Ki, nM) |
| 5-HT6 | 1.2 | 2.5 | 1.8 |
| 5-HT1A | >1000 | 850 | >1000 |
| 5-HT2A | 250 | 150 | 300 |
| 5-HT2B | >1000 | >1000 | >1000 |
| 5-HT2C | 450 | 300 | 500 |
| 5-HT7 | 150 | 90 | 200 |
Table 2: Selectivity Against Other Key CNS Receptors and Ion Channels
| Target | Compound X (Ki, nM) | Idalopirdine (Ki, nM) | Intepirdine (Ki, nM) |
| Dopamine D2 | >1000 | 750 | >1000 |
| Adrenergic α1 | 800 | 500 | 900 |
| Adrenergic α2 | >1000 | >1000 | >1000 |
| Histamine H1 | 600 | 400 | 750 |
| Muscarinic M1 | >1000 | >1000 | >1000 |
| hERG | >10,000 | >10,000 | >10,000 |
Data Interpretation: The hypothetical data presented in Tables 1 and 2 illustrate that while all three compounds exhibit high affinity for the 5-HT6 receptor, Compound X demonstrates a potentially superior selectivity profile, with weaker interactions at other serotonin receptor subtypes and key CNS off-targets compared to Idalopirdine and Intepirdine. This enhanced selectivity could translate to a more favorable side-effect profile in a clinical setting.
Experimental Workflows for Selectivity Profiling
To generate the kind of comparative data presented above, a series of well-defined experimental assays are essential. The following sections provide detailed protocols for key assays in the selectivity profiling workflow.
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is a Gs-coupled GPCR. Upon binding of its endogenous ligand, serotonin, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to the receptor's function and provides a basis for functional assays to screen for antagonists.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Protocol for GPCRs (e.g., 5-HT6 Receptor):
-
Cell Treatment:
-
Culture cells expressing the 5-HT6 receptor to near confluency.
-
Treat the cells with the test compound (e.g., 10 µM Compound X) or vehicle for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a rapid cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild non-ionic detergent.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble 5-HT6 receptor at each temperature point by Western blotting using a specific anti-5-HT6 receptor antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble 5-HT6 receptor as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Broader Selectivity Screening: Kinome and GPCR Panels
To build a comprehensive selectivity profile, it is crucial to screen Compound X against large panels of kinases and other GPCRs. This is typically performed by specialized contract research organizations (CROs).
-
Kinome Scanning: This involves screening the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases. The activity of each kinase is measured, and the percentage of inhibition by the compound is determined. This helps to identify any potential off-target kinase inhibition, which is a common source of toxicity.
-
GPCR Panel Screening: Similar to kinome scanning, the compound is screened against a broad panel of GPCRs in radioligand binding assays to identify any unintended interactions.
Conclusion
The strategic incorporation of the this compound scaffold in Compound X holds the potential for developing a highly selective 5-HT6 receptor antagonist. The experimental framework outlined in this guide provides a robust and comprehensive approach to rigorously assess its selectivity profile and compare it against established benchmarks like Idalopirdine and Intepirdine. By employing a combination of on-target binding and functional assays, cellular target engagement studies, and broad off-target screening, researchers can build a strong data package to support the progression of novel drug candidates. The hypothetical data presented herein suggests that Compound X may offer an improved selectivity profile, highlighting the importance of such detailed comparative analyses in the drug discovery process.
References
- Upton, N., et al. (2008). The 5-HT6 receptor as a target for the treatment of cognitive dysfunction. Current Drug Targets, 9(3), 225-233.
-
Intepirdine (SB-742457) - Alzforum. (2021). Retrieved from [Link]
-
Idalopirdine (Lu AE58054) - Wikipedia. (n.d.). Retrieved from [Link]
- Codony, X., et al. (2011). 5-HT6 receptor and cognition. Current Opinion in Pharmacology, 11(1), 94-100.
- de Bruin, N., et al. (2013).
-
Codony, X., et al. (2011). 5-HT6 receptor and cognition. Current Opinion in Pharmacology, 11(1), 94-100. [Link]
-
Morairty, S. R., et al. (2008). Selective 5HT2A and 5HT6 receptor antagonists promote sleep in rats. Sleep, 31(1), 34–44. [Link]
-
Holenz, J., et al. (2006). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. Journal of Medicinal Chemistry, 49(13), 3757–3772. [Link]
-
Hirst, W. D., et al. (2003). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 140(6), 1137–1146. [Link]
- Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
-
Zhang, W., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry, 72(39), 21344-21363. [Link]
-
Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic & Biomolecular Chemistry, 19(32), 6946-6951. [Link]
-
PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]
-
N-Difluoromethylindazoles. (2022). Journal of Organic and Pharmaceutical Chemistry, 20(4), 4-13. [Link]
-
Asymmetric construction of pyrido[1,2-a]-1H-indole derivatives via a gold-catalyzed cycloisomerization. (2020). Chemical Science, 11(22), 5733-5738. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
- Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161.
Sources
- 1. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dadun.unav.edu [dadun.unav.edu]
- 3. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Indole Scaffolds in Next-Generation Anti-Lung Cancer Agents
Executive Summary
The indole heterocycle remains a "privileged structure" in oncology drug discovery due to its bioisosteric resemblance to purine nucleotides and amino acids (tryptophan). In the context of lung cancer—specifically Non-Small Cell Lung Cancer (NSCLC)—indole derivatives have evolved from non-specific cytotoxins to highly selective targeted therapies.
This guide provides a technical comparison of three distinct indole scaffold classes: 3-Substituted Indoles (Kinase Inhibitors), Bis-Indoles (Tubulin Destabilizers), and Spiro-Oxindoles (MDM2-p53 Antagonists). We analyze their structure-activity relationships (SAR), quantitative efficacy (
Part 1: The Pharmacophore Landscape
To rationally design anti-lung cancer agents, one must distinguish between the geometric constraints of these three scaffolds.
| Scaffold Class | Structural Characteristic | Primary Molecular Target | Mechanism of Action | Representative Drug/Lead |
| 3-Substituted Indole | Planar, aromatic system with flexible side chains at C3.[1] | EGFR (Epidermal Growth Factor Receptor) | ATP-competitive or covalent inhibition of tyrosine kinase domain. | Osimertinib (Tagrisso) |
| Bis-Indole | Two indole units linked by a spacer (methane, carbonyl, or heterocycle). | Tubulin (Colchicine binding site) | Inhibits tubulin polymerization, causing G2/M cell cycle arrest. | Vinca Alkaloids (Natural), Compound 9a (Synthetic) |
| Spiro-Oxindole | Rigid, 3D spiro-fusion at C3 of the oxindole core.[1] | MDM2-p53 Interface | Steric inhibition of MDM2, restoring p53 tumor suppressor function.[2] | MI-888 , Idasanutlin |
Part 2: Comparative Efficacy (Quantitative Data)
The following data synthesizes experimental results from recent high-impact medicinal chemistry campaigns. Note the potency divergence: Kinase inhibitors and Tubulin agents often achieve nanomolar efficacy, whereas MDM2 inhibitors frequently operate in the micromolar range in in vitro A549 models due to the complexity of protein-protein interaction (PPI) inhibition.
Table 1: Cytotoxicity Profile against A549 (NSCLC) Cell Line
| Compound Class | Specific Agent | Selectivity Index (SI)* | Key SAR Finding | |
| 3-Substituted Indole | Osimertinib | ~5 - 15 nM | >200 (vs. WT EGFR) | Acrylamide Michael acceptor at C3 is critical for Cys797 covalent bonding. |
| Bis-Indole | Indole-Chalcone 9a | 49 nM | >160 (vs. Normal L02) | Bromo-substitution at C6 enhances lipophilic interaction with tubulin hydrophobic pocket. |
| Spiro-Oxindole | Compound 8m | 17.7 | N/A | Introduction of pyrazole motif improves metabolic stability but potency lags behind kinase inhibitors in monotherapy. |
| Reference | Cisplatin | ~8.7 | Low | Used as a positive control; synthetic indoles (9a) show ~170x higher potency. |
*Selectivity Index (SI) =
Data Interpretation:
-
Potency: The Bis-indole (9a) demonstrates superior in vitro cytotoxicity (49 nM) compared to standard chemotherapy (Cisplatin).[3]
-
Targeting: While 3-substituted indoles (Osimertinib) are highly potent, their efficacy is strictly dependent on the presence of specific mutations (e.g., EGFR T790M). Bis-indoles offer a broader, albeit less "targeted," cytotoxicity profile suitable for heterogeneous tumors.
Part 3: Mechanistic Divergence & Signaling Pathways
Understanding how these scaffolds kill cancer cells is vital for combination therapy design. The diagram below illustrates the parallel pathways targeted by these scaffolds.
Diagram 1: Indole Scaffold Mechanisms of Action
Caption: Comparative signaling blockade. 3-Sub indoles halt upstream signaling; Bis-indoles disrupt structural mechanics; Spiro-indoles restore tumor suppressor logic.
Part 4: Experimental Validation Protocols
To replicate the data presented above or validate new derivatives, the following self-validating protocols are recommended. These move beyond generic descriptions to address specific indole-related challenges (e.g., solubility).
Cytotoxicity Screening (MTT/SRB Assay)
-
Why: Determines the metabolic inhibition (
). -
Protocol:
-
Seeding: Plate A549 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve Indole derivatives in DMSO. Prepare serial dilutions (0.01 nM to 100
M). Critical: Final DMSO concentration must be <0.1% to prevent solvent toxicity. -
Incubation: Treat for 48h or 72h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
-
Tubulin Polymerization Assay (For Bis-Indoles)
-
Why: Confirms the mechanism is direct tubulin interaction, not general toxicity.
-
Protocol:
-
Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Prepare tubulin in G-PEM buffer on ice.
-
Add Bis-indole test compound (e.g., 5
M) to a pre-warmed 96-well plate (37°C). -
Measurement: Monitor fluorescence (Ex 360nm / Em 420nm) every minute for 60 minutes.
-
Validation: A "flat line" indicates inhibition of polymerization (compare to Paclitaxel enhancer vs. Vinblastine inhibitor).
-
Western Blotting (For 3-Substituted Indoles)
-
Why: Verifies inhibition of EGFR autophosphorylation.
-
Target: p-EGFR (Tyr1068), Total EGFR, Actin (loading control).
-
Expectation: 3-substituted indoles should erase the p-EGFR band without affecting Total EGFR levels.
Diagram 2: Lead Optimization Workflow
Caption: Iterative workflow for validating indole derivatives. The <1μM gate is critical for identifying lead candidates.
Part 5: ADME & Toxicity Considerations
A major challenge with indole scaffolds is lipophilicity .
-
Solubility: Bis-indoles often suffer from poor aqueous solubility due to high molecular weight and aromaticity. Solution: Incorporation of hydrophilic side chains (e.g., N-methyl piperazine) is a standard optimization step to improve oral bioavailability.
-
Metabolic Stability: The C3 position of the indole ring is metabolically labile (oxidation).
-
3-Substituted: Blocked by functional groups (e.g., acrylamides).[4]
-
Spiro-indoles: The spiro-fusion inherently protects the C3 position, often resulting in superior metabolic half-life compared to simple indoles.
-
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery (2024) Source: MDPI URL:[Link] Relevance: Provides recent
data for methoxy-substituted indoles against A549. -
Development of indole hybrids for potential lung cancer treatment (2020) Source: Taylor & Francis Online URL:[Link] Relevance: Source of the 49 nM
data for Indole-chalcone hybrids (Compound 9a).[3] -
Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay (2023) Source: Nature Scientific Reports URL:[Link] Relevance: Experimental data for Spiro-oxindole 8m (
17.7 M) and mechanistic validation. -
Osimertinib: Third-Generation EGFR Inhibitor Source: National Cancer Institute (NIH) URL:[Link] Relevance: Clinical grounding for 3-substituted indoles as the standard of care.
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations (2022) Source: PubMed Central (PMC) URL:[Link] Relevance: Detailed SAR for tubulin-targeting indoles and Compound 33b data.
Sources
- 1. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 6-(Difluoromethyl)-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile binding capabilities.[1][2] The introduction of fluorine-containing moieties, such as the difluoromethyl group, can significantly enhance metabolic stability, binding affinity, and cell permeability. 6-(Difluoromethyl)-1H-indole represents a key building block in this class, appearing in compounds investigated for applications ranging from oncology to neuroscience.[3][4][5] However, the very features that make these molecules biologically active also necessitate a rigorous evaluation of their unintended interactions—their off-target effects.
This guide provides a comprehensive, multi-tiered strategy for characterizing the selectivity profile of this compound and its derivatives. We will move beyond a simple checklist of assays, instead focusing on the causal logic behind a robust off-target evaluation workflow, from predictive computational models to definitive in vivo safety assessments. Our objective is to build a self-validating experimental framework that not only identifies potential liabilities but also uncovers novel therapeutic possibilities.
The Rationale for a Multi-Pronged Approach
No single method can definitively map the entire interactome of a small molecule. Off-target interactions can range from potent, high-affinity binding that leads to predictable side effects, to weaker, low-affinity binding that may only become relevant at high doses used in preclinical toxicology studies.[6] Therefore, a tiered approach, beginning with broad, cost-effective screening and progressing to highly specific, biologically relevant assays, is paramount. This strategy maximizes resource efficiency and builds a weight of evidence to confidently advance a lead candidate.
Caption: A tiered workflow for comprehensive off-target effect evaluation.
Tier 1: Predictive and High-Throughput Screening
The initial goal is to cast a wide net to generate actionable hypotheses about potential off-targets.
In Silico Off-Target Prediction
Causality: Before committing to expensive and time-consuming wet-lab experiments, computational models can predict potential interactions based on the chemical structure of this compound. These algorithms compare the molecule's structural and physicochemical properties against vast databases of known drug-target interactions.[6][7] This step is crucial for identifying potential red flags and prioritizing which protein families to investigate experimentally.
Workflow & Protocol:
-
Structure Preparation: Obtain the 3D structure of this compound.
-
Database Selection: Utilize platforms that employ machine learning or quantitative structure-activity relationship (QSAR) models trained on extensive bioactivity data (e.g., ChEMBL, BindingDB).[8]
-
Prediction Execution: Submit the structure to prediction servers (e.g., SwissTargetPrediction, SuperPred). These tools generate a ranked list of likely protein targets based on chemical similarity to known ligands.
-
Data Analysis: Analyze the output, paying close attention to protein classes frequently associated with toxicity, such as kinases, GPCRs, and ion channels. A prediction score indicates the confidence of the interaction.[7]
Biochemical Profiling: The Kinase Panel Example
Causality: Protein kinases are a major class of drug targets, but many inhibitors show cross-reactivity within this large family, leading to off-target effects.[9] Screening the compound against a broad panel of purified kinases provides direct, quantitative evidence of inhibitory activity and selectivity.
Workflow & Protocol:
-
Panel Selection: Choose a commercial kinase screening service (e.g., Eurofins, Reaction Biology) offering a panel of several hundred human kinases.
-
Compound Concentration: Select a screening concentration, typically 1 µM or 10 µM, to identify both potent and weaker interactions.
-
Assay Format: The service will typically use a fluorescence- or luminescence-based assay to measure kinase activity in the presence of your compound versus a vehicle control (DMSO).[10]
-
Data Analysis: Results are usually provided as percent inhibition relative to the control. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any significant hits, determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the off-target interaction.[10]
Tier 2: Validating Interactions in a Cellular Context
Biochemical assays with purified proteins lack the complexity of a living cell. The next critical step is to verify that the compound engages its targets within this native environment.
Cellular Thermal Shift Assay (CETSA®)
Causality: The binding of a ligand to its target protein confers thermodynamic stability.[11] CETSA leverages this principle by measuring the extent to which a compound increases the thermal denaturation temperature of its target protein within intact cells or cell lysates.[12] A shift in the melting curve is direct evidence of target engagement.[13]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol (Western Blot Detection):
-
Cell Culture: Grow the relevant cell line to ~80% confluency.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., 10x the on-target IC50) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Distribute the cell suspension into multiple PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).[14] Follow immediately with a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the target protein in the supernatant by Western Blot or another quantitative protein detection method.
-
Analysis: For each treatment condition, plot the amount of soluble protein against temperature. The shift in the midpoint of the curve (Tagg) between the compound-treated and vehicle-treated samples indicates the degree of stabilization and confirms target engagement.[11]
Unbiased Proteome-Wide Identification
Causality: While CETSA is excellent for validating hypothesized targets, an unbiased approach is needed to discover unknown off-targets. Chemical proteomics uses a modified version of the small molecule as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry (MS).[15][16]
Workflow & Protocol (Activity-Based Protein Profiling - ABPP inspired):
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag (e.g., biotin or an alkyne) via a linker. This is the "bait" probe.
-
Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line or tissue.
-
Probe Incubation: Incubate the cell lysate with the bait probe. To distinguish specific from non-specific binders, run a parallel competition experiment where the lysate is pre-incubated with an excess of the original, unmodified this compound before adding the bait probe.
-
Affinity Purification: Use affinity media (e.g., streptavidin beads for a biotin tag) to capture the bait probe and any proteins bound to it.[17]
-
Elution and Digestion: Wash the beads to remove non-specific binders, then elute the captured proteins and digest them into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the bait probe sample compared to the vehicle control and whose binding is significantly reduced in the competition sample. These are high-confidence off-target candidates.
Tier 3: In Vivo Safety Pharmacology
Causality: Ultimately, off-target effects are only clinically relevant if they cause an adverse physiological response in a whole organism. Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a drug on vital organ systems.[18] These studies are a regulatory requirement before human clinical trials.[19]
Core Battery Tests (ICH S7A Guideline):
-
Central Nervous System (CNS): Assess effects on behavior, coordination, and body temperature in rodents (e.g., using a functional observational battery).
-
Cardiovascular System: Evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG), typically in a conscious, telemetered large animal model like a dog or non-human primate. Special attention is given to QT interval prolongation (hERG channel liability).
-
Respiratory System: Monitor respiratory rate and tidal volume in rodents using whole-body plethysmography.
Findings from these studies provide the definitive assessment of the functional consequences of any on- and off-target activities.[20]
Comparative Analysis: Building a Selectivity Profile
To contextualize the data, the off-target profile of this compound should be compared against suitable benchmarks.
| Assay | This compound | Comparator A (Parent Indole) | Comparator B (Promiscuous Inhibitor) |
| Kinome Screen (@ 1µM) | 4 hits (>50% inhib.) | 2 hits (>50% inhib.) | 85 hits (>50% inhib.) |
| Primary Target IC50 | 50 nM | 800 nM | 10 nM |
| Off-Target Kinase 1 IC50 | 850 nM | >10 µM | 150 nM |
| CETSA (Primary Target) | ΔTagg = +8.2 °C | ΔTagg = +1.5 °C | ΔTagg = +9.5 °C |
| CETSA (Off-Target Kinase 1) | ΔTagg = +2.1 °C | ΔTagg = Not Detected | ΔTagg = +5.8 °C |
| Chemical Proteomics | 12 high-confidence hits | 7 high-confidence hits | 110 high-confidence hits |
| hERG Channel Assay IC50 | >30 µM | >30 µM | 2.5 µM |
This table presents hypothetical data for illustrative purposes.
This comparative data allows for a nuanced interpretation. For example, the hypothetical data above suggests that while the difluoromethyl group increases on-target potency compared to the parent indole, it also introduces minor kinase off-target activity. However, its overall profile remains significantly more selective than a known promiscuous inhibitor, and it lacks a critical cardiovascular liability signal in the hERG assay.
Conclusion
Evaluating the off-target effects of a promising chemical scaffold like this compound is a cornerstone of modern, safety-conscious drug development. By employing a logical, multi-tiered strategy that progresses from broad in silico predictions to specific in vivo functional readouts, researchers can build a comprehensive and reliable selectivity profile. This rigorous, evidence-based approach not only de-risks clinical development by identifying potential safety issues early but also holds the potential to uncover novel mechanisms of action and future therapeutic applications.
References
- Phillips, R. S. The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Biochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXJ2jdfQDp297iv00CTxHq3rFekh70IhtgpsZIac03Gp5RtKjqhzogw3YjPVNs7QZFbJA102AnsP_5a9a8POB1RADr8v3MnAyiKl7i3LmWw2cki13o7IPfn7-9btfkU7WYhqM=]
- Wang, Y., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvhW83KLztJ1zkFaENZFc1ID2BALsJp7yt7NU-OLWrbK-cxP0idhSK48iDC3-NW0GWNr-QnoQfyMNts-JtaekYsPAo4XIj_KSpkpNOpoU_ei7rEEjWPBu22TlwyE0i6mB86GAo]
- Benchchem. This compound|CAS 127956-27-8. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdSh6cuMgosAuAE9vYlNyQriQ2dBxkgn8Oh_1izpju8Ip7pr0RK3Lasdss3OH7YEKP6uZV6ZpwDt8AuvTxAdvE-IbY7OQaiypR3ax4o6Y_8egSpOpKdMB2x-X6Q748xW5CQd3dkBWa]
- Amaro, A. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8liYuHP3w5eU0auq1g2SnQDZcBE937OUCdbLkVP23WYhCmx4ppnAoaVjYLivCpxt1vSV4b6USgJnGtX39QHDAcYx_aUvyXOI4pHsWlnM6pOBndwwT7yO1Bbf_Pwde1fCAvStfA9QVC6HxaxM=]
- Liu, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwG3bU4uLyaQ3WBE0L7raqtg6rj9QyuLsYH3oaoBrh8rEtCuKapWuzbf9sjvpGrvNMmxuVBcP6o7N0jeiSql8OiR6nR-fq-NLfszVHcCAPBQ4S8NdLjXF_QvjHJ19SIy68IoBEsUmN3TlDqO5P]
- Reiter, A., & Schuster, D. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjwHsWAnHxFqnm5BreO_8scyxhQFnxScoyPCsfmKS9rtpb1-QrmCvqx8OQMnSRf0bmONdpFtlnXyfyKqyaM4h9Xk_vyIpeTY6tNFCmG812G71QVBxPsVy-aWOXLDlTliKhJT8AMt_YhUnn6QWduNA72suj8zw2wcPQ5eiMf-gXl30MQ571tSjciovBovU0eocJl4hh5Q_qsXxk-5Vp3wz_NnsX1Uvi_eHF9ocsmOVy8ziqKEXA]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlHAwsZIsBMoJwhZ4Co3K98jw4q76uXJ0b6jb-kiRYCE0S6wuyz4-B3TP74XK-6ZpMPvBgnb9N7wQK37wa-KPwLIi2ifnUyBjxK0evd7LOgFPQGGLBT8man8ebu2UDTOFBADAkrOLkVg==]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQvM4btbB3KEWSmWs26aTu3_PnF-iNTs8ru53G72nBIurpRAVkc1d0PzuLZk-oGZiBui7oIB29F2wJM6lFYkaLSlpUIf7anZ_9OvIBYaY5rqDYwONUU-YhBlsYo9rB8hr6Jl2pJGs_k-Avpqyb48pS0ZBLhMd5jzwdDcWwn3U7mTm0Tb5QWisAGvOaaBk=]
- Kaushik, N., et al. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZi_BRHRjWvWXxiioBj6rFINug5SaSFoX64HUkRgSbWxBs56kVn-IX4TI7huSa3QbvrIArABLYnVMyKZYqc_rTBeygBRjFoKX6XouyHbk31XELIZaQOjnQe2rONylV_DP182gZxVb2_qkQ3FsiD65K2F6CRnRDe0iX7rAP]
- European Medicines Agency. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh87fBGbfRVqNjAFjenuop6UhkBXSSBKMDNLU2tGYlc9Og_pSMjvfIzG8JQiUZ8z70Y1NXHydMaFH7YbGRAjV-jFC2bGA02Nk2az7QkSqoBn8NAfER8XF9iU9ZT9zgTqrASjeOIuE_MLsQooXMGtH6JQSh1y5zVqv5Y0V7F_MThWB7P5tWJsVdDHoXXUa1P2G8ew5G7CrB3zV_IJ5oL8SxvyqSzOyYLyZXBXsugQ2hJRyMNFMiCF8404HmSRD6Yw==]
- Yuan, Y., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkulXUZ5mZ10wbB-1CVHOiw_h0G5Tj3nWOZIMPd3q0J8-5mfy4kTXtt0JKwxwuEgZ9rJA1qR1RXYRvow3NqDscHgMO8LlZ5iCEWk9Pj8sphw1Yv_CvB6EzxNF7LEa2RaS1NDkUMYTz75DKJ2Q=]
- Amaro, A. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJt9CfsUKnOEswlgHglNq1fDurr8BIddE9Jm_7Jeb2h7YE8Bj2t9gVs5RC1IB46imLC5GZhBZDosVX2NF6FkSzrZmrZdiYc3ckhu_hIoRvGxrJogzvcLJUtNMokd06Srsel9AcYOWEMa5flD7o5tQ2e1NdZXkJUZDxDIPyLacy8PsaiERvvMaryrnqjLiXSw==]
- Kaushik, N., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFJvib0-Jk-UyE42Tdps9McG9mSjWRp3KAYO4fqDdLytQAAlbQE5XThHfQl2ofkuifgECc8UR91_3Wx6wCWU4vJQ7mGiliCdzaRdwRQLvW2mSHkQtkfQC7L2ga1wQLKHUh76ztcykUj6AwK6de]
- Johnson, J. L., et al. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [https://vertexaisearch.cloud.google.
- Charles River Laboratories. Safety Pharmacology Studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHotYC4QUui9Xy9PCVc7lySiVGq0C5CpAYqnqDRjAj4rYJBOk4NBSE5wAVX3WPwqXA1LMtNohWEuxL73iDFU5c2NJSTkbF8NDasZqHasmuUszTR4o6u3IvrCc1857v2aK5JpGxP0WNh3-oTJXGA6Fu5lJ_Rx6cFBehIPCceL9K5dd9hFJAXN2uVzA==]
- Gaieb, Z., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAVoD2VufLuOO2pb95vHwvO64QENv1R2pQ_zp_U6eyUFfsTgFUFQ9XpsDiNFiNvQ0SNkeOEaA27EAWuRynBebCzY8MXsTAdvxBUa6QFa-i8PFmQqASMc3K368mKxEgTBQ7Fs1B]
- Giniatullin, R., et al. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQdvTymrHYpEZMmH1OUBYMUFu2uL4PJmmYW3xaNv3weDenOxAZ4zCBoArQGBCWj2oVpVU-IKcYTBuBU6jBSesp_Asm6sviafzJKI0pj0sr8A5BS-_na-uyvM3pn9EPNFSGzpXXb-CuiRAyYD-o8KIWH-DnE34G6Zfje15p4AAp]
- Di Micco, S., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUPRddUbhi_K9eBYk3eV4ZHUAvNMiabLZxfL-vmhznRYjvWTSwVXWCOnDnFHn8XvgiFHOTjOriN-8uA0ytSXtW5DzIkWVlYrr4FBdTjdpsizkxgXdAAzf-_IRp2cc_degrZP-s4cK76SPUgCSm]
- Zhang, T., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERSPIqlcf6uSFZJ_LRkKIUCNvlzNs2NsN2zrheyC6nwNoUTRCBT1khcQKdM9iqYEZsYw8QR-Veo7hFqJjKcMuj9R3e7yPqGOt06srbEBiSWpRDb_7QNPrlz7GtCnOPIwcVOU0zxSAUthYJee0Fna4azxMbUXizltTNlsxQDg==]
- Sanofi. Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuAqZgcdi1akPUfQ8L20KGYBy86M3uodqizCWPT4wAWuH4SzjMC9rEVh-WrWzfy9ePR_d0DXD7cmVJhRLhvFKp_bpO6TTWVfDHlPqHZIhr_wiWWFztGNfx9x4fJoc-eZdk84MPPhDIM2gT6B7NNjPCzvOrC80t1e-W0H-oN1TZqbzXy3W3HONaBL9jHYfieXWxXsWc]
- WuXi AppTec. (2025). How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcHrYL81QolGMlieOCJujQWdlWLachT9XUOgR6xURIS541kTY8oiuHpRHNWGL3K3ZiEW79hNh6392Vc_vnrFUEnjyf3I3-KoG44vGXguma74Qwt3jRJPIhIskXckp_02JQgN2zAIWGbLN8QYUQ8dpqybZ_y0QZHaVAB_vMhRl5Z2XCtjSDWTKMJuyYRPw7D-kMFiLt3BCzc7i7kxSIpdYjvGEcgGIO3m6jZyWRmHz2WFduRKFH9q4BJIk=]
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [https://vertexaisearch.cloud.g.pkumakers.com/grounding-api-redirect/AUZIYQFl8K-piCiOY5DDSSZS9CPYWEJ5Nasf-dEEPzVDYOmjD8vGytPJ3IZT5Ns4osMUn7S0mn1b8X8rIYhc59WaOhV1JXTpu-SXkcHn2M_OWxxqsNE9Nn3p7o3zrcRqwX5JUYmqk3u5Dg==]
- Liu, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErkaSD2CBG_QV-DwWmC3YFJtD9b-S1a1igJ77BKjiWEbZhMl7PRoyWVOoiP-WP3kVqNZ6XfY7V0T1ZJuv5mTi47oybNa5HdDf-E5er77MkMwIIXh9Vau1PWT_GszI_uSbE6k_qi2Fw3FN7EtfZhg==]
- News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmhJ6useIU4PRkgIJXnPOGjhsV7JU3Q8IM8et5VgEeFaPNgK_jpMcG4pi0H4ZyKYuHdlxmC1ZB2jg1E9_YrCFQX0FNw1AUl2Lv0iYJhWuNruAmN6669_lxkJfwcJdb8egIw3xf3JLH90SWT4DotVQbWV1ZR4m8qVEh1lceeL6b2MpAvaGdkcrZcus5lZcoUQ==]
- Al-Ghanimi, F. A., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf7Ryj2vDs0CzrEylWqjn_uwUfmIhnha0HKd1912QLifrwfg5WZ3pV7zrgC6V4EyIlYGIIhmSbYF4BJdx4ufzwDHG4M9u4YFkLb3vzMDzgYF47J0-crwiT_MKUNptg2oxkP9KG]
- Pugsley, M. K. (2017). Safety Pharmacology in Drug Discovery and Development. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVYP3xHTIuhnAwOwt7N2UTpVMlwx3xqCXum_0Aw792lFwqeczxZYKwqtRVwsn-88foPOevtNBJeYw8XVc70ExP4TzAvudY3ZxKZXr1dX7V1X_cGHI7BHxOOhxggDLmYI5YxZgn]
- Biognosys. (2025). Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuTVbamWmuGA1AmyWcjoKz5g4ds98wkUUMu13zAcEuSU1U4w0e5AuItbLj39_zEnVZ1wvee7UCNoiuUqBrOykNRPr7Jh5tZN8eYw_dPWG7af49G0pdgNG7hIiJIyEubOw5NlG4I3zKX_6azDMqJG2JS_G3KwMQINtXPMan5cjC6mq5Buhkzl4sl-r_iawTnRaOL46EM-C9Y8EAvD9DE4Qg57nn2OexqTeTPQ==]
- Pugsley, M. K., et al. (Eds.). (2023). Safety Pharmacology in Pharmaceutical Development: Approval and Post Marketing Surveillance, Second Edition. Routledge. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG-nG6XjcNzyUmqwEcuNrkEGxiim8LtpsYlXZF2T4GtgzEF71IPOEkRMTdlLnd-wQb8P-duesG2SPjmyahWY9-iXgIh00P9VIwTLEOF1F5B_OPwazs_5vQ9ajzm7p2zH2ONIGm0JqWMUsLsw40OyfcJ02MXgKTz_Y4MLmj9vuJKU-5Nd8o-aGRuDmu6ARukmGyL-YN8uJGgBOTa_Oz7XwQpYMiU-4K_G_tOBtXpSR7OFGFNbdNFiADJf3RYz1yRZnzAZnkSzavaJXTiBtsVQsDpY65X3rk5Rw==]
- Linder, M. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgAy1t7GeU2Ik2F52zyhJwPR9GrknNXZTPvglobfhbc2RpXYcqPzCRzxsyg81CQl5XI1zePmSKYsc-oQWBVm5TFfhvC2AIBH7ahFHGFtAgMSH9hBo1RCPDAtTF4d85KxM0dDmDVvw9BK2clOinq1ab2x3m5yCJuoBEXRJSi7NOMzWzZL-AyshNyoD8skEWbAE3sPfZG5YDq5C9g2MZLFHeL8xwTEBO8G1djixshkBq5zRMoVBM5JkPQ2QZ2ayaGDwSsO1XX9n1UC1cNcWTu-cKV2UB_FEbjFmuoML02LFSiJ_Uha36bFf5plPBJaBZlA7A2fwNfLKI-ecnlWQ==]
- Reardon, S. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [https://vertexaisearch.cloud.google.
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. tandfonline.com [tandfonline.com]
- 12. news-medical.net [news-medical.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Comparative Guide: Binding Modes of Indole-Based Kinase Inhibitors
Executive Summary: The Indole Privilege
In the realm of small molecule kinase inhibitors, the indole scaffold is not merely a common structural motif; it is a "privileged structure" capable of mimicking the purine core of ATP. However, the versatility of the indole moiety allows it to drive vastly different binding modes depending on its substitution pattern and electronic properties.
This guide objectively compares three distinct binding paradigms utilized by indole-based inhibitors: Type I (ATP-competitive) , Type II (DFG-out stabilizers) , and Type VI (Covalent irreversible) . By analyzing the structural mechanics and kinetic signatures of representative compounds—Sotrastaurin , Sunitinib , and Osimertinib —we provide an actionable framework for characterizing novel indole derivatives.
Part 1: Comparative Binding Architectures
Type I Binding: The Hinge Anchor
Representative Compound: Sotrastaurin (Bis-indolylmaleimide) Target Class: PKC (Protein Kinase C)
Type I inhibitors bind to the active conformation of the kinase (DFG-in,
-
Mechanism: The bis-indolylmaleimide core positions the indole nitrogen atoms to form critical hydrogen bonds with the kinase hinge region. This is a rigid, enthalpy-driven interaction.
-
Structural Signature: The inhibitor occupies the ATP pocket but does not extend into the deep hydrophobic pocket adjacent to the ATP site.
-
Limitation: Because the ATP pocket is highly conserved across the kinome, Type I indoles often suffer from poor selectivity unless specific peripheral interactions are engineered.
Type II Binding: The Deep Pocket Stabilizer
Representative Compound: Sunitinib (Indolin-2-one / Oxindole) Target Class: VEGFR2, PDGFR, KIT
While often classified as Type I in specific contexts, the indolinone scaffold (an oxidized indole derivative) exemplifies the plasticity required to access Type II-like states or stabilize inactive conformations.
-
Mechanism: The oxindole core binds at the hinge, but the molecule is designed to extend past the "gatekeeper" residue. This often induces or stabilizes the "DFG-out" conformation, where the Phenylalanine of the DFG motif flips, exposing a hydrophobic back pocket.
-
Structural Signature: The inhibitor occupies both the adenine pocket and the adjacent allosteric hydrophobic pocket.[2]
-
Thermodynamic Advantage: These interactions often display slower off-rates (
) due to the significant conformational changes required for the inhibitor to disengage.
Type VI Binding: The Covalent Lock
Representative Compound: Osimertinib (Indole) Target Class: EGFR (T790M mutant)
Osimertinib represents the evolution of the indole scaffold into a kinetic trap. It binds to the active conformation (like Type I) but adds a time-dependent irreversible step.
-
Mechanism: The core indole positions the molecule within the ATP pocket. Crucially, an acrylamide "warhead" attached to the scaffold is positioned in varying proximity to a specific nucleophilic cysteine residue (Cys797 in EGFR).
-
Structural Signature: A covalent bond forms between the inhibitor and the protein.
-
Kinetic Signature: Potency is no longer defined solely by
or , but by (efficiency of covalent bond formation).
Part 2: Visualizing the Mechanism
The following diagram illustrates the structural logic determining which binding mode an indole-based inhibitor will adopt.
Figure 1: Decision tree for classifying indole-based kinase inhibitors based on structural features.
Part 3: Experimental Validation Protocols
As an application scientist, you must validate these binding modes using orthogonal methods. Relying on
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling
Purpose: To distinguish Type II (slow residence time) from Type I (fast exchange) and Type VI (infinite residence time).
-
Chip Preparation: Immobilize the target kinase (e.g., EGFR, VEGFR2) on a CM5 sensor chip via amine coupling. Target a density of ~2000 RU to ensure sufficient signal-to-noise ratio.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-2% DMSO to match the compound solvent.
-
Kinetic Titration (Single Cycle):
-
Inject 5 concentrations of the indole inhibitor (e.g., 0.1 nM to 100 nM) sequentially without regeneration.
-
Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitations.
-
-
Data Analysis:
-
Fit to a 1:1 Langmuir binding model.
-
Type I: Expect rapid
and rapid . -
Type II: Expect slower
(Residence time min). -
Type VI: The dissociation phase will be flat (zero slope), indicating irreversible binding.
-
Protocol B: X-Ray Crystallography (Soaking vs. Co-crystal)
Purpose: Definitive structural confirmation of the indole orientation.
-
Protein Production: Express kinase domain in Sf9 insect cells (baculovirus system) for proper post-translational modification.
-
Crystallization: Use hanging drop vapor diffusion.
-
Type I/II: Soaking is often sufficient. Soak pre-formed apo-crystals with 1-5 mM compound for 2-24 hours.
-
Type VI (Covalent):Co-crystallization is mandatory. Incubate protein with inhibitor for 1 hour prior to setting up drops to ensure the covalent bond forms fully before the lattice solidifies.
-
-
Diffraction & Refinement:
-
Collect data at 100K.
-
Look for continuous electron density between the indole scaffold and the protein backbone (hinge) or the specific cysteine (covalent).
-
Part 4: Comparative Performance Data
The following table summarizes the kinetic and thermodynamic profiles of the three indole classes.
| Feature | Type I (Sotrastaurin) | Type II (Sunitinib) | Type VI (Osimertinib) |
| Binding Site | ATP Pocket (DFG-in) | ATP Pocket + Hydrophobic Pocket (DFG-out) | ATP Pocket + Cys797 (Covalent) |
| Key Indole Interaction | H-bond (Hinge) | H-bond (Hinge) + Hydrophobic (Gatekeeper) | H-bond (Hinge) + Covalent Bond |
| Kinetics ( | Fast (Seconds/Minutes) | Slow (Minutes/Hours) | Effectively Zero (Irreversible) |
| Thermodynamics | Enthalpy Driven ( | Entropy Driven ( | Time-dependent |
| Selectivity Profile | Low/Moderate (Pan-inhibitor) | Moderate/High (Conformation specific) | High (Mutation specific) |
| PDB Reference | 3X23 (PKC) | 3G0F (VEGFR2) | 6LUD (EGFR T790M) |
Data Interpretation Guide
-
If your
shifts significantly with pre-incubation time: You likely have a Type VI (covalent) or a slow-binding Type II inhibitor. -
If your compound loses potency in high ATP concentrations: It is likely Type I (strictly ATP competitive). Type II and VI are less sensitive to physiological ATP levels due to high affinity or covalent locking.
References
-
Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Link
-
Yosaatmadja, Y. et al. (2015). Binding mode of the breakthrough inhibitor osimertinib to EGFR T790M.[3] Journal of Structural Biology (Referencing PDB 6LUD/6JX0 context).
-
McTigue, M.A. et al. (2012). Molecular conformations, interactions, and populations associated with tyrosine kinase inhibitor clinical activity. Protein Science. (Sunitinib structural analysis).[3][4][5]
-
Wagner, J. et al. (2009). The structural basis of PKC inhibition by sotrastaurin. Journal of Medicinal Chemistry. (Sotrastaurin binding mode).
- Copeland, R.A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Source for Residence Time/SPR protocols).
Sources
Safety Operating Guide
6-(Difluoromethyl)-1h-indole proper disposal procedures
Operational Disposal Guide: 6-(Difluoromethyl)-1H-indole
Executive Safety & Logistics Summary
Core Directive: this compound is a halogenated organic intermediate. While it does not fall under the specific regulatory bans associated with long-chain PFAS (Per- and Polyfluoroalkyl Substances), it must be treated as Halogenated Organic Waste .
The Critical Risk: The difluoromethyl group (-CHF₂) is chemically stable under ambient conditions but decomposes during high-temperature incineration to release Hydrogen Fluoride (HF) gas. Standard municipal incineration or non-scrubbed medical waste incineration is insufficient and illegal for this compound due to the corrosion risk to infrastructure and environmental release of acid gas.
Immediate Action Required:
-
Segregate from non-halogenated solvents/solids immediately.
-
Label clearly as "Halogenated Organic Waste" (Solid or Liquid).
-
Disposal Path: High-temperature incineration with acid gas scrubbing (RCRA-permitted facility).
Hazard Profile & Technical Justification
Understanding the specific hazards validates the strict segregation protocols required.
| Parameter | Specification | Operational Implication |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory during handling to prevent mucosal irritation. |
| Thermal Decomposition | Releases HF, NOₓ, CO, CO₂ | Do not autoclave. Autoclaving fluorinated organics can release HF vapor into the lab. |
| Reactivity | Incompatible with strong oxidizers and strong bases. | Do not mix with Piranha solution or aqua regia in waste streams; violent reaction and gas evolution will occur. |
| Flash Point | >110°C (Predicted) | Classified as "Solid Organic Waste" unless dissolved in a flammable solvent. |
Senior Scientist Insight: Many researchers mistakenly dispose of fluorinated indoles with general "solid biohazard" waste. This is a critical error. When biohazard boxes are incinerated in standard medical waste kilns (often lacking advanced scrubbers), the fluorine content contributes to refractory brick degradation and acid rain emissions. Always stream this chemical into Chemical Waste, never Biohazard Waste.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired reagent, weighing boats, contaminated paper towels, and silica gel from columns.
-
Containment: Place solid waste in a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to minimize breakage risk during transport.
-
Segregation: Ensure no oxidizing solids (e.g., permanganates, nitrates) are in the same container.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid, Organic, Halogenated"
-
Constituents: List "this compound" explicitly.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable to: HPLC effluent, reaction solvents, and extraction layers.
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the "Halogenated Waste" carboy.
-
If dissolved in Methanol , Ethyl Acetate , or DMSO : You must still pour this into the "Halogenated Waste" carboy because the solute (the indole) contains fluorine.
-
Rule of Thumb: If a halogenated molecule is present >1%, the entire waste stream is classified as halogenated.
-
-
pH Neutralization: If the reaction involved strong acids or bases, neutralize the mixture to pH 6–8 before adding to the waste drum to prevent heat generation or polymerization in the drum.
-
Container: Use approved safety carboys (UN-rated HDPE). Do not use metal cans (steel/aluminum) as long-term storage for fluorinated waste due to potential slow hydrolysis and corrosion.
Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision points for disposing of this compound to ensure compliance with RCRA and safety standards.
Figure 1: Decision tree for segregating fluorinated indole waste streams. Note that liquid waste defaults to "Halogenated" regardless of the carrier solvent.
Emergency Spill Response
In the event of a benchtop spill of solid this compound:
-
Evacuate & Ventilate: If the spill is significant (>5g) and dust is airborne, clear the immediate area.
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P95/N95 particulate respirator .
-
Dry Cleanup:
-
Do not spray water initially (avoids spreading the material).
-
Cover the spill with damp paper towels (to suppress dust) or use a HEPA-filtered vacuum dedicated to chemical spills.
-
Scoop material into a waste jar.
-
-
Surface Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of all wipes as Solid Halogenated Waste .
References
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: this compound. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Regulations for Greenhouse Gases and Fluorinated Compounds. 40 CFR Part 98. Retrieved from
-
Thermo Fisher Scientific. (2024). Handling and Disposal of Halogenated Organic Compounds. Retrieved from
-
PubChem. (2024). Compound Summary: this compound (CID 195551).[1] National Library of Medicine. Retrieved from
Sources
Personal protective equipment for handling 6-(Difluoromethyl)-1h-indole
Comprehensive Safety Protocol: Handling 6-(Difluoromethyl)-1H-indole
Navigating the complexities of novel chemical entities is the cornerstone of innovative research. This compound, a fluorinated indole derivative, presents unique opportunities in drug discovery and materials science due to the metabolic stability and altered electronic properties conferred by the difluoromethyl group.[1][2] However, its novelty also necessitates a rigorous and proactive approach to safety. As the toxicological profile of this compound has not been fully investigated, this guide establishes a comprehensive safety framework by extrapolating data from the parent indole molecule and structurally related fluorinated compounds.[3][4] Our directive is to empower researchers with the knowledge to manage risk effectively, ensuring that scientific advancement and personal safety proceed in tandem.
This document provides essential, field-proven guidance on the personal protective equipment (PPE), handling procedures, and disposal of this compound. The protocols herein are designed to be a self-validating system, grounded in the principles of chemical causality and risk mitigation.
Hazard Assessment: An Evidence-Based Approach
-
Indole Core: Indole itself is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It can also cause skin irritation and may lead to an allergic skin reaction.[3]
-
Fluorinated Analogs: Structurally similar compounds like 6-fluoroindole are known to cause skin, eye, and respiratory irritation.[5][6]
-
Difluoromethyl Group: While often added to increase metabolic stability in drug candidates, the introduction of fluorine atoms can alter reactivity and toxicological profiles.[2] The carbon-fluorine bond is exceptionally strong, leading to environmental persistence in some classes of fluorinated compounds.[7][8][9]
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final and crucial barrier between the researcher and a potential hazard. However, it should always be used in conjunction with more fundamental safety measures: engineering and administrative controls.
-
Engineering Controls (First Line of Defense): The primary method for exposure control is to handle this compound exclusively within a certified chemical fume hood. This protects against the inhalation of fine powders or aerosols.[3][4] Facilities must also be equipped with an eyewash station and a safety shower.[10]
-
Administrative Controls (Procedural Safeguards): Access to areas where the compound is handled should be restricted. All users must receive documented training on the specific hazards and handling procedures outlined in this guide. Never work alone when handling this and other potent compounds.
-
Personal Protective Equipment (Last Line of Defense): The specific PPE detailed below must be worn at all times when there is any potential for exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the potential routes of exposure: dermal, ocular, and respiratory. The following table summarizes the minimum requirements for handling this compound.
| Task | Potential Exposure | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | High (Fine Powder/Dust) | Double-gloved with chemical-resistant nitrile gloves. | Chemical safety goggles and a full-face shield. | Fully-buttoned lab coat with tight cuffs. | Handled within a chemical fume hood. |
| Preparing Solutions | Medium (Splash/Aerosol) | Double-gloved with chemical-resistant nitrile gloves. | Chemical safety goggles. | Fully-buttoned lab coat. | Handled within a chemical fume hood. |
| Post-Reaction Workup | Medium (Splash/Aerosol) | Chemical-resistant nitrile gloves. | Chemical safety goggles. | Fully-buttoned lab coat. | Handled within a chemical fume hood. |
Detailed PPE Specifications:
-
Hand Protection: Use chemical-resistant nitrile gloves. Given that indole can be absorbed through the skin, double-gloving is mandated when handling the solid compound or concentrated solutions.[3] If direct contact occurs, remove gloves immediately, wash hands thoroughly with soap and water, and don new gloves.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical safety goggles are required.[11] When handling the solid powder outside of a glovebox, a full-face shield must be worn over the goggles to protect against aerosolization.
-
Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage. For large-scale operations, a liquid-tight chemical suit may be necessary.[11]
-
Respiratory Protection: All manipulations of this compound, especially of the solid form, must be performed inside a certified chemical fume hood to prevent inhalation.[3] If engineering controls were to fail, a half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters would be required.[12]
Safe Handling and Operational Workflow
Adherence to a standardized workflow minimizes the risk of exposure and ensures experimental reproducibility.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood.
-
Weighing: If possible, weigh the solid compound inside the fume hood. Use a tared weigh boat or glassine paper. Handle the powder gently to minimize dust generation.
-
Dissolution: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and aerosolization.
-
Reaction: Perform all subsequent reaction steps within the fume hood. Keep the reaction vessel closed or under a positive pressure of inert gas when not actively adding reagents.
-
Post-Reaction: After the reaction is complete, any quenching or workup procedures must also be conducted within the fume hood.
-
Decontamination: All glassware and equipment that came into contact with the compound must be decontaminated. Rinse with an appropriate organic solvent (e.g., acetone, ethanol) three times, collecting the rinsate as hazardous waste. Then, wash thoroughly with soap and water.
Caption: Standard operational workflow for handling this compound.
Emergency Procedures: Rapid and Correct Response
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Skin Exposure: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if the area is large.[3] Seek immediate medical attention.
-
Eye Exposure: Proceed immediately to an eyewash station. Forcibly hold the eyelids open and flush the eyes with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR (if trained to do so). Seek immediate medical attention.
-
Minor Spill (in Fume Hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Major Spill (outside Fume Hood): Evacuate the immediate area and alert others. Prevent entry and contact emergency services or the institutional safety office.
Caption: Decision-making flowchart for emergency response procedures.
Waste Disposal and Decontamination
Proper disposal is a critical component of the chemical lifecycle, particularly for fluorinated compounds which can be persistent.[9]
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, absorbent pads) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from decontamination, must be collected in a dedicated, sealed, and clearly labeled halogenated organic waste container. Do not mix with non-halogenated waste streams.
-
Disposal Methods: The ultimate disposal must be handled by certified hazardous waste professionals, typically via high-temperature incineration.[3] Some emerging technologies for fluoride recovery may become applicable in the future, contributing to a circular fluorine economy.[9][13] Never dispose of this compound down the drain.[4]
By adhering to these rigorous protocols, researchers can confidently and safely work with this compound, unlocking its scientific potential while upholding the highest standards of laboratory safety.
References
-
Material Safety Data Sheet - Indole, 99+% . Source: Cole-Parmer. URL: [Link]
-
Bacteria: The Indole Test . Source: Carolina Biological Supply. URL: [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE . Source: RSG Safety. URL: [Link]
-
Personal Protective Equipment for Handling Pesticides . Source: UF/IFAS EDIS. URL: [Link]
-
6-fluoro-2,3-dihydro-1H-indol-2-one Safety Information . Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
A new method to recycle fluoride from long-lived PFAS chemicals . Source: University of Oxford, Department of Chemistry. URL: [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations . Source: Microbiology Info.com. URL: [Link]
-
3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound . Source: Reliable Electric. URL: [Link]
-
6-Fluoroindole Safety Information . Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
UK Standards for Microbiology Investigations - Indole Test . Source: Public Health England. URL: [Link]
-
Management of Solid Waste Containing Fluoride—A Review . Source: National Center for Biotechnology Information (PMC). URL: [Link]
-
Ways of processing and recycling of fluorine-containing waste of aluminum industry . Source: IOP Conference Series: Materials Science and Engineering. URL: [Link]
-
The Versatility of 6-Fluoro-2-methyl-1H-indole: A Key to Specialty Chemical Innovation . Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Indole Test Reagents - Kovacs, DMACA, Spot test . Source: Hardy Diagnostics. URL: [Link]
-
Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 . Source: ResearchGate. URL: [Link]
-
PFAS-Free PPE: Freedom to Choose . Source: International Association of Fire Fighters. URL: [Link]
-
PFAS and PPE: what is the current situation? . Source: Vandeputte. URL: [Link]
-
Research progress on comprehensive utilization of fluorine-containing solid waste in the lithium battery industry . Source: OAE Publishing Inc. URL: [Link]
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 . Source: ResearchGate. URL: [Link]
-
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' . Source: University of Oxford. URL: [Link]
-
Toxicology Studies of Indole-3-carbinol . Source: National Center for Biotechnology Information (NCBI). URL: [Link]
-
6-Fluoro-1H-indole-3-carboxylic acid . Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides . Source: National Center for Biotechnology Information (PMC). URL: [Link]
-
Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation . Source: PubMed, National Center for Biotechnology Information. URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-fluoro-2,3-dihydro-1H-indol-2-one | C8H6FNO | CID 3731013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Freedom to Choose: PFAS-Free PPE [pfasfreeppe.com]
- 8. vdp.com [vdp.com]
- 9. ox.ac.uk [ox.ac.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 12. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 13. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
